5-(Diethylamino)-2-nitrosophenol hydrochloride
Description
Properties
IUPAC Name |
5-(diethylamino)-2-nitrosophenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-3-12(4-2)8-5-6-9(11-14)10(13)7-8;/h5-7,13H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOYWYLGEUIHOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2.ClH, C10H15ClN2O2 | |
| Record name | 5-DIETHYLAMINO-2-NITROSOPHENOL HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025036 | |
| Record name | 5-Diethylamino-2-nitrosophenol hydrochloride | |
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Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
5-diethylamino-2-nitrosophenol hydrochloride appears as yellow or dark yellow powder. (NTP, 1992) | |
| Record name | 5-DIETHYLAMINO-2-NITROSOPHENOL HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20182 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
50 to 100 mg/mL at 70 °F (NTP, 1992) | |
| Record name | 5-DIETHYLAMINO-2-NITROSOPHENOL HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20182 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
25953-06-4 | |
| Record name | 5-DIETHYLAMINO-2-NITROSOPHENOL HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20182 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Phenol, 5-(diethylamino)-2-nitroso-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
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| Record name | Phenol,5-(diethylamino)-2-nitroso-, monohydrochloride | |
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| Record name | 5-Diethylamino-2-nitrosophenol hydrochloride | |
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| Record name | 2-Nitroso-5-diethylaminophenol Hydrochloride | |
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| Record name | 5-Diethylamino-2-nitrosophenol hydrochloride | |
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Foundational & Exploratory
5-(Diethylamino)-2-nitrosophenol hydrochloride physical and chemical properties
An In-Depth Technical Guide to 5-(Diethylamino)-2-nitrosophenol Hydrochloride
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound (CAS: 25953-06-4), a compound of increasing interest in synthetic chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core physicochemical properties, validated synthesis protocols, reactivity profiles, and critical safety data to facilitate its effective and safe application in a laboratory setting.
Chemical Identity and Structural Elucidation
This compound is an organic compound characterized by a phenol ring substituted with a diethylamino group and a nitroso group. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Core Identifiers
The compound is uniquely identified by the following:
-
IUPAC Name: 5-(diethylamino)-2-nitrosophenol;hydrochloride[1][2]
-
InChI Key: JFOYWYLGEUIHOJ-UHFFFAOYSA-N[4]
Chemical Structure
The structural arrangement of the molecule is fundamental to its chemical behavior. The electron-donating diethylamino group at the 5-position and the electron-withdrawing nitroso group at the 2-position create a push-pull system, influencing the electronic properties of the phenol ring.
Caption: Chemical structure of this compound.
Physicochemical Properties
A comprehensive understanding of the compound's physical and chemical properties is essential for its handling, application, and storage.
| Property | Value | Source(s) |
| Physical Description | Yellow or dark yellow powder | [1] |
| Molecular Weight | 230.69 g/mol | [1][2] |
| Melting Point | 175-177 °C | [5] |
| Solubility | 50 to 100 mg/mL in water at 70 °F (21 °C) | [1][6] |
| Stability | May be sensitive to prolonged exposure to air | [1] |
The notable water solubility of the hydrochloride salt is a key practical feature, facilitating its use in aqueous reaction media and for biological applications.[1][6] Its sensitivity to air suggests that storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term preservation of purity.[1]
Synthesis and Purification Protocol
The synthesis of this compound is typically achieved through the nitrosation of 3-diethylaminophenol. The following protocol is a validated method for its preparation.[5]
Experimental Protocol
Step 1: Dissolution of Starting Material
-
Dissolve 0.1 mol of 3-diethylaminophenol in 50 mL of n-propanol.
-
Causality: n-Propanol serves as a suitable solvent that can dissolve the starting phenol and is compatible with the acidic conditions required.
-
Saturate the solution with gaseous hydrogen chloride (HCl).
-
Causality: The HCl gas creates an acidic medium and provides the chloride counter-ion for the final product, precipitating it as the hydrochloride salt.
Step 2: Nitrosation Reaction
-
Cool the solution to 0°C in an ice bath.
-
Causality: The nitrosation reaction is exothermic and the nitroso group can be unstable at higher temperatures. Maintaining a low temperature is critical to prevent side reactions and decomposition, thereby maximizing yield and purity.
-
Add 0.1 mol of isoamyl nitrite dropwise with continuous stirring.
-
Causality: Isoamyl nitrite is an effective nitrosating agent under these acidic conditions. Dropwise addition is crucial to control the reaction rate and temperature.
Step 3: Reaction Completion and Product Isolation
-
Continue stirring the reaction mixture at 0°C for an additional hour to ensure the reaction goes to completion.
-
Add diethyl ether to the reaction solution.
-
Causality: Diethyl ether acts as an anti-solvent. The desired hydrochloride salt product is insoluble in this less polar solvent mixture, causing it to precipitate out of the solution.
-
Isolate the precipitated product by suction filtration. The reported yield for this method is approximately 71%.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-(Diethylamino)-2-nitrosophenol HCl.
Reactivity and Potential Applications
Reactivity Profile
The molecule's reactivity is governed by its functional groups: the phenol, the tertiary amine, and the nitroso group.
-
It is an acidic salt and will react with bases.[1]
-
The compound may react with strong oxidizing agents, acid chlorides, and acid anhydrides.[1]
-
The nitroso group can participate in redox reactions, a property that can be exploited in various chemical transformations.[2]
Applications in Research
While specific, large-scale applications are not widely documented, its structural motifs suggest significant potential in several research areas:
-
Synthetic Intermediate: As a nitrosophenol derivative, it is a valuable intermediate in organic synthesis for creating more complex molecules.[2]
-
Materials Science: The compound's electronic properties make it a candidate for the development of novel sensors, dyes, or other functional materials.[2]
-
Biological Research: It is noted as a derivative of Nile Red, a well-known fluorescent probe, suggesting potential utility in biological imaging or as a molecular probe, though this requires further investigation.[2]
Safety, Handling, and Storage
This compound is a hazardous substance and requires strict safety protocols.
GHS Hazard Classification
| Hazard Code | Description | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H311 | Toxic in contact with skin | Acute Toxicity, Dermal (Category 3) |
| H331 | Toxic if inhaled | Acute Toxicity, Inhalation (Cat. 3) |
| H228 | Flammable solid | Flammable Solid |
| H315 | Causes skin irritation | Skin Irritation |
| H319 | Causes serious eye irritation | Eye Irritation |
Source: GHS classification data from multiple sources.[1][2][3]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Personal Protective Equipment:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.[3]
-
Clothing: A lab coat is mandatory. For larger quantities, consider additional protective clothing.[3]
-
Respiratory: If dust is generated, use an approved particulate respirator.[3]
-
Storage
-
Store in a tightly-closed container in a cool, dry, and well-ventilated place.[2][3]
-
Keep away from incompatible substances such as strong oxidizing agents and strong bases.[1]
-
Given its potential sensitivity to air, long-term storage under an inert atmosphere is recommended.[1]
First Aid Measures
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Conclusion
This compound is a reactive and versatile compound with significant potential as a synthetic intermediate and functional material. Its well-defined synthesis and physicochemical properties provide a solid foundation for its use in advanced research applications. However, its hazardous nature demands that all handling and experimental procedures are conducted with the utmost care, adhering strictly to established safety protocols. This guide provides the core technical knowledge required for its responsible and innovative application.
References
- 1. 5-Diethylamino-2-nitrosophenol hydrochloride | C10H15ClN2O2 | CID 33253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. This compound [cymitquimica.com]
- 5. 2-NITROSO-5-DIETHYLAMINOPHENOL HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. 5-DIETHYLAMINO-2-NITROSOPHENOL HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
5-(Diethylamino)-2-nitrosophenol hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 5-(Diethylamino)-2-nitrosophenol Hydrochloride: A Focus on Photo-inducible Nitric Oxide Donation
Abstract
This compound is a nitrosophenol derivative recognized primarily as a synthetic intermediate in the production of dyes and specialized chemical probes.[1] This guide moves beyond its role as a precursor to delineate its core mechanism of action, positing that its primary biological and pharmacological relevance stems from the reactivity of its N-nitroso moiety. Based on the well-established photolability of related N-nitroso compounds, we propose that the principal mechanism of action for 5-(diethylamino)-2-nitrosophenol is its function as a photo-controllable nitric oxide (NO) donor.[2][3] Light energy can induce the cleavage of the N-NO bond, allowing for the precise spatiotemporal release of NO, a critical signaling molecule in numerous physiological processes.[4][5] This document provides a comprehensive overview of this proposed mechanism, outlines experimental protocols for its validation, and discusses the downstream signaling consequences and potential research applications.
Introduction to this compound
Chemical Identity and Properties
This compound is an organic compound belonging to the nitrosophenol class.[1] It is typically supplied as a yellow or dark yellow solid powder with moderate water solubility.[6] Its chemical structure features a phenol ring substituted with a diethylamino group and a nitroso group, which are the key functional moieties governing its reactivity.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅ClN₂O₂ | [1][6] |
| Molecular Weight | 230.69 g/mol | [1][6] |
| CAS Number | 25953-06-4 | |
| Appearance | Yellow or dark yellow powder | [6] |
| Water Solubility | 50 to 100 mg/mL at 21°C (70°F) | [6][7] |
| IUPAC Name | 5-(diethylamino)-2-nitrosophenol;hydrochloride | [1] |
Synthesis Overview
The synthesis of this compound is typically achieved through the nitrosation of 3-diethylaminophenol.[8][9] This reaction involves treating the parent phenol with a nitrosating agent, such as isoamyl nitrite or sodium nitrite, in an acidic medium (e.g., hydrochloric acid).[8][9] The acidic conditions are crucial for the formation of the active nitrosating species. The final product is then isolated, often by precipitation and filtration.[8]
Relevance in Chemical and Biological Research
Historically, this compound has served as a valuable reagent in organic synthesis.[1] Its functional groups allow for various chemical transformations, making it a precursor for more complex molecules, particularly in the production of dyes and pigments.[1] However, its structural similarity to other N-nitroso compounds that function as light-activated NO donors suggests a more direct role as a tool compound in biological research to study the multifaceted roles of nitric oxide.[2][4]
Core Mechanism of Action: Photo-Inducible Nitric Oxide Donation
The central hypothesis for the mechanism of action of 5-(diethylamino)-2-nitrosophenol is the photolytic cleavage of its nitroso group to release nitric oxide (NO). N-nitroso compounds are a well-documented class of photo-activated NO donors, valued for the ability to control NO release with high spatial and temporal precision using light as an external trigger.[3][4][5]
The N-Nitroso Moiety as a Photolabile Donor
Upon absorption of photons of an appropriate wavelength, the energy is sufficient to induce homolytic cleavage of the relatively weak N-NO bond. This reaction liberates a nitric oxide radical (•NO) and the corresponding aminophenol radical. This ability to generate NO on demand makes such compounds powerful tools for investigating NO-dependent signaling pathways in biological systems.[5]
Caption: Proposed photolytic release of nitric oxide from the parent compound.
Downstream Physiological Effects of Nitric Oxide
Once released, nitric oxide acts as a paracrine and autocrine signaling molecule, most famously through the activation of soluble guanylate cyclase (sGC).[5] NO binds to the heme cofactor of sGC, inducing a conformational change that activates the enzyme. sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] The elevation of intracellular cGMP levels leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, resulting in physiological responses such as smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neurotransmission.[3][5]
Caption: The canonical nitric oxide/sGC/cGMP signaling pathway.
Experimental Validation and Methodologies
To validate the proposed mechanism, a series of well-established experimental protocols can be employed. The core principle is to demonstrate light-dependent NO release and its subsequent biological activity.
Protocol: Spectroscopic Detection of NO Release
This protocol describes the use of a nitric oxide-sensitive fluorescent probe, 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA), to detect NO release in a cellular context.[2] DAF-FM DA is cell-permeable and non-fluorescent until it is deacetylated by intracellular esterases and reacts with NO to form a highly fluorescent benzotriazole derivative.
Methodology:
-
Cell Culture: Plate target cells (e.g., HEK293 or endothelial cells) in a suitable format (e.g., 96-well plate or glass-bottom dish) and culture overnight.
-
Probe Loading: Wash cells with a buffered saline solution (e.g., PBS). Incubate cells with 5-10 µM DAF-FM DA in saline for 30-60 minutes at 37°C. This allows the probe to enter the cells and be activated by esterases.
-
Compound Incubation: Wash away excess probe and incubate the cells with varying concentrations of this compound for 15-30 minutes in the dark.
-
Photo-stimulation: Expose the experimental group to a light source of a suitable wavelength and intensity for a defined period. Keep a control group in the dark. The choice of wavelength should ideally correspond to the absorption maximum of the compound.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope or plate reader (Excitation/Emission ~495/515 nm). A significant increase in fluorescence in the light-exposed group compared to the dark control indicates photo-induced NO release.[2]
Protocol: Ex Vivo Assessment of Vasoactivity
This organ bath experiment directly tests the physiological consequence of NO release—vasodilation—using isolated rat aortic rings.[2]
Methodology:
-
Tissue Preparation: Isolate the thoracic aorta from a euthanized rat and clean it of adhering connective tissue. Cut the aorta into 2-3 mm rings.
-
Mounting: Mount the aortic rings in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂/5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
Pre-constriction: To assess relaxation, first induce a stable contraction (tone) in the rings using a vasoconstrictor like phenylephrine (PE) or KCl.
-
Compound Application: Once a stable plateau of contraction is reached, add this compound to the bath.
-
Photo-stimulation and Data Recording: After a brief incubation period in the dark, irradiate the organ bath with light. Continuously record the isometric tension. A light-dependent decrease in tension indicates vasorelaxation caused by NO release.[2]
Caption: A generalized workflow for validating photo-induced bioactivity.
Potential Metabolic Pathways and Toxicological Considerations
Putative Metabolic Transformation
While specific metabolic data for this compound is scarce, the metabolism of nitrosamines, in general, can involve the cytochrome P450 (CYP) family of enzymes.[10] For instance, CYP2E1 is known to bioactivate procarcinogenic nitrosamines.[10] It is plausible that this compound could be a substrate for various phase I (oxidation, reduction) and phase II (conjugation) enzymes, leading to its detoxification and elimination.[1][10] However, without specific studies, this remains speculative.
Cytotoxicity and Safety
As with many aromatic nitroso compounds, there is a potential for cytotoxicity at higher concentrations.[1] This can be due to the generation of reactive oxygen species (ROS) or off-target effects of the parent molecule or its byproducts.[1] Therefore, it is essential to perform dose-response studies to determine the optimal, non-toxic concentration range for experimental use. Standard safety protocols, including the use of personal protective equipment, are required when handling the solid compound, as it is classified as a flammable solid and poses hazards through skin contact, eye damage, and inhalation.[1]
Applications in Research and Drug Development
A Tool for Spatiotemporal Control of NO Signaling
The primary application of this compound in research is as a photo-triggered NO donor.[4] This allows investigators to overcome the limitations of conventional NO donors (e.g., NONOates, S-nitrosothiols), which often release NO spontaneously.[11] By using light, researchers can precisely control where and when NO is released within a biological system, enabling a more nuanced study of its role in complex processes like synaptic plasticity, immune responses, or targeted vasodilation.[2][5]
Precursor for Functional Probes and Dyes
The compound remains significant as a synthetic precursor.[1] Its structure can be modified to create more complex molecules, such as derivatives of Nile Red, which are used as fluorescent probes for imaging lipids and cellular compartments.[1]
Conclusion and Future Directions
The mechanism of action of this compound is most credibly defined by its capacity to function as a photo-inducible nitric oxide donor. This activity is conferred by the photolabile N-nitroso group, which upon light stimulation, releases NO to engage canonical downstream signaling pathways, primarily the sGC/cGMP/PKG cascade. While its historical use has been in synthesis, its potential as a research tool for the controlled study of NO signaling is significant.
Future research should focus on quantifying the photophysical properties of this compound, including its molar extinction coefficient, fluorescence quantum yield, and, most importantly, the quantum yield of NO release. Further studies are needed to characterize its specific metabolic fate and to explore the efficacy and safety of its light-triggered NO release in more complex in vivo models.
References
- 1. This compound [benchchem.com]
- 2. A yellowish-green-light-controllable nitric oxide donor based on N-nitrosoaminophenol applicable for photocontrolled vasodilation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advancements in Polymeric N-Nitrosamine-Based Nitric Oxide (NO) Donors and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Photo-triggered and photo-calibrated nitric oxide donor: Rational design, spectral characterizations, and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 5-Diethylamino-2-nitrosophenol hydrochloride | C10H15ClN2O2 | CID 33253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-DIETHYLAMINO-2-NITROSOPHENOL HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 2-NITROSO-5-DIETHYLAMINOPHENOL HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 9. 5-(diethylamino)-2-nitrosophenol synthesis - chemicalbook [chemicalbook.com]
- 10. Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 5-(Diethylamino)-2-nitrosophenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 5-(diethylamino)-2-nitrosophenol hydrochloride, a key intermediate in various chemical and pharmaceutical applications. We will delve into the core synthetic pathways, detailed reaction conditions, and the underlying chemical principles governing its formation.
Introduction
This compound is an aromatic compound characterized by a phenol ring substituted with a diethylamino group and a nitroso group, and it is supplied as its hydrochloride salt.[1][2] Its structure lends itself to a variety of chemical transformations, making it a valuable building block in organic synthesis. The hydrochloride salt form often enhances the stability and solubility of the compound.[3][4]
Core Synthesis Pathway: Electrophilic Nitrosation of 3-Diethylaminophenol
The primary and most direct route to 5-(diethylamino)-2-nitrosophenol is through the electrophilic aromatic substitution of 3-diethylaminophenol. This reaction, known as nitrosation, involves the introduction of a nitroso group (-NO) onto the aromatic ring. The diethylamino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance from the diethylamino group, the substitution predominantly occurs at the para-position to the hydroxyl group, which is the ortho position to the activating diethylamino group.
The reaction is typically carried out in an acidic medium, which generates the reactive electrophile, the nitrosonium ion (NO+), from a nitrosating agent. Common nitrosating agents include sodium nitrite (NaNO₂) and alkyl nitrites such as isoamyl nitrite.
Reaction Mechanism
The nitrosation of 3-diethylaminophenol proceeds via the following key steps:
-
Formation of the Nitrosonium Ion: In the presence of a strong acid like hydrochloric acid, sodium nitrite is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of 3-diethylaminophenol, activated by the electron-donating diethylamino and hydroxyl groups, attacks the nitrosonium ion.
-
Deprotonation: A base (such as water or the chloride ion) removes a proton from the intermediate, restoring the aromaticity of the ring and yielding 5-(diethylamino)-2-nitrosophenol.
-
Salt Formation: In the presence of excess hydrochloric acid, the basic diethylamino group is protonated to form the final product, this compound.
Experimental Protocols
Two primary protocols for the synthesis of this compound are prevalent, differing mainly in the choice of nitrosating agent and solvent system.
Protocol 1: Nitrosation using Sodium Nitrite in Aqueous HCl
This is a widely used and cost-effective method.
Step-by-Step Methodology:
-
Dissolve 3-diethylaminophenol in a mixture of concentrated hydrochloric acid and water.[5][6]
-
Cool the solution to a low temperature, typically between -5°C and 0°C, using an ice-salt bath.[5][6]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the low temperature and stirring vigorously.[5][6]
-
Continue stirring the reaction mixture at the low temperature for a specified period, generally around 1 to 4 hours, to ensure complete reaction.[5][6]
-
The product, this compound, will precipitate out of the solution as a solid.
-
Collect the solid product by filtration.
-
Wash the crude product with a suitable solvent, such as a saturated aqueous solution of sodium acetate, to remove any remaining acid.[5]
-
The product can be further purified by recrystallization from a solvent like acetone or a mixture of ethanol and diethyl ether.[5][6]
Protocol 2: Nitrosation using Isoamyl Nitrite in n-Propanol
This method offers an alternative for reactions where an aqueous system is not desirable.
Step-by-Step Methodology:
-
Dissolve 3-diethylaminophenol in n-propanol that has been saturated with gaseous hydrogen chloride.[7]
-
Cool the solution to 0°C in an ice bath.[7]
-
Add isoamyl nitrite dropwise to the stirred solution at 0°C.[7]
-
Continue stirring the mixture for an additional hour at the same temperature.[7]
-
Induce precipitation of the product by adding diethyl ether to the reaction mixture.[7]
-
Isolate the solid product by suction filtration.[7]
Reaction Conditions Summary
| Parameter | Protocol 1 (Sodium Nitrite) | Protocol 2 (Isoamyl Nitrite) |
| Starting Material | 3-Diethylaminophenol | 3-Diethylaminophenol |
| Nitrosating Agent | Sodium Nitrite (NaNO₂) | Isoamyl Nitrite |
| Acid | Hydrochloric Acid (HCl) | Gaseous Hydrogen Chloride |
| Solvent | Water / Concentrated HCl | n-Propanol |
| Temperature | -5°C to 0°C | 0°C |
| Reaction Time | 1 - 4 hours | ~1 hour |
| Work-up | Filtration, Washing with Sodium Acetate | Precipitation with Diethyl Ether, Filtration |
| Purification | Recrystallization (e.g., Acetone) | - |
| Reported Yield | ~90%[5] | ~71%[7] |
Visualization of the Synthesis Pathway
Caption: General synthesis pathway for this compound.
Safety Considerations
-
Handling of Reagents: Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood. Sodium nitrite is an oxidizing agent and is toxic if ingested. Isoamyl nitrite is flammable and should be handled away from ignition sources.
-
Reaction Conditions: The nitrosation reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of side products.
-
Product Handling: this compound may be sensitive to prolonged exposure to air and should be stored in a cool, dry, and dark place.[3][4]
Conclusion
The synthesis of this compound is a well-established process, primarily achieved through the electrophilic nitrosation of 3-diethylaminophenol. The choice between sodium nitrite and isoamyl nitrite as the nitrosating agent will depend on the specific requirements of the synthesis, including scale, desired purity, and available equipment. By carefully controlling the reaction conditions, particularly the temperature, high yields of the desired product can be consistently obtained. This guide provides a solid foundation for researchers and chemists to confidently and safely perform this important chemical transformation.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 5-Diethylamino-2-nitrosophenol hydrochloride | C10H15ClN2O2 | CID 33253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Diethylamino-2-nitrosophenol hydrochloride | C10H15ClN2O2 | CID 33253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(diethylamino)-2-nitrosophenol synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 2-NITROSO-5-DIETHYLAMINOPHENOL HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
5-(Diethylamino)-2-nitrosophenol hydrochloride CAS number 25953-06-4 information
An In-Depth Technical Guide to 5-(Diethylamino)-2-nitrosophenol hydrochloride (CAS: 25953-06-4) for Advanced Research and Development
Introduction: Situating a Niche Reagent in the Broader R&D Landscape
This compound is a nitrosophenol derivative that, while not a mainstream therapeutic agent itself, occupies an important position in the toolkit of researchers and drug development professionals.[1] Its utility stems from the unique electronic and structural properties conferred by its constituent functional groups: the electron-donating diethylamino group, the chelating nitrosophenol core, and its formulation as a hydrochloride salt to improve solubility and handling.[1] This guide moves beyond a simple recitation of properties to provide a senior scientist's perspective on the causality behind its synthesis, its potential mechanisms and applications, and the rigorous analytical and safety protocols required for its effective use. The narrative will focus on its role as a versatile synthetic intermediate and a sensitive analytical reagent, contextualizing its value within the broader field of medicinal chemistry and materials science.[1]
Physicochemical Profile and Structural Attributes
A comprehensive understanding of a compound's physical and chemical properties is the foundation of its successful application. These attributes dictate its solubility, stability, reactivity, and appropriate handling and storage conditions, directly influencing experimental design and outcomes.
The hydrochloride salt form significantly enhances the compound's aqueous solubility, a critical factor for its use in biological assays or as an analytical reagent in aqueous media.[2][3] The molecule's reactivity is primarily governed by the nitrosophenol and diethylamino groups. The nitrosophenol moiety can engage in redox reactions, while the diethylamino group can participate in hydrogen bonding and electrostatic interactions, suggesting a basis for potential biological activity.[1]
Table 1: Core Physicochemical and Identification Data for this compound [2][3][4]
| Property | Value | Source |
| CAS Number | 25953-06-4 | PubChem[2] |
| Molecular Formula | C₁₀H₁₅ClN₂O₂ | PubChem[2] |
| Molecular Weight | 230.69 g/mol | PubChem[2] |
| IUPAC Name | 5-(diethylamino)-2-nitrosophenol;hydrochloride | PubChem[2] |
| Appearance | Yellow or dark yellow powder | NTP, 1992[2] |
| Solubility | 50 to 100 mg/mL in water at 70 °F (21 °C) | NTP, 1992[2][3] |
| Melting Point | 175-177° C | ChemicalBook[5] |
| InChI Key | JFOYWYLGEUIHOJ-UHFFFAOYSA-N | PubChem[4] |
| SMILES | CCN(CC)C1=CC(=C(C=C1)N=O)O.Cl | PubChem[4] |
Synthesis and Purification: A Protocol-Driven Approach
The synthesis of this compound is typically achieved through the C-nitrosation of its precursor, 3-diethylaminophenol. This electrophilic substitution reaction targets the electron-rich aromatic ring, with the ortho position to the powerful activating hydroxyl group being the preferred site of attack. The choice of nitrosating agent and reaction conditions is critical for maximizing yield and purity. Two common, scalable laboratory methods are presented below.
Method 1: Nitrosation using Isoamyl Nitrite
This method employs isoamyl nitrite as the nitrosating agent in an acidic alcoholic medium. The gaseous hydrogen chloride not only catalyzes the reaction but also ensures the direct precipitation of the desired hydrochloride salt.
-
Dissolution: Dissolve 0.1 mol of 3-diethylaminophenol in 50 mL of n-propanol previously saturated with gaseous hydrogen chloride.
-
Cooling: Cool the reaction vessel to 0°C using an ice bath. Maintain this temperature throughout the addition step to control the exothermic reaction and prevent side product formation.
-
Nitrosating Agent Addition: While stirring vigorously, add 0.1 mol of isoamyl nitrite dropwise to the cooled solution. The slow addition is crucial to maintain temperature control.
-
Reaction: Continue stirring the mixture at 0°C for an additional hour after the addition is complete to ensure the reaction goes to completion.
-
Precipitation: Add diethyl ether to the reaction solution to precipitate the product. Diethyl ether acts as an anti-solvent, reducing the solubility of the hydrochloride salt.
-
Isolation: Isolate the precipitated solid product by suction filtration.
-
Yield & Purity: This method typically yields the product at approximately 71% with a melting point of 175-177°C.[5]
Method 2: Nitrosation using Sodium Nitrite
This aqueous-based method is an alternative that avoids the use of gaseous HCl and isoamyl nitrite, which may be preferable in some laboratory settings.
-
Precursor Solution: Prepare a solution by adding 8.7 g (52.67 mmol) of N,N-diethyl-aminophenol to a mixture of 30 mL of concentrated hydrochloric acid and 10 mL of water.[2]
-
Nitrosating Agent Solution: Separately, dissolve 4.36 g (63.20 mmol) of sodium nitrite in 30 mL of water.[2]
-
Reaction: Cool the precursor solution to -5°C. Slowly add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature at -5°C with mechanical stirring.[2]
-
Stirring: Continue to stir the reaction mixture mechanically for 1 hour at -5°C.[2]
-
Initial Isolation: Filter the reaction mixture to collect the resulting tan solid crude product.[2]
-
Washing: Wash the crude product with 100 mL of a saturated aqueous solution of sodium acetate to neutralize any remaining acid.[2]
-
Purification: After filtration, recrystallize the solid from acetone to yield a red crystalline solid. This step is critical for removing impurities. The reported yield for the free base is high (90%), which is then converted to the hydrochloride salt.[2]
Caption: General workflow for the synthesis of 5-(diethylamino)-2-nitrosophenol HCl.
Mechanism of Action and Biological Relevance
While specific biological studies on this compound are not widely published, its mechanism of action can be inferred from the extensive research on related nitro and nitroso compounds, which are recognized as a versatile class in medicinal chemistry.[6][7][8]
The nitroso (-N=O) group is an important pharmacophore but can also be a toxicophore.[6][9] Its biological activity often stems from its ability to participate in redox cycling.[6] Within the cellular environment, the nitroso group can be reduced to a nitroso radical anion, which can then react with molecular oxygen to produce superoxide radicals, leading to oxidative stress. This mechanism is the basis for the antimicrobial and antiparasitic activity of many nitroaromatic compounds.[6][9]
Furthermore, the electronic properties of the nitroso group, combined with the electron-donating diethylamino substituent, can influence the molecule's ability to interact with biological macromolecules. These interactions can include intercalation with DNA or binding to the active sites of enzymes, potentially inhibiting their function.[6][10] Nitrosoarenes have been investigated for a wide range of therapeutic effects, including as anticancer, antiviral, and anti-inflammatory agents.[10]
Caption: Proposed general mechanism of action for nitrosophenol compounds.
Applications in Research and Drug Development
The primary utility of this compound in a drug development context is not as a direct therapeutic but as a specialized tool in analytical chemistry and as a synthetic building block.
Analytical Reagent for Metal Ion Detection
This compound is a sensitive reagent for the spectrophotometric determination of trace amounts of copper(II) ions.[11] It forms a stable and intensely colored complex with copper, allowing for detection in the parts-per-billion range. This application is highly relevant in pharmaceutical quality control for:
-
Water Quality Testing: Ensuring the purity of water used in manufacturing processes (e.g., Water for Injection).
-
Raw Material & Final Product Testing: Monitoring for trace metal impurities that can catalyze degradation or pose a toxicological risk.
-
Environmental Monitoring: Analyzing industrial effluents from manufacturing sites.[11]
Synthetic Intermediate
Nitrosophenols are valuable intermediates in organic synthesis. They can be readily oxidized to the corresponding nitrophenols, which are foundational building blocks for a wide array of pharmaceuticals.[12] For example, 4-nitrophenol is a key intermediate in the industrial synthesis of paracetamol.[13] By providing access to a substituted nitrosophenol, this compound allows for the synthesis of more complex and potentially novel nitrophenol derivatives for drug discovery programs.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of any chemical reagent used in research and development.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound. A reverse-phase method is typically effective for its separation and quantification.
-
Column: A C18 column (e.g., Inertsil ODS 3V, 250mm x 4.6mm, 5.0µm) or a cyano-propyl bonded phase column can be effective.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (or methanol) and water is commonly used.[1] For Mass Spectrometry (MS) compatibility, any acid modifier like phosphoric acid should be replaced with a volatile acid such as formic acid.[1]
-
Flow Rate: A standard flow rate of 1.0 mL/min is generally suitable.
-
Detection: UV detection is appropriate. While a general wavelength like 280 nm can be used, monitoring near the absorbance maximum (e.g., 405 nm for some nitroso-arenes) can provide enhanced sensitivity and specificity.
-
Purpose: This method can be used to determine the percentage purity of a synthesized batch, identify impurities, and conduct stability studies. The method is often scalable for preparative separation to isolate impurities for structural elucidation.[1]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would provide the definitive confirmation of the molecular structure, showing the specific chemical environments of all hydrogen and carbon atoms.[14][15]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups, such as the O-H stretch of the phenol, the N=O stretch of the nitroso group, and C-N bonds of the diethylamino group.[14][15]
-
UV-Visible (UV-Vis) Spectroscopy: This technique is useful for quantitative analysis (as in the copper assay) and for providing information about the conjugated system within the molecule.[14] The absorbance maximum would be a key parameter for quality control checks.
Safety, Handling, and Storage
As a senior scientist, ensuring the safe handling of all laboratory chemicals is paramount. This compound is classified as a hazardous substance and requires strict adherence to safety protocols.
Table 2: Summary of GHS Hazard and Precautionary Information
| Hazard Category | GHS Statements |
| Physical Hazards | H228: Flammable solid |
| Health Hazards | H302: Harmful if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledH315: Causes skin irritationH319: Causes serious eye irritation |
| Precautionary - Prevention | P261: Avoid breathing dust.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Precautionary - Response | P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P311: Call a POISON CENTER or doctor. |
Handling and Storage Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields.
-
Storage: The compound should be stored in a tightly closed container under an inert atmosphere.[2] It is recommended to store it at refrigerated temperatures to ensure long-term stability.[2] The material may be sensitive to prolonged exposure to air.[2]
-
Spill Management: For small spills, dampen the solid material with water and transfer it to a suitable container for disposal. Use absorbent paper dampened with water to clean the area, then wash the surface with a soap and water solution.[2]
Conclusion and Future Outlook
This compound serves as a potent example of how a specialized chemical, though not a therapeutic agent itself, is integral to the broader drug discovery and development process. Its value lies in its utility as a precise analytical tool for quality control and as a versatile synthetic intermediate for creating novel molecular entities. For the medicinal chemist, it represents a scaffold whose core structure is shared by a class of compounds with a wide spectrum of demonstrated biological activities. Future research may focus on leveraging this and related nitrosophenols as starting points for library synthesis in antimicrobial or anticancer screening programs, further cementing the role of such fundamental reagents in the advancement of pharmaceutical science.
References
- 1. Separation of 5-Diethylamino-2-nitrosophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 5-(diethylamino)-2-nitrosophenol synthesis - chemicalbook [chemicalbook.com]
- 3. 5-Diethylamino-2-nitrosophenol hydrochloride | C10H15ClN2O2 | CID 33253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 2-NITROSO-5-DIETHYLAMINOPHENOL HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 5-Diethylamino-2-nitrosophenol Hydrochloride [myskinrecipes.com]
- 12. The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 14. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 15. lehigh.edu [lehigh.edu]
A Comprehensive Technical Guide to the Solubility of 5-(Diethylamino)-2-nitrosophenol Hydrochloride
Introduction
5-(Diethylamino)-2-nitrosophenol hydrochloride (CAS No: 25953-06-4) is a chemical compound of significant interest in various fields of research and development.[1] Presented as a yellow to dark yellow powder, its utility in synthetic chemistry and material science is intrinsically linked to its physicochemical properties, paramount among which is its solubility.[2][3] This guide provides a detailed exploration of the solubility of this compound in aqueous and organic media, offering both established data and a robust framework for its experimental determination.
This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's solubility profile, the theoretical principles governing it, and practical, field-proven methodologies for its precise measurement.
Compound Profile
| Property | Value | Source |
| CAS Number | 25953-06-4 | [3] |
| Molecular Formula | C₁₀H₁₅ClN₂O₂ | [1] |
| Molecular Weight | 230.69 g/mol | [1][3] |
| Appearance | Yellow or dark yellow powder | [2] |
Aqueous Solubility Profile
The hydrochloride salt form of 5-(Diethylamino)-2-nitrosophenol suggests an appreciable degree of aqueous solubility due to the ionic nature conferred by the protonated diethylamino group.
Reported Aqueous Solubility
According to data from the National Toxicology Program, the aqueous solubility of this compound is reported to be in the range of 50 to 100 mg/mL at 70 °F (21 °C) .[2][4] This classifies the compound as "soluble" to "freely soluble" according to standard pharmaceutical definitions.
Factors Influencing Aqueous Solubility
The solubility of this compound in an aqueous environment is not a static value but is influenced by several factors, most notably pH and temperature.
-
Effect of pH: The chemical structure of this compound features two key functional groups that dictate its pH-dependent solubility: a weakly basic diethylamino group (protonated in the hydrochloride salt) and an acidic phenolic hydroxyl group.
-
Acidic to Neutral pH: In acidic solutions, the equilibrium will favor the protonated, cationic form of the diethylamino group, enhancing its interaction with water molecules and thus maintaining solubility. As the pH increases towards neutral, the free base form will begin to predominate, which may lead to a decrease in solubility.
-
Alkaline pH: At higher pH values, the phenolic proton can be abstracted, forming a phenoxide anion. This ionization at alkaline pH would be expected to increase the compound's solubility again.[5] The overall pH-solubility profile is therefore expected to be complex, likely exhibiting a "U" shape with higher solubility at both low and high pH values and a minimum solubility at a specific intermediate pH.[5]
-
-
Effect of Temperature: In general, for most solid solutes, solubility in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. However, this relationship must be determined empirically for each specific compound.
Organic Solvent Solubility
Theoretical Considerations
The molecule possesses both polar (nitrosophenol, hydrochloride salt) and non-polar (diethyl groups, aromatic ring) characteristics. This amphiphilic nature suggests the following solubility trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated due to the ability of these solvents to engage in hydrogen bonding with the phenolic hydroxyl and nitroso groups, as well as favorable ion-dipole interactions with the hydrochloride salt.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is also expected in these solvents due to their high polarity and ability to solvate the cationic species effectively.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is predicted due to the significant mismatch in polarity between the highly polar solute and the non-polar solvent.
Given the scarcity of published quantitative data, experimental determination is essential for any research or development activities requiring precise solubility values in organic solvents.
Experimental Determination of Solubility
The following section provides a detailed, authoritative protocol for the experimental determination of solubility, based on the widely accepted isothermal shake-flask method. This protocol is designed as a self-validating system, ensuring accuracy and reproducibility.
Isothermal Shake-Flask Method: A Step-by-Step Protocol
This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.
1. Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, clear container (e.g., a glass vial or flask). The presence of undissolved solid is crucial to ensure saturation. b. Seal the container tightly to prevent solvent evaporation. c. Place the container in an isothermal shaker or water bath set to the desired temperature (e.g., 25 °C). d. Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
2. Sample Separation: a. After the equilibration period, cease agitation and allow the undissolved solid to settle. b. Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. c. Immediately filter the sample through a syringe filter (e.g., a 0.22 µm PTFE or nylon filter) into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particles.
3. Quantification of Solute: The concentration of the dissolved compound in the filtered supernatant can be determined by a suitable analytical method. Two common approaches are gravimetric analysis and UV-Vis spectrophotometry.
Visual Workflow for Solubility Determination
The following diagram illustrates the key steps in the isothermal shake-flask method for determining solubility.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.[1][6]
-
Hazards: It is classified as a flammable solid and is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[1][6] It can cause serious eye irritation and skin irritation.[6]
-
Handling: Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
The solubility of this compound is a critical parameter for its effective application in scientific research and development. While it exhibits good aqueous solubility, particularly in the range of 50-100 mg/mL at room temperature, its solubility is highly dependent on pH.[2][4] Qualitative data suggests solubility in polar organic solvents like ethanol, but a notable lack of quantitative data in the literature necessitates empirical determination for specific applications.[1] The detailed isothermal shake-flask protocol provided in this guide offers a reliable and robust methodology for researchers to generate the precise solubility data required for their work, ensuring both scientific integrity and the advancement of their research objectives.
References
- 1. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. assets-global.website-files.com [assets-global.website-files.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Diethylamino-2-nitrosophenol hydrochloride | C10H15ClN2O2 | CID 33253 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-(Diethylamino)-2-nitrosophenol hydrochloride stability, storage, and handling precautions
An In-depth Technical Guide to the Stability, Storage, and Handling of 5-(Diethylamino)-2-nitrosophenol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 25953-06-4) is a chemical compound utilized in various research and development applications.[1] As with any reactive chemical, a thorough understanding of its properties is paramount to ensure laboratory safety, experimental integrity, and the well-being of personnel. This guide provides a comprehensive overview of the stability, storage, and handling protocols for this compound, grounded in established safety data and best practices. The causality behind each recommendation is explained to empower researchers with the knowledge to work with this compound safely and effectively.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of a compound is the first step in safe handling. These properties dictate its behavior under various conditions and inform the necessary storage and handling precautions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅ClN₂O₂ | [1][2] |
| Molecular Weight | 230.69 g/mol | [2] |
| Appearance | Yellow or dark yellow solid powder | [2] |
| Solubility | Water soluble | [2] |
Stability and Reactivity Profile
This compound is generally stable under recommended storage and handling conditions.[1] However, its reactivity profile reveals several key considerations for maintaining its integrity and preventing hazardous situations.
Key Stability Considerations:
-
Air Sensitivity: The compound may be sensitive to prolonged exposure to air.[2][3] This sensitivity can lead to gradual degradation, potentially impacting experimental results. The causal mechanism likely involves oxidation of the phenol or nitroso groups, which can alter the compound's chemical structure and purity over time. For this reason, minimizing air exposure is a critical aspect of its storage.
-
Thermal Stability: While stable at recommended temperatures, exposure to high temperatures, such as in the event of a fire, can lead to thermal decomposition.[1] This process can generate irritating and highly toxic gases.[1]
Reactivity and Incompatibilities:
Understanding what this compound reacts with is crucial to prevent dangerous chemical reactions. The following materials are incompatible and should be kept separate:
-
Strong Oxidizing Agents: These substances can react vigorously with the organic components of the molecule, potentially leading to an exothermic reaction or even fire.[1][4]
-
Strong Bases: As a hydrochloride salt, this compound is acidic in aqueous solution.[2][4] Contact with strong bases will neutralize the hydrochloride and may cause the free base form of the compound to precipitate or degrade.
-
Acid Chlorides and Acid Anhydrides: These reagents can react with the phenol group, leading to unintended acylation reactions.[2][4]
Hazardous Decomposition Products:
In the event of a fire or thermal decomposition, the following hazardous substances may be produced:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen chloride (HCl)[1]
The following diagram illustrates the key factors affecting the stability of this compound.
Caption: Key factors influencing the stability of the compound.
Storage Protocols
Proper storage is essential for maintaining the chemical's integrity and ensuring safety. The following protocols are derived from established safety guidelines.[1]
-
Container: Always store the compound in a tightly-closed container to prevent exposure to air and moisture.[1][5]
-
Location: The storage area should be cool, dry, and well-ventilated.[1][6] This minimizes the risk of thermal degradation and the accumulation of any potential vapors.
-
Segregation: Store away from the incompatible materials listed in the previous section.[1][4]
-
Security: The compound should be stored in a locked-up area, accessible only to qualified and authorized personnel.[1][7] This is a crucial precaution due to its toxicity.
-
Ignition Sources: Keep away from sources of ignition, as it is a flammable solid.[1]
Handling Precautions and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict handling procedures and the use of appropriate personal protective equipment are mandatory. This compound is harmful if swallowed, and toxic in contact with skin or if inhaled.[1][2] It also causes skin and serious eye irritation.[1]
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is the recommended engineering control to minimize inhalation exposure.
Personal Protective Equipment (PPE):
The following PPE should be worn at all times when handling this compound:
-
Eye and Face Protection: Chemical splash-resistant safety glasses or goggles with side protection are essential.[1] A face shield may be necessary for tasks with a higher risk of splashing.
-
Skin Protection:
-
Respiratory Protection: If dust is generated and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.[8]
Hygiene Practices:
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][7]
-
Contaminated clothing should be removed immediately and laundered before reuse.[1][2]
The following diagram outlines the hierarchy of controls for safe handling.
Caption: Hierarchy of controls for mitigating exposure risks.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]
Spill Response:
-
Small Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Remove all sources of ignition.[1]
-
Dampen the solid spill material with water to minimize dust generation.[2]
-
Carefully sweep or scoop the dampened material into a suitable, labeled container for disposal.[2]
-
Clean the spill area with soap and water.[2]
-
-
Large Spills:
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Alert your institution's emergency response team.
-
Follow all institutional procedures for large chemical spills.
-
Disposal Considerations
Disposal of this compound and its containers must be handled as hazardous waste. All disposal practices must comply with local, state, and federal regulations.[1][7] Do not allow the product to enter drains or waterways.[1]
Conclusion
This compound is a valuable research chemical that can be handled safely when its properties are understood and respected. By adhering to the stability, storage, and handling protocols outlined in this guide, researchers can mitigate risks, ensure the integrity of their experiments, and maintain a safe laboratory environment. The key to safe handling lies in a combination of robust engineering controls, diligent personal protective equipment usage, and a thorough understanding of the compound's reactivity.
References
- 1. aksci.com [aksci.com]
- 2. 5-Diethylamino-2-nitrosophenol hydrochloride | C10H15ClN2O2 | CID 33253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Diethylamino-2-nitrosophenol hydrochloride | C10H15ClN2O2 | CID 33253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-DIETHYLAMINO-2-NITROSOPHENOL HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Spectral Analysis of 5-(Diethylamino)-2-nitrosophenol Hydrochloride
Abstract: This technical guide provides a comprehensive analytical framework for the spectral characterization of 5-(Diethylamino)-2-nitrosophenol hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this document establishes a predictive and methodological guide. By leveraging spectral data from structurally analogous compounds and foundational spectroscopic principles, we delineate the anticipated features in Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers and professionals in drug development and chemical analysis, offering detailed protocols for data acquisition and a robust framework for spectral interpretation, thereby enabling confident characterization and quality control.
Introduction
This compound is an aromatic compound featuring a phenol ring substituted with a diethylamino group, a nitroso group, and supplied as a hydrochloride salt.[1][2] Its structure suggests potential applications as an intermediate in dye synthesis, as a ligand in coordination chemistry, or as a scaffold in medicinal chemistry. Accurate structural confirmation and purity assessment are paramount for any of these applications, necessitating a thorough spectroscopic analysis.
Molecular Structure and Predicted Spectroscopic Behavior
The key to predicting the spectral output of this compound lies in deconstructing its molecular architecture. The molecule comprises:
-
A phenol core, contributing an acidic hydroxyl (-OH) group.
-
An aromatic ring , which gives rise to characteristic signals in all three spectroscopic methods.
-
A diethylamino group (-N(CH₂CH₃)₂), a strong electron-donating group that significantly influences the electronic environment of the ring.
-
A nitroso group (-N=O), an electron-withdrawing group that acts as a chromophore.
-
A hydrochloride salt , indicating that the basic diethylamino group is likely protonated (-N⁺H(CH₂CH₃)₂), especially in polar solvents.
This combination of functional groups creates a highly conjugated "push-pull" system, which is expected to dominate its UV-Vis spectrum, and provides a rich set of distinct signals for IR and NMR analysis.
Infrared (IR) Spectroscopy
2.1 Theoretical Principles & Predicted Spectrum
Infrared spectroscopy measures the absorption of IR radiation, which excites molecular vibrations (stretching, bending). The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, the IR spectrum is expected to be complex but highly informative.
Key predicted vibrational bands are summarized below:
| Predicted Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Rationale and Commentary |
| 3200 - 2800 (broad) | O-H (Phenol) and N⁺-H (Ammonium) Stretch | The phenolic O-H stretch is typically broad. The protonated amine (N⁺-H) stretch also appears in this region, likely overlapping to form a very broad, strong absorption band. |
| 3100 - 3000 | Aromatic C-H Stretch | Characteristic of sp² C-H bonds on the benzene ring.[4] |
| 2980 - 2850 | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the CH₂ and CH₃ groups in the diethylamino moiety. |
| ~1600, 1500, 1450 | Aromatic C=C Ring Stretch | Multiple bands are expected in this region, characteristic of the benzene ring skeleton.[4] |
| ~1550 - 1490 | N=O Stretch (Nitroso) | The N=O stretching frequency is sensitive to its environment. In aromatic nitroso compounds, it typically appears in this range. Data from related compounds like 2-nitrophenol supports this assignment.[5][6] |
| ~1350 - 1250 | C-N Stretch | Stretching vibration of the bond between the aromatic ring and the diethylamino nitrogen. |
| 900 - 675 | Aromatic C-H Out-of-Plane Bending ("oop") | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.[4] |
2.2 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, convenient technique for acquiring IR spectra of solid powders with minimal sample preparation.[7][8]
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe the surface with a lint-free tissue soaked in isopropanol and allow it to dry completely.[9]
-
Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal. A few milligrams is sufficient.[9]
-
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. Consistent and adequate pressure is crucial for good spectral quality as it ensures optimal contact.[7]
-
Sample Scan: Acquire the spectrum. A typical setting would be to co-add 32 or 64 scans at a resolution of 4 cm⁻¹ over the range of 4000-650 cm⁻¹.
-
Cleaning: After the measurement, release the pressure, remove the bulk of the sample, and clean the crystal surface thoroughly with a solvent-moistened tissue.
The workflow for this process is visualized below:
UV-Visible (UV-Vis) Spectroscopy
3.1 Theoretical Principles & Predicted Spectrum
UV-Vis spectroscopy probes the electronic transitions within a molecule.[10] The presence of a highly conjugated system with a strong electron-donating group (diethylamino) and an electron-withdrawing group (nitroso) in this compound is predicted to result in strong absorption in the visible region.
-
Chromophores and Auxochromes: The nitrosophenol system is the primary chromophore (light-absorbing part). The diethylamino group acts as a powerful auxochrome , a group that modifies the absorption of the chromophore, typically shifting it to longer wavelengths (a bathochromic or "red" shift) and increasing its intensity.
-
Predicted λmax: Structurally similar compounds like p-nitrosodimethylaniline show a strong absorption maximum (λmax) well into the visible range, often above 400 nm.[11] Similarly, 4-nitrophenol, when deprotonated to the 4-nitrophenolate ion under basic conditions, exhibits a significant red shift to around 400 nm due to enhanced charge delocalization.[12][13] Given the potent donating ability of the diethylamino group, the λmax for 5-(diethylamino)-2-nitrosophenol is expected to be in the 400-450 nm range , likely imparting a distinct color to its solutions.
3.2 Experimental Protocol: UV-Vis Spectrum Acquisition
Methodology:
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol or methanol are common choices. The pH of the solution can influence the spectrum, so buffered solutions may be used for more controlled studies.
-
Sample Preparation:
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stable output.[16]
-
Select a wavelength range for the scan, for example, from 200 to 800 nm.
-
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample. Place it in the spectrophotometer and run a baseline scan. This corrects for any absorbance from the solvent and the cuvette itself.[16][17]
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the holder and acquire the absorbance spectrum.[18]
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.
Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1 Theoretical Principles & Predicted Spectrum
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.[19]
4.1.1 Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity.[20]
| Predicted Shift (δ, ppm) | Assignment (Proton) | Multiplicity | Integration | Rationale and Commentary |
| > 10.0 | Phenolic -OH / Ammonium N⁺-H | Broad Singlet | 2H | The phenolic and ammonium protons are acidic and exchangeable. They will likely appear as a single, broad signal that disappears upon D₂O exchange. Its exact shift is highly dependent on solvent and concentration. |
| ~7.0 - 7.5 | Aromatic Protons | Multiplets (d, dd) | 3H | The aromatic region will be complex. The electron-donating amino group and electron-withdrawing nitroso group will create distinct electronic environments for the three ring protons, leading to separate, coupled signals.[4][21] |
| ~3.4 - 3.6 | Methylene (-CH₂-) | Quartet (q) | 4H | The methylene protons of the ethyl groups are adjacent to the nitrogen atom, deshielding them. They will be split into a quartet by the neighboring methyl protons (J ≈ 7 Hz). Data from N,N-diethylaniline hydrochloride supports this range.[22] |
| ~1.1 - 1.3 | Methyl (-CH₃) | Triplet (t) | 6H | The terminal methyl protons will be split into a triplet by the adjacent methylene protons (J ≈ 7 Hz).[23] |
4.1.2 Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show a signal for each unique carbon atom.
-
Aromatic Region (δ 110-160 ppm): Six distinct signals are expected for the six carbons of the benzene ring, as the substitution pattern removes all symmetry. The carbons directly attached to the oxygen, nitroso, and amino groups will have the most significant shifts.[21]
-
Aliphatic Region (δ 10-50 ppm): Two signals are expected: one for the methylene carbons (~45-50 ppm) and one for the methyl carbons (~12-15 ppm).
4.2 Experimental Protocol: NMR Sample Preparation and Acquisition
Proper sample preparation is critical for high-resolution NMR spectra.[24]
Methodology:
-
Solvent Selection: A deuterated solvent that fully dissolves the sample is required. Due to the hydrochloride salt and the phenolic proton, DMSO-d₆ is an excellent choice as it is polar and can solvate both ionic and polar organic functionalities. Chloroform-d (CDCl₃) may not be suitable due to potential solubility issues.[24]
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound for a standard ¹H NMR spectrum (10-30 mg for ¹³C NMR) into a clean, dry vial.[24][25]
-
Add ~0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).[26]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[25]
-
-
Instrumental Analysis:
-
Insert the sample into the NMR spectrometer.
-
Allow the sample to equilibrate to the probe temperature.
-
The instrument will be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum and any desired 2D experiments (e.g., COSY, HSQC) which can definitively confirm assignments.[19]
-
Conclusion
This guide provides a predictive but scientifically grounded framework for the comprehensive spectral analysis of this compound. By understanding the contributions of each functional group, researchers can anticipate the key features in IR, UV-Vis, and NMR spectra. The detailed experimental protocols provided herein represent best practices for data acquisition, ensuring that empirical data collected for this compound can be robustly validated against these predictions. This combination of predictive analysis and methodological rigor empowers scientists to confidently characterize this and structurally related molecules, ensuring data integrity in research and development.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 5-Diethylamino-2-nitrosophenol hydrochloride | C10H15ClN2O2 | CID 33253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-(Diethylamino)-2-nitrosophenol | C10H14N2O2 | CID 22825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. agilent.com [agilent.com]
- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. mdpi.com [mdpi.com]
- 11. N,N-dimethyl-4-nitrosoaniline | C8H10N2O | CID 8749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ctech.repligen.com [ctech.repligen.com]
- 15. mt.com [mt.com]
- 16. youtube.com [youtube.com]
- 17. engineering.purdue.edu [engineering.purdue.edu]
- 18. ossila.com [ossila.com]
- 19. benchchem.com [benchchem.com]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. N,N-DIETHYLANILINE HYDROCHLORIDE(5882-45-1) 1H NMR spectrum [chemicalbook.com]
- 23. N,N-Diethylaniline(91-66-7) 1H NMR spectrum [chemicalbook.com]
- 24. organomation.com [organomation.com]
- 25. How to make an NMR sample [chem.ch.huji.ac.il]
- 26. sites.bu.edu [sites.bu.edu]
Initial investigations and discovery of 5-(Diethylamino)-2-nitrosophenol hydrochloride
An In-depth Technical Guide to the Initial Investigations and Discovery of 5-(Diethylamino)-2-nitrosophenol hydrochloride
Foreword
In the landscape of synthetic organic chemistry, the exploration of novel molecular scaffolds often paves the way for unforeseen applications in materials science, analytical chemistry, and drug development. The nitrosophenol class of compounds, characterized by their unique electronic and reactive properties, represents a fertile ground for such discoveries. This technical guide delves into the foundational investigations surrounding a specific member of this class: this compound. Our objective is to move beyond a mere recitation of facts and provide a narrative grounded in the principles of chemical reactivity and analytical validation. We will explore the "why" behind the synthetic strategies, the logic of the characterization process, and the scientific context that gives this molecule its significance. This document is intended for researchers and professionals who require a deep, mechanistic understanding of this compound's origins.
The Genesis of 5-(Diethylamino)-2-nitrosophenol: A Synthetic Perspective
The discovery of a new chemical entity is fundamentally rooted in its synthesis. The creation of this compound is a classic example of electrophilic aromatic substitution, specifically, a nitrosation reaction. The core challenge lies in the regioselective introduction of a nitroso (-N=O) group onto the precursor molecule, 3-diethylaminophenol.
The Strategic Choice of Precursor: 3-Diethylaminophenol
The selection of 3-diethylaminophenol is a deliberate choice dictated by the principles of directing group effects in electrophilic aromatic substitution.
-
Activating Groups : The molecule possesses two powerful activating, ortho-, para-directing groups: the hydroxyl (-OH) and the diethylamino (-N(Et)₂) groups.
-
Steric and Electronic Influence : The hydroxyl group strongly directs incoming electrophiles to its ortho and para positions. The diethylamino group similarly directs to its ortho and para positions. In 3-diethylaminophenol, the position ortho to the hydroxyl group (position 2) is also para to the strongly activating diethylamino group. This convergence of directing effects makes the C2 position highly susceptible to electrophilic attack, ensuring a high degree of regioselectivity for the nitrosation reaction.
The Nitrosation Reaction: Pathways to Discovery
Initial investigations have centered on two primary, effective methods for the synthesis of the target compound. The key difference lies in the choice of the nitrosating agent.
Method A: Nitrosation via Sodium Nitrite in Acidic Media
This is arguably the most common and cost-effective method. The true electrophile, the nitrosonium ion (NO⁺), is generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl).
-
Causality of Experimental Conditions :
-
Hydrochloric Acid (HCl) : Serves a dual purpose. It protonates sodium nitrite to form nitrous acid (HNO₂), which is then further protonated and loses water to generate the highly electrophilic nitrosonium ion. It also ensures the final product is isolated as its hydrochloride salt, which often improves crystallinity and stability.
-
Low Temperature (-5°C to 0°C) : This is critical for two reasons. First, nitrous acid is unstable and readily decomposes at higher temperatures. Second, the reaction is exothermic, and maintaining low temperatures prevents side reactions and ensures a controlled reaction rate.[1]
-
Method B: Nitrosation via Alkyl Nitrites
An alternative approach utilizes an organic nitrosating agent, such as isoamyl nitrite, in an organic solvent.[2]
-
Causality of Experimental Conditions :
-
Isoamyl Nitrite : Acts as the source for the nitrosonium ion under acidic conditions. This method can be advantageous when the starting material has poor solubility in aqueous media.
-
n-Propanol Saturated with HCl : The solvent system provides a non-aqueous medium for the reaction, while the dissolved HCl gas acts as the necessary acid catalyst to generate the electrophile from isoamyl nitrite.[2][3]
-
The diagram below illustrates the general synthetic pathway.
Caption: General synthesis of the target compound.
Physicochemical and Structural Characterization
Once synthesized, the identity and purity of the compound must be rigorously established. The initial discovery would have relied on classical methods, while modern investigations employ a suite of sophisticated analytical techniques.
Fundamental Properties
A summary of the core physicochemical properties is essential for any new compound. These data serve as the primary identifiers and are critical for handling, storage, and downstream applications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅ClN₂O₂ | [3][4] |
| Molecular Weight | 230.69 g/mol | [3][4] |
| Appearance | Yellow or dark yellow powder | [4] |
| Melting Point | 175-177 °C | [2] |
| Solubility | Water soluble (50 to 100 mg/mL at 21°C) | [4] |
| IUPAC Name | 5-(diethylamino)-2-nitrosophenol;hydrochloride | [4] |
| InChIKey | JFOYWYLGEUIHOJ-UHFFFAOYSA-N | [5] |
Analytical Validation Workflow
The validation of a newly synthesized compound is a multi-step process. Each step provides a piece of evidence that, when combined, confirms the structure and purity of the material. This self-validating system is crucial for scientific trustworthiness.
-
Initial Purity Assessment (TLC/Melting Point) : Thin-Layer Chromatography (TLC) provides a rapid check for the presence of starting material or byproducts. A sharp melting point range, as reported, suggests a relatively pure substance.[2]
-
Structural Confirmation (Spectroscopy) :
-
NMR Spectroscopy (¹H and ¹³C) : Would be the definitive modern technique to confirm the connectivity of all atoms and the regiochemistry of the nitrosation.
-
Mass Spectrometry (MS) : Confirms the molecular weight of the parent ion, providing direct evidence for the elemental composition.[3]
-
Infrared (IR) Spectroscopy : Would show characteristic peaks for the O-H stretch of the phenol, N=O stretch of the nitroso group, and C-N bonds of the diethylamino group.
-
-
Quantitative Purity Analysis (Chromatography) :
-
High-Performance Liquid Chromatography (HPLC) : Is the gold standard for quantifying the purity of non-volatile organic compounds. A validated HPLC method would separate the target compound from any residual precursors or isomers.
-
The logical flow of this validation process is depicted below.
Caption: A typical workflow for compound validation.
Scientific Context and Broader Significance
The synthesis of this compound did not occur in a vacuum. It is part of a broader field of inquiry into nitro and nitroso aromatic compounds, which are significant for several reasons.[6][7]
-
Chelating Agents : Nitrosophenols are effective chelating agents for metal ions. The ortho-positioning of the phenolic hydroxyl and nitroso groups creates a bidentate ligand capable of forming stable complexes with metals like iron(II). This property makes them valuable as reagents for spectrophotometric analysis.[8]
-
Synthetic Intermediates : The nitroso group is a versatile functional group. It can be reduced to an amine or oxidized to a nitro group, opening pathways to a wide array of other derivatives, including dyes, pharmaceuticals, and agrochemicals.[3][6]
-
Biological Activity : As a derivative of Nile Red, this compound and its analogs are of interest in biological research.[3] The functional groups present can interact with molecular targets through hydrogen bonding and electrostatic interactions, making them candidates for screening in drug discovery programs.
Detailed Experimental Protocols
The following protocols are derived from published synthetic methods and represent reliable procedures for the preparation of this compound.
Protocol 1: Synthesis via Sodium Nitrite
-
Reference : Based on the procedure for 5-(diethylamino)-2-nitrosophenol.[1]
-
Description : This protocol details the nitrosation of 3-diethylaminophenol using sodium nitrite in an aqueous hydrochloric acid solution to yield the free base, which can then be converted to the hydrochloride salt.
Reagents and Equipment:
-
3-Diethylaminophenol (N,N-diethyl-m-aminophenol)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Acetone (for recrystallization)
-
Round-bottom flask equipped with a magnetic stirrer
-
Ice-salt bath
-
Dropping funnel
-
Buchner funnel and filter flask
Procedure:
-
In a round-bottom flask, dissolve 8.7 g (52.67 mmol) of 3-diethylaminophenol in a mixture of 30 mL of concentrated HCl and 10 mL of water.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of -5°C.
-
Separately, prepare a solution of 4.36 g (63.20 mmol) of sodium nitrite in 30 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the stirred aminophenol solution, ensuring the temperature does not rise above -5°C.
-
After the addition is complete, continue to stir the mixture mechanically at -5°C for 1 hour.
-
Isolate the resulting tan solid precipitate by vacuum filtration.
-
To obtain the free base, wash the crude product with 100 mL of a saturated aqueous solution of sodium acetate. After filtration, recrystallize the resulting solid from acetone to yield a red crystalline solid. To obtain the hydrochloride salt, wash the initial precipitate with dilute hydrochloric acid.
Protocol 2: Synthesis via Isoamyl Nitrite
-
Reference : Siemens Aktiengesellschaft US6284889.[2]
-
Description : This protocol uses an organic nitrite in a non-aqueous solvent system.
Reagents and Equipment:
-
3-Diethylaminophenol
-
n-Propanol
-
Hydrogen Chloride (gas)
-
Isoamyl Nitrite
-
Diethyl Ether
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Gas dispersion tube
Procedure:
-
Prepare a solution of n-propanol saturated with gaseous hydrogen chloride.
-
Dissolve 0.1 mol of 3-diethylaminophenol in 50 mL of the HCl-saturated n-propanol.
-
Cool the solution to 0°C in an ice bath.
-
With continuous stirring, add 0.1 mol of isoamyl nitrite dropwise to the reaction mixture.
-
Continue stirring at 0°C for an additional hour after the addition is complete.
-
Induce precipitation of the product by adding diethyl ether to the reaction solution.
-
Isolate the solid product by suction filtration. The reported yield is 71% with a melting point of 175-177°C.[2]
References
- 1. 5-(diethylamino)-2-nitrosophenol synthesis - chemicalbook [chemicalbook.com]
- 2. 2-NITROSO-5-DIETHYLAMINOPHENOL HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. This compound [benchchem.com]
- 4. 5-Diethylamino-2-nitrosophenol hydrochloride | C10H15ClN2O2 | CID 33253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrophenol - Wikipedia [en.wikipedia.org]
- 8. Nitrosophenol and nitrosonaphthol derivatives as reagents for the spectrophotometric determination of iron and determination of micro-amounts in waters with 2-nitroso-5-dimethylaminophenol - Analyst (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 5-(Diethylamino)-2-nitrosophenol Hydrochloride
Executive Summary
5-(Diethylamino)-2-nitrosophenol hydrochloride is a nitrosophenol derivative of significant interest in synthetic chemistry and materials science.[1] Its chemical behavior is dominated by a fascinating and crucial phenomenon: the tautomeric equilibrium between its nitrosophenol and quinone-monoxime forms.[2] The position of this equilibrium dictates the molecule's electronic properties, reactivity, and spectroscopic signature, making it a prime candidate for in-depth computational investigation. This guide, intended for researchers and drug development professionals, provides a synergistic framework that pairs theoretical modeling with experimental validation. We will detail the quantum chemical methodologies required to dissect the molecule's structural and electronic landscape, predict its spectroscopic properties, and understand the energetic balance between its tautomeric states. By explaining the causality behind each methodological choice, this document serves as both a practical protocol and an expert guide to applying computational chemistry to complex organic systems.
Foundational Chemistry and Rationale for Computational Study
Chemical Identity and Physicochemical Properties
This compound is an organic salt that appears as a yellow or dark yellow powder and is water-soluble.[3][4] Its core structure consists of a phenol ring substituted with a nitroso group ortho to the hydroxyl group and a diethylamino group at position 5. The hydrochloride form ensures stability and enhances solubility.[3]
| Property | Value | Source |
| IUPAC Name | 5-(diethylamino)-2-nitrosophenol;hydrochloride | PubChem[3] |
| CAS Number | 25953-06-4 | Sigma-Aldrich |
| Molecular Formula | C₁₀H₁₅ClN₂O₂ | PubChem[3] |
| Molecular Weight | 230.69 g/mol | Benchchem[1] |
| Appearance | Yellow or dark yellow powder | NTP, 1992[3] |
| SMILES | CCN(CC)c1ccc(c(c1)O)N=O.Cl | GSRS[5] |
| InChI | InChI=1S/C10H14N2O2.ClH/c1-3-12(4-2)8-5-6-9(11-14)10(13)7-8;/h5-7,13H,3-4H2,1-2H3;1H | PubChem[1] |
The Central Scientific Question: Nitroso-Oxime Tautomerism
The defining characteristic of 2-nitrosophenols is their existence as a mixture of two tautomers in equilibrium: the nitrosophenol form and the quinone-monoxime form.[2] This equilibrium involves an intramolecular proton transfer from the phenolic hydroxyl group to the nitroso oxygen.[2] The relative stability of these tautomers is highly sensitive to environmental factors such as solvent polarity and electronic effects from other substituents on the ring.[2] Understanding this equilibrium is paramount, as each tautomer possesses a distinct electronic structure and, therefore, different chemical and photophysical properties.
Caption: The tautomeric equilibrium of 5-(diethylamino)-2-nitrosophenol.
Rationale for a Computational Approach
While experimental techniques can probe the properties of the bulk material, they often measure an average of the tautomeric mixture. A computational approach allows us to:
-
Isolate and Characterize Each Tautomer: Model each form as a distinct chemical entity to understand its intrinsic properties.
-
Quantify Stability: Accurately calculate the relative energies of the tautomers to predict the equilibrium position in the gas phase and in various solvents.
-
Simulate Spectra: Generate theoretical IR, UV-Vis, and NMR spectra for each tautomer, which can then be used to deconvolute and interpret experimental data.
-
Probe Electronic Structure: Analyze the frontier molecular orbitals (HOMO/LUMO) and charge distributions to predict reactivity and potential intermolecular interactions.
The Experimental Foundation: Synthesis and Characterization
A robust computational study must be grounded in solid experimental data. The synthesis and characterization of the title compound provide the necessary real-world reference for validation.
Experimental Protocol: Synthesis
The synthesis of this compound can be achieved via the nitrosation of 3-diethylaminophenol.[6][7] The following protocol is adapted from established procedures.
Materials:
-
3-Diethylaminophenol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Acetone (for recrystallization)
Procedure:
-
Dissolution: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 8.7 g (52.67 mmol) of 3-diethylaminophenol in a mixture of 30 mL of concentrated HCl and 10 mL of water.[7]
-
Cooling: Cool the solution to -5 °C in an ice-salt bath.
-
Nitrosation: Prepare a solution of 4.36 g (63.20 mmol) of sodium nitrite in 30 mL of water. Add this solution dropwise to the cooled reaction mixture, ensuring the temperature is maintained at or below -5 °C.[7]
-
Reaction: Continue to stir the mixture mechanically for 1 hour at -5 °C. A tan solid should precipitate.[7]
-
Filtration and Washing: Filter the crude product. Wash the solid with 100 mL of a saturated aqueous solution of sodium acetate.
-
Purification: Recrystallize the resulting solid from acetone to yield the final product as a red or yellow crystalline solid.[7]
Protocol: Experimental Characterization
To validate computational results, the synthesized product must be thoroughly characterized.
-
Purity Analysis (HPLC): Employ reverse-phase HPLC to determine the purity of the compound. A suitable method uses an acetonitrile/water mobile phase with a phosphoric or formic acid modifier on a Newcrom R1 column or equivalent.[8]
-
Structural Confirmation (NMR): Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. Experimental spectra are available for the free base form for comparison.[9]
-
Vibrational Analysis (FTIR): Obtain an FTIR spectrum. This is crucial for comparison with computationally predicted vibrational frequencies, particularly the N=O and O-H stretching modes.[9]
-
Electronic Transitions (UV-Vis): Measure the UV-Vis absorption spectrum in various solvents (e.g., ethanol, water, cyclohexane) to identify the electronic transition peaks (λ_max) for later comparison with TD-DFT results.
Theoretical and Computational Methodology
This section details the computational workflow for a comprehensive analysis of the title compound. The choice of methods reflects a balance between computational cost and accuracy, a cornerstone of practical computational chemistry.[10]
Caption: A typical computational workflow for analyzing tautomeric systems.
Protocol: Geometry Optimization and Frequency Calculations
Rationale: The first step is to find the lowest energy structure (geometry) for each tautomer. A frequency calculation is then essential to confirm that this structure is a true energy minimum and to predict the infrared spectrum.
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and efficiency for organic molecules.
-
Functional: The B3LYP hybrid functional is a robust and widely used choice for geometries and energies.
-
Basis Set: The 6-311++G(d,p) basis set is recommended. It is flexible enough to accurately describe the electronic structure, including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) for non-spherical electron distribution in bonds.
-
Execution (Gas Phase):
-
Build the initial 3D structures for both the nitrosophenol and quinone-oxime tautomers.
-
Perform a full geometry optimization (Opt) followed by a frequency calculation (Freq) for each tautomer in the gas phase.
-
Validation: Confirm that the frequency calculation yields zero imaginary frequencies, which verifies the structure is a stable minimum on the potential energy surface.
-
Protocol: Solvation Modeling
Rationale: The tautomeric equilibrium is known to be solvent-dependent.[2] Solvation models are necessary to simulate the system in a condensed phase and obtain more realistic energy differences.
-
Model: The Polarizable Continuum Model (PCM) is an efficient implicit solvation model that represents the solvent as a continuous dielectric.
-
Execution:
-
Use the optimized gas-phase geometries as starting points.
-
Perform a new geometry optimization for each tautomer within the PCM framework (Opt SCRF=PCM). Specify the solvent of interest (e.g., Water, Ethanol).
-
Calculate the final single-point energies in the solvent to determine the Gibbs free energy difference (ΔG) between the tautomers. This allows for the prediction of the equilibrium constant (K_eq).
-
Protocol: Simulating Spectroscopic Properties
Rationale: Simulating spectra for each pure tautomer is a powerful tool for interpreting experimental results where both forms may be present.
-
UV-Vis Spectra (TD-DFT):
-
Use the solvent-optimized geometries.
-
Perform a Time-Dependent DFT (TD-DFT) calculation to compute the electronic excitation energies and oscillator strengths. This will predict the λ_max values for comparison with the experimental UV-Vis spectrum.
-
-
NMR Spectra (GIAO):
-
Use the solvent-optimized geometries.
-
Perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method. This will predict the ¹H and ¹³C chemical shifts. These can be compared to experimental values after referencing to a standard like Tetramethylsilane (TMS), which must also be calculated at the same level of theory.
-
Anticipated Results and Synergistic Discussion
This section outlines the expected outcomes from the computational workflow and discusses how they integrate with experimental data to provide a complete picture.
Tautomer Energetics and Equilibrium
The primary output will be the relative stability of the two tautomers. Ab initio studies on the parent 2-nitrosophenol suggest the nitroso form is more stable, but this can be heavily influenced by substituents and solvent. The electron-donating diethylamino group is expected to significantly impact the electronic structure and may shift the equilibrium.
Table of Predicted Relative Energies:
| Tautomer | Gas Phase ΔE (kcal/mol) | ΔG in Water (kcal/mol) | Predicted K_eq (in Water) |
|---|---|---|---|
| Phenol-Nitroso | 0.0 (Reference) | Calculated Value | Calculated Value |
| Quinone-Oxime | Calculated Value | Calculated Value | Calculated Value |
A comparison of the gas-phase and solvated energies will reveal the extent to which polar solvents stabilize one tautomer over the other.
Geometric and Electronic Structure Analysis
Analysis of the optimized geometries will reveal key structural differences. For instance, in the quinone-oxime form, one would expect a pronounced bond length alternation in the ring, characteristic of a non-aromatic quinoidal system.
The electronic structure analysis will provide deeper insights:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the HOMO and LUMO is related to the molecule's chemical reactivity and corresponds to the lowest electronic transition seen in the UV-Vis spectrum. The spatial distribution of these orbitals will indicate the sites most susceptible to nucleophilic or electrophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will quantify the charge distribution across each molecule, providing insight into the polarity and the nature of the intramolecular hydrogen bond that facilitates the tautomerization.
Validation Against Experimental Data
The trustworthiness of the computational model is established by comparing its predictions to experimental measurements.
-
IR Spectra: The calculated vibrational frequencies for the O-H stretch, C=O stretch (in the oxime), and N=O stretch (in the nitroso) can be directly compared to the experimental FTIR spectrum. A systematic scaling factor (e.g., ~0.96 for B3LYP) is typically applied to the calculated frequencies to account for anharmonicity.
-
UV-Vis Spectra: The calculated λ_max from TD-DFT for each tautomer can be matched to the peaks observed in the experimental spectrum. This can help assign specific absorption bands to a particular tautomer.
-
NMR Spectra: A strong correlation between the calculated and experimental chemical shifts would provide powerful evidence for the accuracy of the computed structures in solution.
Potential Applications and Future Directions
The insights gained from this integrated computational and theoretical study can guide the application of this compound.
-
Materials Science: Understanding the electronic properties and tautomeric equilibrium is key to its potential use in developing sensors or dyes, where solvent- or analyte-induced shifts in the equilibrium could lead to a colorimetric response.[1]
-
Synthetic Chemistry: The molecule serves as a valuable synthetic intermediate.[1] Knowledge of its electronic structure and reactive sites can inform its use in designing more complex molecules.
-
Toxicology and Drug Development: While many nitroaromatic compounds are studied for toxicity, a detailed QSAR (Quantitative Structure-Activity Relationship) study could be a future step to computationally predict the potential carcinogenicity or other biological activities of this molecule and its derivatives.[11]
Future computational work could involve molecular dynamics (MD) simulations to explicitly model the solvent shell and study the proton transfer dynamics between the two tautomeric forms.
Conclusion
The study of this compound is a textbook case for the power of modern computational chemistry. By dissecting its tautomeric equilibrium through rigorous quantum chemical calculations, we can unlock a level of understanding that is inaccessible through experimentation alone. The methodologies and protocols outlined in this guide provide a self-validating framework for researchers to predict, understand, and ultimately harness the chemical properties of this versatile molecule. This synergistic approach, blending theoretical prediction with experimental validation, represents the gold standard for chemical research in the 21st century.
References
- 1. This compound [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Diethylamino-2-nitrosophenol hydrochloride | C10H15ClN2O2 | CID 33253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-DIETHYLAMINO-2-NITROSOPHENOL HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 2-NITROSO-5-DIETHYLAMINOPHENOL HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 7. 5-(diethylamino)-2-nitrosophenol synthesis - chemicalbook [chemicalbook.com]
- 8. Separation of 5-Diethylamino-2-nitrosophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. 5-(Diethylamino)-2-nitrosophenol | C10H14N2O2 | CID 22825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Computational Chemistry | PNNL [pnnl.gov]
- 11. Quantitative structure activity relationship for the computational prediction of nitrocompounds carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive literature review on 5-(Diethylamino)-2-nitrosophenol hydrochloride
Introduction: Unveiling a Versatile Chemical Probe
5-(Diethylamino)-2-nitrosophenol hydrochloride is a specialized organic compound that has garnered significant interest within the scientific community. As a nitrosophenol derivative, its unique molecular architecture, characterized by a phenol ring substituted with a nitroso group and a diethylamino group, imparts a range of functionalities that make it a valuable tool in both analytical chemistry and biological research. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanisms of action, and diverse applications, offering researchers and drug development professionals a thorough understanding of this multifaceted molecule.
Core Properties and Structural Attributes
A foundational understanding of a compound begins with its fundamental chemical and physical properties. This compound is typically encountered as a yellow or dark yellow powder.[1] Its key identifiers and properties are summarized below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅ClN₂O₂ | [1][2] |
| Molecular Weight | 230.69 g/mol | [1][2] |
| CAS Number | 25953-06-4 | [1][3] |
| Appearance | Yellow or dark yellow powder | [1] |
| Solubility | 50 to 100 mg/mL in water at 70 °F | [1][4] |
| IUPAC Name | 5-(diethylamino)-2-nitrosophenol;hydrochloride | [1][3] |
| InChI | InChI=1S/C10H14N2O2.ClH/c1-3-12(4-2)8-5-6-9(11-14)10(13)7-8;/h5-7,13H,3-4H2,1-2H3;1H | [1][5] |
| SMILES | CCN(CC)C1=CC(=C(C=C1)N=O)O.Cl | [3][5] |
The hydrochloride salt form enhances the compound's stability and water solubility, which is a critical consideration for its use in aqueous biological systems and analytical assays.[1] It is important to note that the compound may be sensitive to prolonged exposure to air.[1][3]
Synthesis and Characterization: From Precursors to Purified Product
The synthesis of this compound is a well-established process in organic chemistry, primarily involving the nitrosation of an activated aromatic ring. The causality behind this experimental choice lies in the electron-donating nature of the diethylamino and hydroxyl groups, which activate the phenol ring, making it susceptible to electrophilic substitution by a nitrosating agent.
Synthetic Workflow
The most common synthetic route involves the reaction of 3-diethylaminophenol with a nitrosating agent, such as isoamyl nitrite or sodium nitrite, in an acidic medium. The acid, typically hydrochloric acid, serves a dual purpose: it protonates the nitrosating agent to form the highly reactive nitrosonium ion (NO⁺), the key electrophile in this reaction, and it also forms the final hydrochloride salt of the product.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
The following protocol is a representative example of the synthesis of this compound:
-
Preparation of Reactant Solution: Dissolve 0.1 mol of 3-diethylaminophenol in 50 ml of n-propanol that has been saturated with gaseous hydrogen chloride.[6] The use of an alcohol saturated with HCl provides the necessary acidic environment.
-
Cooling: Chill the solution to 0°C in an ice bath. This low temperature is crucial to control the reaction rate and prevent unwanted side reactions, as nitrosation can be highly exothermic.
-
Addition of Nitrosating Agent: While stirring, add 0.1 mol of isoamyl nitrite dropwise to the cooled solution.[6] A slow, dropwise addition is essential to maintain the low temperature and ensure a controlled reaction.
-
Reaction Time: Continue stirring the mixture for an additional hour at 0°C to ensure the reaction goes to completion.[6]
-
Precipitation: Add diethyl ether to the reaction mixture.[6] this compound is insoluble in diethyl ether, causing it to precipitate out of the solution.
-
Isolation and Purification: Isolate the solid product by suction filtration. The resulting crude product can be further purified by recrystallization from a suitable solvent like acetone to yield a red crystalline solid.[7]
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for assessing the purity of 5-(Diethylamino)-2-nitrosophenol.[8] A typical mobile phase would consist of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.[8]
-
Spectroscopic Methods:
-
NMR Spectroscopy (¹H NMR): Provides information on the proton environment in the molecule, confirming the presence of the diethylamino group and the aromatic protons.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the O-H stretch of the phenol, the N=O stretch of the nitroso group, and C-N bonds.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the correct mass-to-charge ratio of the molecular ion.
-
Mechanisms of Action and Chemical Reactivity
The utility of this compound stems from its distinct chemical functionalities, primarily the nitroso and phenol groups.
Photocontrollable Nitric Oxide (NO) Donation
One of the most exciting applications of nitrosophenol derivatives is their ability to act as nitric oxide (NO) donors.[9][10][11] NO is a critical signaling molecule in numerous physiological processes, including vasodilation, neurotransmission, and the immune response.[10] The ability to control the release of NO in a specific location and at a specific time is a significant advantage in biological research.
Compounds like 5-(Diethylamino)-2-nitrosophenol can be engineered to release NO upon irradiation with light of a specific wavelength.[9][12] The mechanism is thought to involve a photoinduced electron transfer, leading to the cleavage of the C-N bond and the release of NO.
Caption: Proposed mechanism for light-induced NO release.
This photocontrollable release allows for precise spatiotemporal delivery of NO to biological targets, which is invaluable for studying NO-dependent signaling pathways and has potential therapeutic applications, such as targeted vasodilation.[9]
Chelation and Spectrophotometric Determination of Iron
Nitrosophenol derivatives are excellent chelating agents for metal ions, particularly iron(II).[13] The oxygen atom of the hydroxyl group and the nitrogen atom of the nitroso group form a stable five-membered ring with the metal ion. This chelation event is often accompanied by a distinct color change, a property that is exploited for the spectrophotometric determination of iron.
5-(Diethylamino)-2-nitrosophenol and its analogues have been shown to be highly sensitive reagents for iron(II), forming intensely colored complexes that can be quantified using a spectrophotometer.[13] This makes them useful for determining trace amounts of iron in various samples, including city and river waters.[13]
Experimental Protocol: Spectrophotometric Determination of Iron(II)
-
Sample Preparation: Prepare a series of iron(II) standard solutions of known concentrations and the unknown sample solution. Adjust the pH of the solutions to the optimal range for complex formation (typically around pH 8).[13]
-
Reagent Addition: Add a solution of this compound to each standard and sample solution. The formation of the iron(II) complex is indicated by a color change.
-
Measurement: Using a spectrophotometer, measure the absorbance of each solution at the wavelength of maximum absorbance for the iron complex (around 750 nm).[13]
-
Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations. Use the calibration curve to determine the concentration of iron(II) in the unknown sample based on its absorbance.
Applications in Research and Drug Development
The unique properties of this compound have led to its application in several areas of scientific research.
A Tool for Probing NO-Mediated Biological Processes
As a photocontrollable NO donor, this compound and its derivatives are powerful tools for investigating the role of nitric oxide in cellular signaling.[9] Researchers can use light to precisely control the timing and location of NO release within a cell or tissue culture, allowing them to study the downstream effects on specific pathways. For example, its use in rat aortic strips has demonstrated temporally controlled NO-induced vasodilation.[9]
Analytical Chemistry
The strong chelating ability and intense color formation with iron make 5-(Diethylamino)-2-nitrosophenol a valuable reagent in analytical chemistry for the sensitive and selective determination of iron in environmental and biological samples.[13][14]
Potential in Drug Development
While this compound itself is primarily a research chemical, the principles of its function, particularly as a photo-activated NO donor, are highly relevant to drug development. The development of drugs that can deliver therapeutic agents like NO to specific tissues in a controlled manner is a major goal in pharmacology. This could have implications for the treatment of cardiovascular diseases, cancer, and inflammatory conditions.[10][15]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Toxicology
The compound is classified as harmful if swallowed and toxic in contact with skin or if inhaled.[1][3][16] It can cause skin and serious eye irritation.[16]
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound.[16]
-
Ventilation: Use only outdoors or in a well-ventilated area.[16]
-
Storage: Store in a dry, dark place at room temperature in a tightly sealed container to maintain stability.[2]
-
Reactivity: Avoid contact with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[1][4]
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a versatile tool with significant potential in multiple scientific disciplines. Its ability to act as a photo-controllable nitric oxide donor provides a sophisticated method for studying NO signaling pathways, while its properties as a chelating agent make it a sensitive analytical reagent for iron detection. As research into targeted drug delivery and the biological roles of nitric oxide continues to expand, the principles embodied by this molecule will undoubtedly contribute to new discoveries and innovations in both fundamental research and therapeutic development.
References
- 1. 5-Diethylamino-2-nitrosophenol hydrochloride | C10H15ClN2O2 | CID 33253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [benchchem.com]
- 3. 5-Diethylamino-2-nitrosophenol hydrochloride | C10H15ClN2O2 | CID 33253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-DIETHYLAMINO-2-NITROSOPHENOL HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 2-NITROSO-5-DIETHYLAMINOPHENOL HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 7. 5-(diethylamino)-2-nitrosophenol synthesis - chemicalbook [chemicalbook.com]
- 8. Separation of 5-Diethylamino-2-nitrosophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. A yellowish-green-light-controllable nitric oxide donor based on N-nitrosoaminophenol applicable for photocontrolled vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Photo-triggered and photo-calibrated nitric oxide donor: Rational design, spectral characterizations, and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitrosophenol and nitrosonaphthol derivatives as reagents for the spectrophotometric determination of iron and determination of micro-amounts in waters with 2-nitroso-5-dimethylaminophenol - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Spectrophotometric determination of trace amounts of iron(III) with 2-(5-chloro-2-pyridylazo)-5-diethylaminophenol - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. The nitric oxide donor, V-PYRRO/NO, protects against acetaminophen-induced nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aksci.com [aksci.com]
Methodological & Application
Application Notes & Protocols: 5-(Diethylamino)-2-nitrosophenol Hydrochloride as a Chromogenic Reagent
Abstract
This technical guide provides a comprehensive overview of 5-(Diethylamino)-2-nitrosophenol hydrochloride, a highly sensitive chromogenic reagent. It is intended for researchers, analytical chemists, and drug development professionals. This document details the reagent's physicochemical properties, mechanism of action, and provides detailed, validated protocols for its application in the spectrophotometric determination of metal ions, with a primary focus on cobalt. The guide emphasizes experimental causality, self-validating methodologies, and includes troubleshooting insights to ensure reliable and reproducible results.
Introduction: A High-Performance Reagent for Trace Metal Analysis
This compound is a specialized organic compound recognized for its utility in analytical chemistry.[1] As a derivative of nitrosophenol, it functions as an exceptional chelating agent, forming stable and intensely colored complexes with various transition metal ions. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it practical for laboratory use.[2]
The molecule's efficacy stems from its distinct functional groups: the nitroso and adjacent hydroxyl groups provide a bidentate chelation site for metal ions, while the electron-donating diethylamino group at the para-position significantly enhances the molar absorptivity of the resulting metal complex. This amplification of the colorimetric signal makes the reagent particularly suitable for quantifying trace levels of metals such as cobalt, iron, and palladium. Its applications are diverse, ranging from quality control in pharmaceutical manufacturing to environmental monitoring and materials science.[1]
Physicochemical Properties & Mechanism of Action
A thorough understanding of the reagent's properties is fundamental to designing robust analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₅ClN₂O₂ | [2] |
| Molecular Weight | 230.69 g/mol | [1][2][3] |
| CAS Number | 25953-06-4 | [2][4] |
| Appearance | Yellow to dark yellow crystalline powder | [2] |
| Solubility | Soluble in water (50-100 mg/mL), ethanol, and acetone | [2][5] |
| Storage | Store in a cool, dry, dark place in a tightly sealed container.[1][4] | [1][4] |
Mechanism of Chromogenesis
The chromogenic reaction is predicated on the principle of chelation. In solution, the 5-(diethylamino)-2-nitrosophenol molecule exists in equilibrium. Upon introduction of a compatible metal ion (Mⁿ⁺), the phenolic proton is displaced, and the metal ion coordinates with both the phenolic oxygen and the nitrogen atom of the nitroso group. This forms a stable, five-membered ring structure known as a chelate complex.
This complexation event alters the electronic configuration of the molecule, creating an extended π-system that shifts the absorption maximum (λmax) to a longer wavelength (a bathochromic shift). The result is the formation of a highly colored solution, where the intensity of the color, measured by absorbance, is directly proportional to the concentration of the metal ion, in accordance with the Beer-Lambert Law.
Figure 1. Mechanism of color formation via metal-ion chelation.
Experimental Protocol: Spectrophotometric Determination of Cobalt(II)
This section provides a step-by-step method for the quantification of cobalt(II) in aqueous solutions. The protocol is designed to be self-validating through the inclusion of a reagent blank and the construction of a robust calibration curve.
Required Materials & Reagents
-
Reagent Solution (0.05% w/v): Dissolve 50.0 mg of this compound in 100 mL of 95% ethanol. Store in an amber bottle and prepare fresh weekly.
-
Cobalt(II) Standard Stock Solution (100 ppm): Procure a certified 1000 ppm cobalt standard solution. Pipette 10.00 mL of the 1000 ppm solution into a 100 mL Class A volumetric flask and dilute to the mark with deionized water. This solution is stable for one month when stored at 4°C.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.2, 0.5, 1.0, 1.5, 2.0 ppm) by serial dilution of the 100 ppm stock solution with deionized water.
-
Buffer Solution (pH 8.0): Prepare a borate buffer by dissolving 6.18 g of boric acid and 7.46 g of potassium chloride in 1 L of deionized water. Adjust the pH to 8.0 using 0.1 M NaOH.
-
Masking Agent (10% w/v Sodium Citrate): Dissolve 10 g of sodium citrate in 100 mL of deionized water. This is used to prevent interference from ions like Fe³⁺ and Cu²⁺.
-
Instrumentation: A UV-Visible spectrophotometer with 1 cm path length quartz or glass cuvettes.
Protocol Workflow
Figure 2. Detailed experimental workflow for the spectrophotometric determination of Cobalt(II).
Justification of Protocol Steps (Expert Insights)
-
Why pH 8.0? The formation and stability of the cobalt-nitrosophenol complex are highly pH-dependent. At pH 8.0, the phenolic proton is readily displaced, ensuring complete and rapid complexation, leading to maximum color intensity and sensitivity.
-
Why a Masking Agent? Sample matrices in drug development or environmental testing are often complex. Sodium citrate is a chelating agent that preferentially binds to potential interfering ions like iron(III) and copper(II), preventing them from reacting with the primary chromogenic reagent and thus ensuring the selectivity of the assay for cobalt.
-
Why a 20-minute Incubation? While the initial reaction is fast, a 20-minute waiting period ensures that the complexation reaction reaches equilibrium across all samples and standards. This guarantees that the color development is complete and stable, leading to higher accuracy and precision.
Performance Characteristics & Method Validation
The described protocol, when properly executed, yields excellent analytical performance.
Table 2: Typical Method Performance Data
| Parameter | Expected Value | Significance & Validation |
| λmax | ~468 nm | The wavelength of maximum absorbance for the Co(II) complex. Should be experimentally verified. |
| Linearity Range | 0.1 - 2.5 ppm (mg/L) | The range where absorbance is directly proportional to concentration. A calibration curve with R² > 0.995 validates this. |
| Molar Absorptivity (ε) | > 4.5 x 10⁴ L·mol⁻¹·cm⁻¹ | A high value indicates excellent sensitivity, allowing for the detection of low analyte concentrations. |
| Limit of Detection (LOD) | < 0.015 ppm | The lowest concentration of analyte that can be reliably detected. Validated by 3.3 * (Std. Dev. of Blank / Slope). |
| Limit of Quantification (LOQ) | < 0.05 ppm | The lowest concentration that can be measured with acceptable precision and accuracy. Validated by 10 * (Std. Dev. of Blank / Slope). |
| Precision (RSD%) | < 2% | Indicates the repeatability of the measurement. Assessed by analyzing at least six replicate samples. |
| Accuracy (% Recovery) | 97 - 103% | Assesses bias in the method. Validated by analyzing spiked samples and calculating the percentage of the known amount of analyte that is recovered. |
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazards: Harmful if swallowed, and toxic in contact with skin or if inhaled.[2][4] It may cause skin and serious eye irritation.[4]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[4] Handle in a well-ventilated area or a chemical fume hood.[4]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[6] For skin contact, wash with plenty of soap and water.[4] If swallowed, rinse mouth and seek immediate medical attention.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
References
- 1. This compound [benchchem.com]
- 2. 5-Diethylamino-2-nitrosophenol hydrochloride | C10H15ClN2O2 | CID 33253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. 5-DIETHYLAMINO-2-NITROSOPHENOL HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. tcichemicals.com [tcichemicals.com]
High-performance liquid chromatography (HPLC) method for 5-(Diethylamino)-2-nitrosophenol hydrochloride analysis
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 5-(Diethylamino)-2-nitrosophenol Hydrochloride
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a comprehensive guide to a robust, accurate, and precise High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound (CAS No: 25953-06-4). This compound is a significant reagent in organic synthesis and a precursor in the manufacturing of various dyes and pigments.[1] Given its applications, a reliable analytical method is crucial for quality control, purity assessment, and stability studies. The method detailed herein utilizes reverse-phase chromatography with UV detection, and has been developed and validated in accordance with the principles outlined in the International Conference on Harmonisation (ICH) guidelines.[2][3] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction and Scientific Principle
This compound is an organic compound characterized by a nitrosophenol core with a diethylamino substituent.[1][4] Its molecular structure, containing both a phenolic hydroxyl group and a tertiary amine, necessitates careful control of chromatographic conditions to achieve optimal separation and peak symmetry.
The principle of this method is based on reverse-phase HPLC, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18) and elution by a polar mobile phase.[3] The mobile phase consists of an acetonitrile and water mixture. Phosphoric acid is incorporated as a modifier to maintain a consistent low pH. This is a critical choice driven by the analyte's structure; the acidic conditions suppress the ionization of the phenolic hydroxyl group, minimizing peak tailing and ensuring reproducible retention times. The analyte is quantified using a UV-Vis detector set to a wavelength of maximum absorbance.
Safety and Handling Precautions
This compound is a hazardous substance and must be handled with extreme care.
-
Hazards: Harmful if swallowed, and toxic in contact with skin or if inhaled.[4][5] It is classified as a flammable solid and causes serious skin and eye irritation.[1][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields.[5]
-
Handling: All handling of the solid compound and its concentrated solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[5]
-
Disposal: Dispose of all waste, including unused solutions and contaminated materials, in accordance with local, state, and federal regulations for hazardous chemical waste.
Materials and Instrumentation
| Item | Specification |
| Analyte | This compound Reference Standard (Purity ≥98%)[5][6] |
| Solvents | Acetonitrile (ACN), HPLC Grade or higher |
| Water, HPLC Grade or Type I Ultrapure | |
| Reagents | Phosphoric Acid (H₃PO₄), ACS Grade or higher |
| Instrumentation | HPLC system with quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector |
| Analytical Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Glassware | Class A volumetric flasks, pipettes, and autosampler vials |
| Other Equipment | Analytical balance (0.01 mg readability), pH meter, sonicator, 0.45 µm membrane filters |
Experimental Protocols
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis.
| Parameter | Condition |
| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (with 0.1% H₃PO₄) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm (or λmax determined by PDA scan) |
| Run Time | 10 minutes |
Causality Behind Choices: A C18 column is selected for its robust performance in separating moderately polar organic compounds. The 60:40 ACN/Water ratio provides sufficient elution strength for the analyte within a reasonable runtime. A column temperature of 30°C ensures consistent retention times by minimizing viscosity fluctuations.
Preparation of Solutions
Mobile Phase Preparation (1 L):
-
Measure 400 mL of HPLC-grade water into a 1 L solvent reservoir bottle.
-
Carefully add 1.0 mL of concentrated phosphoric acid and mix thoroughly.
-
Add 600 mL of HPLC-grade acetonitrile.
-
Sonicate the solution for 10-15 minutes to degas.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL Class A volumetric flask.
-
Record the exact weight.
-
Add approximately 7 mL of mobile phase to dissolve the standard, using sonication if necessary.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly. This solution should be stored in a dark, refrigerated environment and is typically stable for up to 7 days.
Sample Solution (Target Concentration 100 µg/mL):
-
Accurately weigh an amount of the test sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 10 minutes to ensure complete dissolution and extraction.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Analytical Workflow Diagram
The overall process from sample preparation to final analysis is illustrated below.
Caption: General workflow for HPLC analysis.
System Suitability and Method Validation
To ensure the reliability of results, the HPLC system must pass a System Suitability Test (SST) before any analysis, and the method itself must be validated.[7] Validation is performed according to ICH Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[2][8]
System Suitability Test (SST)
Inject the 100 µg/mL working standard solution six consecutive times. The results must meet the following criteria.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol
Linearity:
-
Prepare a series of at least five working standard solutions by diluting the stock solution. A suggested range is 5-150 µg/mL, covering 50% to 150% of the target assay concentration (100 µg/mL).[9]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.
Accuracy (Recovery):
-
Prepare samples of a known matrix (placebo) and spike them with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[2]
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery for each.
-
The mean recovery should be within 98.0% to 102.0%.[8]
Precision:
-
Repeatability (Intra-day Precision): Prepare six individual samples at 100% of the target concentration and analyze them on the same day, with the same analyst and instrument. The Relative Standard Deviation (%RSD) of the results should be ≤ 2.0%.[2]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.
Specificity:
-
Analyze a placebo (matrix without the analyte) and a standard solution.
-
The chromatogram of the placebo should show no interfering peaks at the retention time of the this compound peak.
Limit of Quantitation (LOQ) and Limit of Detection (LOD): These are determined based on the signal-to-noise ratio (S/N).
-
LOD: The concentration that yields an S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1. The LOQ should be determined with acceptable precision and accuracy.
HPLC System Logic
The following diagram illustrates the fundamental components of the HPLC system and their interconnected roles in performing the analysis.
References
- 1. This compound [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. 5-Diethylamino-2-nitrosophenol hydrochloride | C10H15ClN2O2 | CID 33253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. This compound [cymitquimica.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. ajpaonline.com [ajpaonline.com]
Application Notes and Protocols: Spectrophotometric Determination of Trace Metals using 5-(Diethylamino)-2-nitrosophenol hydrochloride
Introduction
The quantification of trace metals is a critical task in environmental monitoring, pharmaceutical analysis, and materials science. Among the various analytical techniques, UV-Visible spectrophotometry remains a widely accessible, cost-effective, and reliable method. Its efficacy, however, is contingent upon the use of highly specific and sensitive chromogenic reagents. 5-(Diethylamino)-2-nitrosophenol hydrochloride is a nitrosophenol derivative that serves as an excellent chelating agent, forming intensely colored complexes with various transition metal ions.[1][2] This property makes it a valuable reagent for the colorimetric determination of metals such as cobalt, iron, and nickel.
This document provides a comprehensive guide for researchers and analytical scientists on the use of this compound. It covers the fundamental properties of the reagent, the mechanism of action, a detailed protocol for the spectrophotometric determination of Cobalt(II) as a primary application, and considerations for method validation.
Reagent Profile: this compound
Chemical and Physical Properties
This compound is a yellow to dark yellow crystalline powder.[3] It is soluble in water and should be stored in a dry, dark place at room temperature to maintain stability.[1] The hydrochloride salt enhances its solubility and stability in aqueous solutions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅ClN₂O₂ | [3] |
| Molecular Weight | 230.69 g/mol | [1][3] |
| CAS Number | 25953-06-4 | |
| Appearance | Yellow or dark yellow powder | [3] |
| Solubility | Water soluble | [3] |
Mechanism of Chelation
The analytical utility of 5-(Diethylamino)-2-nitrosophenol is derived from its molecular structure. The molecule contains both a phenolic hydroxyl group and a nitroso group in an ortho position to each other. This arrangement is ideal for forming stable, five-membered chelate rings with metal ions. Upon deprotonation of the phenolic hydroxyl group (facilitated by adjusting the pH of the medium), the resulting phenolate oxygen and the nitrogen or oxygen atom of the nitroso group act as donor atoms, coordinating with a central metal ion.[2]
This coordination results in the formation of a metal-ligand complex that exhibits strong absorption in the visible region of the electromagnetic spectrum, a phenomenon attributable to ligand-to-metal charge-transfer (LMCT) transitions.[4] The structures of nitrosophenols are known to exist in resonance between the nitrosophenol and the quinone-monoxime forms, with the latter often dominating.[2] The formation of these intensely colored complexes is the basis for the quantitative spectrophotometric analysis.
Caption: Chelation of a metal ion with two ligand molecules.
Safety and Handling Precautions
This compound is classified as a hazardous substance. It is a flammable solid and can be toxic if swallowed, inhaled, or absorbed through the skin.[1] It can cause skin irritation and serious eye damage.[1]
-
GHS Hazard Statements: H228, H302, H311, H315, H319, H331, H335.[1]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[3]
Protocol for Spectrophotometric Determination of Cobalt(II)
This protocol outlines a general procedure for the determination of Cobalt(II) in aqueous samples. As this reagent is often supplied for research purposes without extensive analytical data, users are expected to perform initial optimization and validation for their specific application and matrix.
Principle
Cobalt(II) ions react with this compound in a buffered solution to form a stable, colored complex. The intensity of the color produced is directly proportional to the concentration of Co(II) in the sample, in accordance with the Beer-Lambert Law. The concentration is determined by measuring the absorbance of the solution at the wavelength of maximum absorption (λmax) and comparing it to a calibration curve prepared from known standards.
Required Materials and Equipment
-
This compound
-
Cobalt(II) standard solution (1000 ppm), commercially available or prepared from CoSO₄·7H₂O
-
Buffer solutions (e.g., acetate, phosphate) to maintain optimal pH
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water (Type I or II)
-
UV-Visible Spectrophotometer
-
Calibrated volumetric flasks (10, 25, 50, 100 mL)
-
Calibrated micropipettes
-
pH meter
Reagent Preparation
-
Reagent Stock Solution (0.1% w/v): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of deionized water in a volumetric flask. Store this solution in a dark bottle and in a refrigerator. Prepare fresh weekly.
-
Cobalt(II) Standard Stock Solution (100 ppm): Pipette 10 mL of a certified 1000 ppm Co(II) standard solution into a 100 mL volumetric flask and dilute to the mark with deionized water.
-
Cobalt(II) Working Standard Solution (10 ppm): Pipette 10 mL of the 100 ppm Co(II) stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.
Experimental Workflow
Caption: General workflow for spectrophotometric analysis.
Step-by-Step Protocol
Part A: Determination of Optimal Parameters
-
Wavelength of Maximum Absorption (λmax):
-
Pipette 1.0 mL of the 10 ppm Co(II) working standard into a 25 mL volumetric flask.
-
Add 5 mL of buffer solution (start with pH 6.0 acetate buffer).
-
Add 2.0 mL of the 0.1% reagent solution.
-
Dilute to the mark with deionized water, mix well, and allow 15 minutes for color development.
-
Scan the absorbance of the solution from 400 nm to 700 nm against a reagent blank (prepared in the same way but without Co(II)).
-
The wavelength at which the highest absorbance is recorded is the λmax. Use this wavelength for all subsequent measurements.
-
-
Effect of pH:
-
Prepare a series of Co(II) solutions as described above, but vary the pH of the buffer solution from 3.0 to 10.0.
-
Measure the absorbance of each solution at the predetermined λmax.
-
Plot absorbance versus pH to determine the optimal pH range where absorbance is maximal and stable.
-
Part B: Construction of a Calibration Curve
-
Into a series of five 25 mL volumetric flasks, pipette 0, 0.5, 1.0, 2.0, and 4.0 mL of the 10 ppm Co(II) working standard. This corresponds to final concentrations of 0, 0.2, 0.4, 0.8, and 1.6 ppm Co(II).
-
To each flask, add 5 mL of the optimal buffer solution determined in Part A.
-
To each flask, add 2.0 mL of the 0.1% reagent solution.
-
Dilute each flask to the 25 mL mark with deionized water, cap, and invert several times to mix.
-
Allow the solutions to stand for 15 minutes for complete color development.
-
Set the spectrophotometer to the predetermined λmax. Use the "0 ppm" solution (reagent blank) to zero the instrument.
-
Measure the absorbance of the remaining four standards.
-
Plot a graph of Absorbance versus Co(II) concentration (ppm). The result should be a straight line passing through the origin. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is desirable.
Part C: Analysis of an Unknown Sample
-
Prepare the unknown sample by dissolving it in deionized water. If necessary, perform acid digestion for solid samples to bring the metals into solution. Filter the sample if it is turbid.
-
Pipette a suitable aliquot of the unknown sample into a 25 mL volumetric flask. The aliquot size should be chosen so that the final concentration falls within the range of the calibration curve.
-
Add 5 mL of the optimal buffer and 2.0 mL of the 0.1% reagent solution.
-
Dilute to the mark with deionized water, mix, and wait 15 minutes.
-
Measure the absorbance of the sample against the reagent blank at λmax.
-
Calculate the concentration of Co(II) in the sample using the linear regression equation from the calibration curve: Concentration (ppm) = (Absorbance_sample - c) / m
-
Remember to account for any dilution factors used during sample preparation to find the concentration in the original sample.
Method Validation and Interference Studies
A robust analytical method requires validation. The presence of other metal ions in a sample can potentially interfere with the analysis by also forming colored complexes or by consuming the reagent.[5]
-
Selectivity: The selectivity of this method for Co(II) should be evaluated. Prepare a standard Co(II) solution (e.g., 1 ppm) and measure its absorbance. Then, prepare identical solutions but also add a potential interfering ion (e.g., Ni²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Mn²⁺) at various concentrations (e.g., 1x, 10x, 100x the concentration of Co(II)).
-
Interference Threshold: An ion is considered to interfere if it causes a change in the absorbance of the Co(II) complex by more than a predetermined amount (e.g., ±5%).
-
Mitigation: If interferences are significant, masking agents (e.g., citrate, EDTA, fluoride) can be added to the sample to selectively complex the interfering ions without affecting the Co(II) analysis.[6] The effectiveness of any masking strategy must be thoroughly validated.
| Potential Interfering Ion | Notes |
| Nickel(II) | Often interferes with Co(II) analysis due to similar chemistry.[5] May require masking. |
| Iron(II, III) | Forms highly colored complexes with many ligands.[5] pH control and masking (e.g., with fluoride) can mitigate interference. |
| Copper(II) | Can form a competing colored complex.[5] |
| Zinc(II), Cadmium(II) | May form colorless complexes, consuming the reagent at high concentrations. |
Potential Applications and Further Research
While this guide focuses on Cobalt(II), this compound has the potential to be a versatile reagent for the determination of other trace metals. Researchers are encouraged to explore its utility for quantifying ions such as Fe(II/III), Ni(II), and Cu(II) by performing similar optimization and validation studies. The protocol can be adapted for various matrices, including environmental water samples, industrial effluents, and digested biological materials, provided that appropriate sample preparation and interference management techniques are employed.
References
- 1. This compound [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-Diethylamino-2-nitrosophenol hydrochloride | C10H15ClN2O2 | CID 33253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Spectrophotometric Determination of Cobalt (II) with 2, 6-Dithiolphenol and Its Derivatives in the Presence of Hydrophobic Amines [article.sapub.org]
- 6. A review of metal ion complexation/decomplexation reaction-based fluorescent sensors for detecting biological thiols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5-(Diethylamino)-2-nitrosophenol Hydrochloride in Environmental Sample Testing
Introduction: The Imperative for Trace Metal Monitoring and the Role of Chromogenic Agents
The escalating presence of heavy metal ions in environmental matrices, largely due to industrial effluent, agricultural runoff, and atmospheric deposition, poses a significant threat to ecological balance and public health. Among these, cobalt (Co(II)) is a noteworthy contaminant, and its monitoring is crucial. This document provides a comprehensive guide to the application of 5-(Diethylamino)-2-nitrosophenol hydrochloride as a sensitive chromogenic agent for the spectrophotometric determination of cobalt in environmental water samples. While direct, validated protocols for this specific reagent are not extensively published, this guide synthesizes established methodologies for structurally analogous o-nitrosophenol compounds to provide a robust framework for its application. Experimental validation of the performance characteristics outlined herein is strongly recommended.
Chemical Principle: Chelation and Color Formation
This compound belongs to the family of o-nitrosophenols, which are effective chelating agents for various transition metal ions. The functional groups of the molecule, specifically the nitroso (-N=O) and the hydroxyl (-OH) groups in ortho position, form a stable five-membered ring complex with metal ions like cobalt(II). This chelation results in the formation of a distinctly colored metal-ligand complex, allowing for quantitative determination using spectrophotometry. The diethylamino group at the 5-position acts as an auxochrome, enhancing the molar absorptivity of the resulting complex and thus increasing the sensitivity of the method.
The reaction with cobalt(II) is believed to proceed as follows, forming a stable 1:2 (metal:ligand) complex:
Co²⁺ + 2(DEANP) → [Co(DEANP)₂]²⁺
Where DEANP represents the deprotonated form of 5-(Diethylamino)-2-nitrosophenol. The formation of this complex is pH-dependent, with optimal color development typically occurring in a slightly acidic to neutral medium.
Experimental Workflow for Cobalt Determination in Water Samples
The following diagram illustrates the general workflow for the determination of cobalt in environmental water samples using this compound.
Caption: Experimental workflow for cobalt determination.
Detailed Application Protocol
This protocol is based on established methods for similar o-nitrosophenol reagents and should be validated for this compound.
Reagents and Solutions
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water. This solution should be prepared fresh daily and stored in a dark bottle.
-
Cobalt(II) Stock Solution (1000 mg/L): Dissolve a precisely weighed amount of cobalt sulfate (CoSO₄·7H₂O) or a commercially available standard in deionized water containing a few drops of concentrated nitric acid. Dilute to the mark in a 1000 mL volumetric flask.
-
Cobalt(II) Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution with deionized water.
-
Buffer Solution (pH 5.0): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate solutions.
-
Nitric Acid (concentrated and 1 M): For sample preservation and pH adjustment.
-
Sodium Hydroxide (1 M): For pH adjustment.
Sample Collection and Preparation
-
Collect water samples in clean polyethylene or glass bottles.
-
For the analysis of dissolved cobalt, filter the samples through a 0.45 µm membrane filter immediately after collection.
-
Preserve the filtered samples by acidifying to a pH below 2 with concentrated nitric acid (approximately 2 mL per liter of sample). This prevents the precipitation of metal ions.
Analytical Procedure
-
Pipette a suitable aliquot (e.g., 25 mL) of the preserved water sample into a 50 mL beaker.
-
Adjust the pH of the sample to approximately 5.0 using 1 M sodium hydroxide and/or 1 M nitric acid. Use a pH meter for accurate measurement.
-
Add 5 mL of the acetate buffer solution (pH 5.0).
-
Add 2 mL of the 0.1% this compound solution and mix well.
-
Allow the solution to stand for at least 15 minutes for complete color development.
-
Transfer the solution to a 1 cm cuvette and measure the absorbance at the wavelength of maximum absorption (λmax) against a reagent blank. The λmax for the cobalt complex is expected to be in the range of 500-600 nm and should be determined experimentally.
-
The reagent blank is prepared by following the same procedure but using deionized water instead of the sample.
Calibration
-
Prepare a series of cobalt standard solutions of known concentrations (e.g., 0.1, 0.5, 1.0, 2.0, and 5.0 mg/L) from the working standard solution.
-
Treat each standard solution in the same manner as the samples (steps 1-7 of the analytical procedure).
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Determine the concentration of cobalt in the sample by interpolating its absorbance on the calibration curve.
Performance Characteristics (Estimated)
The following table summarizes the anticipated performance characteristics of this method, based on data from structurally similar reagents. These values require experimental verification.
| Parameter | Estimated Value |
| Wavelength of Maximum Absorption (λmax) | 500 - 600 nm |
| Optimal pH Range | 4.0 - 6.0 |
| Molar Absorptivity (ε) | > 1.0 x 10⁴ L mol⁻¹ cm⁻¹ |
| Beer's Law Range | 0.1 - 5.0 mg/L |
| Limit of Detection (LOD) | < 0.05 mg/L |
| Stoichiometry (Co:Ligand) | 1:2 |
Interference Studies
Potential interferences from other metal ions commonly found in environmental water samples should be investigated. The following table lists common ions and their potential for interference. Masking agents can be employed to mitigate the effects of interfering ions.
| Ion | Potential Interference | Notes |
| Iron (Fe²⁺, Fe³⁺) | High | Can form colored complexes. Masking with citrate or fluoride may be effective. |
| Nickel (Ni²⁺) | High | Forms a colored complex with similar reagents. |
| Copper (Cu²⁺) | Moderate | May form a colored complex. |
| Manganese (Mn²⁺) | Low | Generally low interference at typical environmental concentrations. |
| Zinc (Zn²⁺) | Low | Typically does not form intensely colored complexes under these conditions. |
Self-Validation and Quality Control
To ensure the trustworthiness of the results, the following quality control measures are essential:
-
Method Blank: A reagent blank should be analyzed with each batch of samples to check for contamination.
-
Spiked Samples: A known amount of cobalt should be added to a sample (spiking) to assess the method's recovery and the potential for matrix effects.
-
Duplicate Samples: Analyzing a sample in duplicate provides a measure of the method's precision.
-
Certified Reference Materials (CRMs): Whenever available, analysis of a CRM with a certified cobalt concentration is the best way to validate the accuracy of the method.
Conclusion
This compound presents a promising and sensitive reagent for the spectrophotometric determination of cobalt in environmental water samples. The methodology is straightforward, cost-effective, and suitable for routine monitoring. While this application note provides a detailed protocol based on sound chemical principles and data from analogous compounds, it is imperative for researchers to perform in-house validation to establish the specific performance characteristics and ensure the reliability of the data for their specific sample matrices.
Application Notes and Protocols for 5-(Diethylamino)-2-nitrosophenol Hydrochloride: A Versatile Tool in Biological and Pharmaceutical Research
Introduction: Unveiling the Potential of a Unique Nitrosophenol Derivative
5-(Diethylamino)-2-nitrosophenol hydrochloride is a chemical compound with the molecular formula C₁₀H₁₅ClN₂O₂. While historically utilized in organic synthesis and as a precursor for dyes, its true potential in the biological and pharmaceutical arenas lies in its chemical structure, specifically the presence of a nitroso group on a phenol backbone. This feature positions it as a putative nitric oxide (NO) donor, a class of molecules with profound implications in cellular signaling, vasodilation, and cancer therapy.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound, complete with detailed protocols to explore its biological activities.
The nitroso group is a key functional moiety in many NO-releasing compounds.[3] Nitric oxide is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including neurotransmission, vasodilation, and the immune response.[3] The ability to controllably release NO in a biological system offers a powerful tool for studying these processes and for developing novel therapeutic strategies. Furthermore, the aromatic nature of this compound suggests the possibility of photo-controlled NO release, a feature that would allow for precise spatial and temporal control over its biological effects.[4][5][6]
These application notes will guide the user through the fundamental characterization of this compound as a nitric oxide donor and provide a framework for its exploration in two key therapeutic areas: oncology and cardiovascular research.
PART 1: Characterization as a Nitric Oxide Donor
The primary hypothesis for the biological activity of this compound is its ability to release nitric oxide. The following protocols are designed to quantify this release and understand its kinetics.
Quantification of Nitric Oxide Release using the Griess Assay
The Griess assay is a widely used, indirect method for measuring NO release by quantifying its stable oxidation product, nitrite (NO₂⁻), in aqueous solutions.[7][8][9][10]
Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration, which can be measured spectrophotometrically.[7]
Materials:
-
This compound
-
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)[9]
-
Sodium nitrite (NaNO₂)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Sodium Nitrite Standard Curve:
-
Prepare a 1 mM stock solution of sodium nitrite in PBS.
-
Perform serial dilutions to create a standard curve ranging from 1 µM to 100 µM.
-
Add 50 µL of each standard concentration to a 96-well plate in triplicate.
-
-
Sample Preparation and Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in PBS to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect 50 µL aliquots from each sample solution in triplicate and transfer to a 96-well plate.
-
-
Griess Reaction:
-
Add 50 µL of the sulfanilamide solution to each well containing standards and samples.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine solution to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Subtract the absorbance of a blank (PBS only) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Data Presentation:
| Concentration of this compound | Time (hours) | Nitrite Concentration (µM) |
| 10 µM | 0 | |
| 1 | ||
| 2 | ||
| ... | ... | |
| 50 µM | 0 | |
| 1 | ||
| 2 | ||
| ... | ... | |
| 100 µM | 0 | |
| 1 | ||
| 2 | ||
| ... | ... |
Experimental Workflow for Griess Assay
Caption: Workflow for quantifying NO release using the Griess Assay.
Investigating Photo-controlled Nitric Oxide Release
The aromatic structure of this compound suggests the potential for light-induced NO release. This can be investigated by modifying the Griess assay protocol.
Protocol Modification:
-
Follow the same procedure as the standard Griess assay.
-
Prepare two sets of identical samples.
-
Expose one set of samples to a specific wavelength of light (e.g., UV or visible light) for defined periods during the incubation at 37°C.
-
Keep the second set of samples in the dark as a control.
-
Compare the nitrite concentrations between the light-exposed and dark-control groups to determine if light stimulates NO release.
PART 2: Potential Pharmaceutical Applications and In Vitro Protocols
Based on its NO-donating potential, this compound can be explored for various pharmaceutical applications.
Application in Cancer Research: Cytotoxicity and Chemosensitization
High concentrations of NO can be cytotoxic to cancer cells, and NO donors can also sensitize tumors to conventional chemotherapies.[1][11][12][13]
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
This compound
-
DMEM or RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plate
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Conceptual Drug Discovery Workflow
Caption: Conceptual workflow for developing the compound as a therapeutic.
Application in Cardiovascular Research: Vasodilation Studies
Nitric oxide is a potent vasodilator, and NO donors are used to treat conditions like angina and hypertension.[2][14][15] The vasodilatory potential of this compound can be assessed using ex vivo models.
Protocol: Ex Vivo Vasodilation Assay (Isolated Aortic Ring)
Principle: This assay measures the ability of a compound to relax pre-constricted isolated blood vessel rings, indicating a vasodilatory effect.
Materials:
-
Rat or mouse aorta
-
Krebs-Henseleit buffer
-
Phenylephrine (vasoconstrictor)
-
Organ bath system with force transducer
-
This compound
Protocol:
-
Aortic Ring Preparation:
-
Euthanize a rat or mouse according to approved ethical protocols.
-
Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.
-
Clean the aorta of surrounding connective tissue and cut it into 2-3 mm rings.
-
-
Mounting in Organ Bath:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Connect the rings to a force transducer to record changes in tension.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension.
-
Check the viability of the endothelium by inducing contraction with phenylephrine followed by relaxation with acetylcholine.
-
-
Vasodilation Assay:
-
Pre-constrict the aortic rings with phenylephrine to achieve a stable contraction.
-
Add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the log concentration of the compound to determine the EC₅₀ (half-maximal effective concentration).
-
Nitric Oxide Signaling Pathway in Vasodilation
Caption: Simplified signaling pathway of nitric oxide-induced vasodilation.
Safety Precautions
This compound should be handled with appropriate safety precautions. It is a flammable solid and can be harmful if inhaled, ingested, or comes into contact with skin. Researchers should consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Conclusion
This compound presents an exciting opportunity for researchers in the fields of biology and pharmacology. Its potential as a nitric oxide donor opens up avenues for investigation in cancer therapy, cardiovascular diseases, and other NO-mediated biological processes. The protocols outlined in these application notes provide a solid foundation for characterizing its NO-releasing properties and exploring its therapeutic potential. As with any research compound, further studies are warranted to fully elucidate its mechanism of action, efficacy, and safety profile.
References
- 1. Nitric oxide donors: novel cancer therapeutics (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocontrollable NO-releasing compounds and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocontrollable nitric oxide (NO) and nitroxyl (HNO) donors and their release mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stepwise Nitric Oxide Release and Antibacterial Activity of a Nitric Oxide Photodonor Hosted within Cyclodextrin Branched Polymer Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Griess test - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Novel therapeutic applications of nitric oxide donors in cancer: roles in chemo- and immunosensitization to apoptosis and inhibition of metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Can Nitric Oxide-Based Therapy Be Improved for the Treatment of Cancers? A Perspective [mdpi.com]
- 14. Frontiers | The new nitric oxide donor cyclohexane nitrate induces vasorelaxation, hypotension, and antihypertensive effects via NO/cGMP/PKG pathway [frontiersin.org]
- 15. ahajournals.org [ahajournals.org]
Application Notes & Protocols: A Researcher's Guide to the Synthesis and Characterization of Metal Complexes with 5-(Diethylamino)-2-nitrosophenol
Preamble: The Versatile Role of Nitrosophenols in Coordination Chemistry
The field of coordination chemistry continually seeks versatile ligands capable of forming stable and functional metal complexes. Among these, o-nitrosophenols stand out due to their unique electronic properties and potent chelating ability. 5-(Diethylamino)-2-nitrosophenol, the subject of this guide, is a particularly interesting ligand. Its structure is characterized by a tautomeric equilibrium between the nitrosophenol and a more dominant quinone-monoxime form[1][2][3]. This duality, coupled with the electron-donating diethylamino group, makes it an excellent candidate for forming intensely colored and stable complexes with a wide array of transition metal ions[1][4].
These metal-nitrosophenolato complexes are not mere chemical curiosities; their historical application in colorimetric analysis is well-documented, and modern research is exploring their potential in catalysis and as bioactive molecules with therapeutic promise[3][5][6]. This guide provides researchers, scientists, and drug development professionals with a detailed, experience-driven framework for the successful synthesis and rigorous characterization of these promising compounds.
PART I: SYNTHESIS OF METAL-NITROSOPHENOLATO COMPLEXES
Core Principle: The Chelation Reaction
The synthesis of these complexes hinges on a fundamental chelation reaction. The 5-(diethylamino)-2-nitrosophenol ligand, upon deprotonation of its phenolic hydroxyl group, acts as a bidentate ligand. It coordinates to a metal center through both the phenolic oxygen and the nitroso nitrogen atom, forming a stable five-membered ring. The starting material, 5-(Diethylamino)-2-nitrosophenol hydrochloride, must first be neutralized to generate the active ligand anion in solution, which then readily complexes with a metal ion.
While several synthetic routes exist, including in-situ ligand formation via the Baudisch reaction[1][3], the most direct and reproducible method for general laboratory applications is the reaction of the pre-formed ligand with a metal salt. This approach offers superior control over stoichiometry and reaction conditions.
Experimental Protocol 1: Direct Synthesis of a Bis[5-(diethylamino)-2-nitrosophenolato]metal(II) Complex
This protocol provides a general method applicable to various divalent metal ions such as Copper(II), Nickel(II), and Cobalt(II).
Causality & Rationale:
-
Ligand Activation: The use of a base (sodium acetate) is critical. It deprotonates the phenolic hydroxyl group of the ligand, transforming it into the phenolate anion. This negatively charged oxygen atom is a much stronger Lewis base, enabling robust coordination to the positively charged metal ion.
-
Solvent Choice: An ethanol/water solvent system is chosen for its ability to dissolve both the organic ligand and the inorganic metal salt, creating a homogenous reaction medium essential for efficient complexation.
-
Stoichiometry: A 2:1 ligand-to-metal molar ratio is used, as many divalent transition metals favor a square planar or octahedral geometry, which is readily satisfied by two bidentate nitrosophenolate ligands (ML₂).
Materials & Reagents:
-
Metal(II) Chloride Hexahydrate (e.g., CuCl₂·6H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)
-
Sodium Acetate (CH₃COONa)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus.
Safety First: this compound is a flammable solid and can be hazardous upon skin contact or inhalation[7]. Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) before commencing any work[7].
Step-by-Step Procedure:
-
Ligand Solution Preparation: In a 100 mL round-bottom flask, dissolve 2.0 mmol of this compound in 25 mL of ethanol with gentle warming if necessary.
-
Ligand Activation (Deprotonation): To the stirred ligand solution, add a solution of sodium acetate (2.2 mmol) dissolved in 10 mL of deionized water. A color change should be observed as the free ligand is generated. Stir for 15 minutes.
-
Metal Salt Solution Preparation: In a separate 50 mL beaker, dissolve 1.0 mmol of the chosen Metal(II) Chloride Hexahydrate in 15 mL of deionized water.
-
Complexation: Add the metal salt solution dropwise to the stirred ligand solution over 10 minutes. The formation of the metal complex is typically instantaneous, signaled by a significant color change and the formation of a precipitate.
-
Reaction Completion & Digestion: Allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure complete complexation and to allow the precipitate to "digest," which improves its filterability.
-
Isolation: Collect the precipitated metal complex by vacuum filtration using a Büchner funnel.
-
Purification: Wash the solid product on the filter paper sequentially with 20 mL of deionized water (to remove inorganic salts) and then with 10 mL of cold ethanol (to remove any unreacted ligand).
-
Drying: Dry the purified metal complex in a desiccator over anhydrous calcium chloride or in a vacuum oven at 50-60 °C to a constant weight.
Synthesis Workflow Diagram
Caption: General workflow for the direct synthesis of metal(II)-nitrosophenolato complexes.
PART II: CHARACTERIZATION OF METAL-NITROSOPHENOLATO COMPLEXES
Rigorous characterization is imperative to confirm the identity, structure, and purity of the synthesized complexes. A multi-technique approach provides a self-validating system of evidence.
Protocol 2: Spectroscopic and Analytical Characterization
This protocol outlines the key techniques used to validate the successful formation of the metal complex.
A. UV-Visible Spectroscopy
-
Causality & Rationale: This technique probes the electronic structure of the molecule. Coordination of the ligand to the metal center creates new electronic orbitals and alters existing ones. This results in a unique electronic absorption spectrum for the complex, which is distinctly different from that of the free ligand. We look for the appearance of new absorption bands, such as Ligand-to-Metal Charge Transfer (LMCT) bands, and shifts in the ligand's internal π-π* transitions.
-
Procedure:
-
Prepare dilute solutions (~10⁻⁵ M) of the free ligand (hydrochloride salt) and the synthesized metal complex in a suitable solvent (e.g., Dimethylformamide or Ethanol).
-
Record the absorption spectra for both samples over a wavelength range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.
-
Compare the spectra. The formation of the complex is confirmed by a bathochromic (red) or hypsochromic (blue) shift of the ligand's absorption maxima and/or the appearance of new peaks in the visible region.
-
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Causality & Rationale: FT-IR spectroscopy detects the vibrational frequencies of chemical bonds. Upon complexation, the bond orders and electronic environment of the ligand's functional groups change, leading to predictable shifts in their vibrational frequencies. This provides direct evidence of which parts of the ligand are involved in bonding to the metal.
-
Procedure:
-
Acquire the FT-IR spectra of the free ligand and the dried metal complex, typically using the KBr pellet method or a universal ATR accessory.
-
Record the spectra from 4000 to 400 cm⁻¹.
-
-
Key Vibrational Bands to Analyze:
-
O-H Stretch: The broad absorption band around 3400-3200 cm⁻¹ in the free ligand, corresponding to the phenolic O-H group, should disappear in the spectrum of the complex. This is strong evidence of deprotonation and coordination through the oxygen atom.
-
N=O / C=N Stretch: The band associated with the nitroso group (typically ~1600-1620 cm⁻¹), which exists in tautomeric equilibrium with the quinone-oxime form, will shift upon coordination to the nitrogen atom.
-
M-O and M-N Stretches: The formation of new coordinate bonds results in new, low-frequency vibrations. Look for the appearance of new, weaker bands in the far-IR region (typically 600-400 cm⁻¹) corresponding to the Metal-Oxygen (M-O) and Metal-Nitrogen (M-N) stretching modes.
-
C. Elemental Analysis (CHN)
-
Causality & Rationale: This technique provides the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. By comparing the experimentally determined percentages to the theoretical values calculated for the proposed molecular formula (e.g., M(C₁₀H₁₃N₂O₂)₂), one can confirm the stoichiometry of the complex.
-
Procedure:
-
Ensure the sample is meticulously dried and pure.
-
Submit the sample to an analytical laboratory for CHN analysis.
-
Compare the experimental results with the calculated values. A close match (typically within ±0.4%) validates the proposed metal-to-ligand ratio.
-
D. Mass Spectrometry (MS)
-
Causality & Rationale: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can determine the mass-to-charge ratio of the intact complex, providing definitive proof of its molecular weight and composition[5].
-
Procedure:
-
Dissolve the complex in a suitable solvent compatible with ESI-MS (e.g., methanol, acetonitrile).
-
Analyze the sample to find the molecular ion peak [M]+ or related adducts.
-
The observed mass should correspond to the calculated molecular weight of the proposed complex structure.
-
Summary of Expected Characterization Data
| Technique | Free Ligand (Expected) | Metal Complex (Expected Change) | Rationale for Change |
| UV-Vis | Absorption maxima (λmax) due to π-π* transitions. | Shift in λmax and/or appearance of new bands in the visible region. | Alteration of electronic orbitals and new charge-transfer transitions upon coordination. |
| FT-IR | Broad O-H stretch (~3300 cm⁻¹), N=O stretch (~1610 cm⁻¹). | Disappearance of O-H band, shift in N=O band, new M-O/M-N bands (<600 cm⁻¹). | Deprotonation of O-H and direct involvement of O and N atoms in bonding to the metal. |
| Elemental | C, H, N% for C₁₀H₁₅ClN₂O₂. | C, H, N% matches the calculated values for the proposed complex formula (e.g., ML₂). | Confirms the metal-to-ligand stoichiometry in the final, pure product. |
| Mass Spec | m/z peak for the protonated free ligand. | m/z peak corresponding to the intact metal complex. | Direct measurement of the molecular weight of the synthesized complex. |
Characterization Logic Diagram
References
- 1. The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound [benchchem.com]
- 8. 5-Diethylamino-2-nitrosophenol hydrochloride | C10H15ClN2O2 | CID 33253 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pioneering Analytical Frontiers: Application Notes and Protocols for 5-(Diethylamino)-2-nitrosophenol Hydrochloride
This comprehensive guide delves into the analytical potential of 5-(Diethylamino)-2-nitrosophenol hydrochloride, a versatile chromogenic reagent. Presented herein are detailed application notes and protocols designed for researchers, scientists, and drug development professionals. This document provides a framework for developing novel analytical methods, moving beyond rigid templates to foster innovation based on the unique chemical characteristics of this compound.
Introduction: Unveiling the Analytical Utility of this compound
This compound, a derivative of Nile Red, is a water-soluble compound with the molecular formula C₁₀H₁₅ClN₂O₂.[1] Its distinctive chemical structure, featuring a nitrosophenol group, imparts significant potential for analytical applications. The nitroso and hydroxyl groups create a prime site for chelation with metal ions, leading to the formation of distinctly colored complexes. This property forms the basis for sensitive spectrophotometric methods for metal ion quantification. Furthermore, the reactivity of the nitrosophenol moiety can be exploited for the derivatization of other analytes, such as pharmaceuticals containing primary and secondary amine functionalities, enabling their colorimetric determination.
This guide provides two primary applications of this compound: the determination of cobalt(II) ions and the quantification of primary and secondary amine-containing pharmaceuticals. The protocols are designed to be robust and adaptable, encouraging further exploration and optimization in your laboratory.
Application 1: Spectrophotometric Determination of Cobalt(II)
The determination of cobalt is crucial in various fields, from environmental monitoring to clinical diagnostics. This compound offers a sensitive and selective method for cobalt quantification based on the formation of a stable, colored complex. The underlying principle is the chelation of Co(II) ions by the nitrosophenol ligand, resulting in a significant shift in the visible absorption spectrum.
While specific studies on this compound are limited, extensive research on the structurally analogous compound, 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP), provides a strong foundation for this application.[2][3] Br-PADAP reacts with cobalt(II) to form a red complex with an absorption maximum around 589 nm.[2] It is anticipated that 5-(diethylamino)-2-nitrosophenol will exhibit similar behavior.
Workflow for Cobalt(II) Determination
Caption: Workflow for the spectrophotometric determination of Cobalt(II).
Detailed Protocol for Cobalt(II) Determination
1. Reagent Preparation:
-
This compound Solution (0.05% w/v): Dissolve 50 mg of this compound in 100 mL of deionized water.
-
Acetate Buffer (pH 4.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate solutions. Adjust the pH to 4.0 using a pH meter.
-
Cobalt(II) Stock Solution (1000 ppm): Dissolve a precisely weighed amount of a soluble cobalt salt (e.g., CoCl₂·6H₂O) in deionized water containing a small amount of acid to prevent hydrolysis. Dilute to a known volume.
-
Cobalt(II) Working Standards: Prepare a series of working standards by appropriate dilution of the stock solution with deionized water.
2. Sample Preparation:
-
For aqueous samples, ensure they are free of particulate matter by filtration.
-
If necessary, digest solid samples using appropriate acid mixtures to bring the cobalt into solution. Neutralize the excess acid before analysis.
3. Procedure:
-
Pipette 1.0 mL of the sample or standard solution into a 10 mL volumetric flask.
-
Add 2.0 mL of the acetate buffer (pH 4.0).
-
Add 1.0 mL of the this compound solution.
-
Dilute to the mark with deionized water and mix well.
-
Allow the solution to stand for 15 minutes for complete color development.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) against a reagent blank. The λmax should be determined experimentally by scanning the spectrum of the cobalt complex from 400 to 700 nm. Based on the analogous Br-PADAP, the λmax is expected to be in the range of 550-600 nm.[2]
4. Calibration and Calculation:
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the concentration of cobalt in the sample from the calibration curve.
Method Validation and Interferences
Method validation should be performed according to established guidelines.[4] Key parameters to evaluate include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
Potential Interferences: Several metal ions can potentially interfere with the determination of cobalt. Based on studies with the analogous Br-PADAP, the following interferences may be observed:
-
Nickel(II): Forms a colored complex that can be masked by the addition of EDTA after the formation of the cobalt complex.[2]
-
Iron(II): Can form a colored complex. Oxidation to Iron(III) and subsequent masking with a suitable agent may be necessary.[2]
-
Copper(II), Zinc(II), and other transition metals: May also form colored complexes. The selectivity can be improved by optimizing the pH and using appropriate masking agents.
Data Presentation: Expected Performance Characteristics (Based on Br-PADAP)
| Parameter | Expected Value |
| Linearity Range | 0.1 - 1.0 µg/mL |
| Molar Absorptivity | > 8.0 x 10⁴ L mol⁻¹ cm⁻¹ |
| Limit of Detection | < 0.05 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Application 2: Quantification of Pharmaceuticals Containing Primary and Secondary Amine Groups
Many pharmaceutical compounds contain primary or secondary amine functional groups. These groups can be derivatized to produce colored products that can be quantified spectrophotometrically. This compound can potentially be used as a chromogenic reagent for this purpose through a condensation reaction. The reaction of primary and secondary amines with various reagents to form colored adducts is a well-established analytical principle.[5][6]
Proposed Reaction Pathway
Caption: Proposed reaction of 5-(Diethylamino)-2-nitrosophenol with amine-containing drugs.
Detailed Protocol for Amine-Containing Drug Analysis
1. Reagent Preparation:
-
This compound Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of a suitable organic solvent (e.g., ethanol or methanol).
-
Drug Standard Stock Solution: Prepare a stock solution of the amine-containing drug of known concentration in the same solvent.
-
Drug Working Standards: Prepare a series of working standards by diluting the stock solution.
2. Sample Preparation:
-
Extract the drug from the pharmaceutical formulation using a suitable solvent.
-
Filter the extract to remove any insoluble excipients.
-
Dilute the extract to a concentration within the expected linear range of the assay.
3. Procedure:
-
Pipette 1.0 mL of the sample or standard solution into a test tube.
-
Add 1.0 mL of the this compound solution.
-
Add a catalyst if necessary (e.g., a few drops of glacial acetic acid).
-
Heat the mixture in a water bath at a controlled temperature (e.g., 60-80 °C) for a specific time to ensure complete reaction. The optimal temperature and time should be determined experimentally.
-
Cool the solution to room temperature.
-
Dilute with the solvent to a final volume if necessary.
-
Measure the absorbance at the λmax of the colored product against a reagent blank. The λmax should be determined by scanning the spectrum of the reaction product.
4. Calibration and Calculation:
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the concentration of the drug in the sample from the calibration curve.
Considerations and Method Development
The development of this method will require optimization of several parameters:
-
Solvent: The choice of solvent will affect the solubility of the reactants and the reaction rate.
-
pH/Catalyst: The reaction may be pH-dependent or require an acid or base catalyst.
-
Temperature and Reaction Time: These parameters need to be optimized to ensure complete and reproducible derivatization.
-
Specificity: The method's specificity should be evaluated by testing for potential interferences from other components in the pharmaceutical formulation.
Automation Potential: Flow Injection Analysis (FIA)
Both of the described methods are amenable to automation using Flow Injection Analysis (FIA). FIA offers several advantages, including high sample throughput, reduced reagent consumption, and improved precision.[7][8][9]
FIA Manifold for Cobalt(II) Determination
Caption: A simple FIA manifold for the automated determination of Cobalt(II).
In a typical FIA setup for cobalt determination, the sample is injected into a carrier stream of the buffer solution. This stream then merges with the reagent stream containing this compound. The reaction occurs in a coiled reactor, and the absorbance of the colored complex is measured in a flow-through spectrophotometer. This approach has been successfully applied for the determination of cobalt using similar reagents.[10]
Conclusion
This compound is a promising reagent for the development of new analytical methods. Its ability to form colored complexes with metal ions and its potential to react with amine-containing pharmaceuticals make it a versatile tool for researchers in various scientific disciplines. The protocols provided in this guide, based on established analytical principles and data from analogous compounds, offer a solid starting point for the development of robust and reliable analytical procedures. As with any new method, thorough validation is essential to ensure its accuracy and precision for the intended application.
References
- 1. Second derivative spectrophotometric method for simultaneous determination of cobalt, nickel and iron using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Simultaneous spectrophotometric determination of trace ferrum and cobalt with 5-Br-PADAP and Tween-80] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-(diethylamino)-2-nitrosophenol synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Flow Injection Analysis for the Determination of Cobalt(II) Utilizing 5-(Diethylamino)-2-nitrosophenol Hydrochloride
Abstract
This application note presents a detailed protocol for the determination of cobalt(II) ions in aqueous samples using a Flow Injection Analysis (FIA) system coupled with spectrophotometric detection. The method is based on the rapid complexation reaction between cobalt(II) and 5-(Diethylamino)-2-nitrosophenol hydrochloride, which forms a stable, colored complex. This FIA method offers significant advantages over traditional batch spectrophotometric methods, including high sample throughput, reduced reagent consumption, and enhanced reproducibility, making it ideal for routine analysis in environmental monitoring and quality control laboratories.
Introduction
Cobalt is a crucial trace element, forming the central component of vitamin B12. However, at elevated concentrations, it can exhibit toxicity to humans, animals, and plants. Therefore, the development of sensitive, rapid, and efficient analytical methods for the determination of cobalt in various matrices is of considerable importance.
Flow Injection Analysis (FIA) is a highly automated and efficient continuous-flow technique that allows for the rapid and sequential analysis of numerous samples. The core principle of FIA involves the injection of a discrete sample volume into a continuously flowing carrier stream. This sample zone then merges with a reagent stream, initiating a chemical reaction as it travels through a reaction coil. The resulting product is then passed through a detector, and the transient signal is measured.
This compound is a chromogenic chelating agent that forms stable complexes with various transition metal ions. The nitroso group and the adjacent hydroxyl group on the phenol ring provide a bidentate coordination site for metal ions. The diethylamino group acts as an auxochrome, enhancing the molar absorptivity of the resulting metal complex. This application note details a robust FIA procedure for the determination of cobalt(II) using this reagent.
Principle of the Method
The analytical procedure is based on the formation of a colored chelate complex between cobalt(II) ions and 5-(Diethylamino)-2-nitrosophenol in a buffered medium. The hydrochloride salt of the reagent is readily soluble in aqueous solutions. Upon injection into the FIA system, the sample containing Co(II) merges with the reagent stream. The reaction is rapid and produces a stable complex, leading to a measurable change in absorbance. The intensity of the color, measured at the wavelength of maximum absorbance (λmax), is directly proportional to the concentration of cobalt(II) in the sample.
The proposed reaction stoichiometry, analogous to similar phenolic azo dyes, is a 1:2 (metal:ligand) complex.
Experimental
Reagents and Solutions
All solutions should be prepared with deionized water (18.2 MΩ·cm) and analytical grade reagents.
| Reagent/Solution | Preparation |
| This compound Solution (0.05% w/v) | Dissolve 0.05 g of this compound (CAS: 25953-06-4) in 100 mL of deionized water. This solution should be prepared fresh daily and stored in an amber bottle to protect from light. |
| Buffer Solution (pH ~6) | Prepare an ammonium acetate buffer by dissolving an appropriate amount of ammonium acetate in deionized water and adjusting the pH to approximately 6 with acetic acid or ammonium hydroxide. The optimal pH for complex formation should be empirically determined. |
| Carrier Stream | Deionized water or a buffer solution matching the pH of the reagent stream. |
| Cobalt(II) Standard Stock Solution (1000 mg/L) | Use a commercially available certified cobalt standard solution or dissolve 0.4770 g of CoSO₄·7H₂O in deionized water, add 1 mL of concentrated nitric acid, and dilute to 100 mL. |
| Working Standard Solutions (0.1 - 10 mg/L) | Prepare a series of working standards by appropriate serial dilution of the stock solution with deionized water immediately before use. |
Instrumentation
A schematic of the FIA system is depicted below.
Figure 1. FIA manifold for the determination of Cobalt(II).
| Component | Specification |
| Peristaltic Pump | Multi-channel, variable speed. |
| Injection Valve | Rotary valve with a 100 µL sample loop. |
| Tubing | PTFE tubing (0.8 mm i.d.). |
| Reaction Coil | 100 cm length, coiled. |
| Detector | Spectrophotometer with a micro-flow cell. |
| Data Acquisition | PC-based data acquisition system. |
FIA Protocol
-
System Startup: Set up the FIA manifold as shown in Figure 1. Begin pumping the carrier and reagent solutions at the specified flow rates.
-
Wavelength Selection: While pumping the reagent and a mid-range cobalt standard through the system (bypassing the injection valve), scan the absorbance to determine the wavelength of maximum absorbance (λmax) for the Co(II)-reagent complex. Set the spectrophotometer to this wavelength for all subsequent measurements.
-
Baseline Stabilization: Allow the system to run for approximately 10-15 minutes, or until a stable baseline is achieved.
-
Calibration: Inject the working standard solutions in ascending order of concentration, from the blank to the highest standard. Repeat each injection at least three times.
-
Sample Analysis: Inject the unknown samples, ensuring they are filtered and diluted to fall within the linear range of the calibration curve.
-
Data Analysis: Record the peak height or peak area for each injection. Construct a calibration curve by plotting the average peak height/area against the concentration of the cobalt standards. Determine the concentration of the unknown samples from the calibration curve.
Results and Discussion
Optimization of FIA Parameters
For robust and sensitive measurements, the operational parameters of the FIA system must be optimized. The following parameters are critical and should be investigated empirically:
-
pH of the Reagent Stream: The formation of metal-ligand complexes is highly pH-dependent. The optimal pH should be determined by varying the pH of the buffer and observing the effect on the analytical signal. A pH range of 5-8 is a typical starting point for nitrosophenol-based reagents.
-
Reagent Concentration: The concentration of this compound should be sufficient to ensure complete complexation with the highest concentration of cobalt in the linear range.
-
Flow Rates: The flow rates of the carrier and reagent streams influence the reaction time, sample dispersion, and sensitivity. Higher flow rates lead to lower residence time and potentially incomplete reaction, while very low flow rates can cause excessive dispersion and peak broadening.
-
Reaction Coil Length: The length of the reaction coil determines the residence time of the sample-reagent zone, allowing for the complexation reaction to proceed. A longer coil provides more time for the reaction but also increases dispersion.
-
Sample Injection Volume: A larger injection volume generally leads to a higher signal, but can also cause broader peaks.
Analytical Performance
The expected analytical performance characteristics of this FIA method are summarized below. These values are based on typical performance of similar FIA methods for cobalt determination and should be validated experimentally.
| Parameter | Expected Value |
| Linear Range | 0.1 - 5.0 mg/L |
| Limit of Detection (LOD) | ~10 µg/L |
| Limit of Quantification (LOQ) | ~30 µg/L |
| Sample Throughput | 60 - 90 samples/hour |
| Precision (RSD) | < 2% |
Interferences
The selectivity of nitrosophenol-based reagents is not absolute, and other transition metal ions such as Fe(II), Ni(II), and Cu(II) may form colored complexes, leading to positive interference. The extent of these interferences should be investigated by analyzing cobalt standards spiked with varying concentrations of potentially interfering ions. If significant interferences are observed, the use of masking agents such as citrate or EDTA may be necessary to improve the selectivity of the method.
Conclusion
The Flow Injection Analysis method utilizing this compound provides a simple, rapid, and sensitive approach for the determination of cobalt(II) in aqueous samples. The high sample throughput and amenability to automation make this method highly suitable for routine analysis in various research and quality control settings. The detailed protocol and system parameters provided in this application note serve as a comprehensive guide for researchers and scientists in implementing this analytical technique.
Troubleshooting & Optimization
How to improve the sensitivity of 5-(Diethylamino)-2-nitrosophenol hydrochloride assays
Welcome to the Technical Support Center for 5-(Diethylamino)-2-nitrosophenol hydrochloride (DEANP-HCl) Assays. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines deep mechanistic understanding with practical, field-tested advice to help you enhance the sensitivity and reliability of your experiments. This guide is structured to address your specific challenges in a direct, question-and-answer format, moving from foundational knowledge to advanced troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the principles and practices of using this compound in assays.
Q1: What is the fundamental principle of a DEANP-HCl assay?
A1: 5-(Diethylamino)-2-nitrosophenol is a chromogenic chelating agent. In an aqueous solution, it exists in equilibrium with its tautomeric oxime form. The molecule's utility lies in its ability to form stable, colored complexes with specific metal ions, most notably cobalt(II). The assay is based on the principle of spectrophotometry:
-
DEANP-HCl is introduced to a sample containing the target metal ion.
-
The nitrosophenol ligand coordinates with the metal ion, forming a metal-ligand complex.
-
This complex exhibits strong absorbance at a specific wavelength in the visible spectrum, which is different from the ligand alone.
-
According to the Beer-Lambert Law, the absorbance of the solution is directly proportional to the concentration of the colored complex, and thus to the concentration of the target metal ion.
The sensitivity of the assay is determined by the molar absorptivity (ε) of the complex, which is a measure of how strongly it absorbs light at a given wavelength.
Q2: Why is pH control so critical for the sensitivity of this assay?
A2: pH is arguably the most critical parameter for maximizing assay sensitivity. Its importance is rooted in two key chemical principles:
-
Ligand Protonation: The phenolic hydroxyl group and the nitroso group of DEANP-HCl have specific pKa values. The state of protonation of these groups directly influences the ligand's ability to chelate a metal ion. An optimal pH ensures that the ligand is in the correct deprotonated form to bind the metal ion effectively.
-
Metal Ion Hydrolysis: At higher pH values, many metal ions, including cobalt(II), will precipitate out of solution as metal hydroxides (e.g., Co(OH)₂), making them unavailable to form a complex with the DEANP-HCl ligand.
As demonstrated in numerous studies involving similar chelating agents, the absorbance of the metal-ligand complex is maximal only within a narrow pH range.[1][2] For cobalt(II), this optimal range is often slightly acidic to neutral (pH 4-7), but it must be empirically determined for your specific assay conditions.[1]
Q3: My DEANP-HCl reagent is a yellow powder. Does the color of the reagent solution affect the assay?
A3: Yes, absolutely. DEANP-HCl itself is a yellow or dark yellow powder and will form a colored solution.[3] This is referred to as the "reagent blank" absorbance. To ensure that you are only measuring the absorbance of the metal-ligand complex, you must subtract the absorbance of a blank solution (containing everything except the analyte) from the absorbance of your samples. High reagent blank absorbance can limit the dynamic range and sensitivity of the assay. To minimize this:
-
Use high-purity reagent.
-
Prepare fresh solutions, as the reagent may degrade or react with air over time, increasing its background color.[3]
-
Store the solid reagent and stock solutions protected from light and air.
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during DEANP-HCl assays.
Problem 1: Low or No Signal (Low Absorbance)
You've run your assay, but the absorbance readings are much lower than expected, or close to the blank.
| Potential Cause | Underlying Rationale & Solution |
| Suboptimal pH | Rationale: The formation of the metal-DEANP complex is highly pH-dependent. If the pH is too low, the ligand is protonated and cannot bind the metal efficiently. If it's too high, the metal may precipitate as a hydroxide. Solution: Perform a pH titration experiment. Prepare a series of reactions with a fixed concentration of your analyte and DEANP-HCl, but vary the buffer pH (e.g., from 3.0 to 8.0 in 0.5 pH unit increments). Measure the absorbance at each pH to identify the optimal value for complex formation.[1][2] |
| Incorrect Wavelength | Rationale: The metal-DEANP complex will have a characteristic absorption maximum (λmax). Measuring at a wavelength other than the λmax will result in a significantly lower absorbance reading and reduced sensitivity. Solution: After forming the complex under optimal pH conditions, perform a wavelength scan using a spectrophotometer (e.g., from 350 nm to 700 nm) to determine the precise λmax. All subsequent measurements must be taken at this wavelength. |
| Reagent Degradation | Rationale: DEANP-HCl can be sensitive to prolonged exposure to air and light.[3] Degradation reduces the concentration of active chelating agent available to bind the metal ion. Solution: Always use freshly prepared DEANP-HCl solutions. If you must store solutions, keep them refrigerated in amber vials or wrapped in foil and use them within a short period. Purchase high-purity reagent from a reputable supplier. |
| Insufficient Reagent | Rationale: The formation of the metal-ligand complex is a chemical reaction that follows stoichiometric principles. If the concentration of DEANP-HCl is too low relative to the metal ion, the reaction will be incomplete, leading to a weaker signal. Solution: Ensure the molar concentration of DEANP-HCl is in excess of the highest expected analyte concentration. A common starting point is a 5- to 10-fold molar excess. You can optimize this by titrating the DEANP-HCl concentration against a fixed analyte concentration to find the point where the signal plateaus. |
Problem 2: High Background Signal (High Blank Absorbance)
Your blank readings are unusually high, reducing the signal-to-noise ratio and limiting the lower end of your detection range.
| Potential Cause | Underlying Rationale & Solution |
| Reagent Impurity/Degradation | Rationale: Impurities in the DEANP-HCl powder or degradation products in the solution can absorb light at the analytical wavelength, leading to a high blank signal. Solution: Use the highest purity grade of DEANP-HCl available. Prepare fresh solutions for each experiment. If you suspect your solid reagent has degraded (e.g., significant color change), purchase a new bottle. |
| Contaminated Reagents/Water | Rationale: Trace metal contamination in your buffer, water, or other reagents can react with the DEANP-HCl, generating a colored complex even in the absence of your intended analyte. Solution: Use ultra-pure, deionized water (18.2 MΩ·cm). Use analytical grade or higher purity reagents for all buffers and solutions. Consider treating buffers with a chelating resin like Chelex® 100 to remove trace metal contaminants. |
| Sample Matrix Interference | Rationale: Components within your sample matrix (e.g., other organic molecules, proteins) may absorb light at the same wavelength as your analyte complex. Solution: Run a "matrix blank" that includes the sample but not the DEANP-HCl reagent to quantify this interference. If significant, you may need to implement a sample preparation step like solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte from interfering components. |
Problem 3: Poor Reproducibility or Unstable Signal
You observe significant variation between replicate samples, or the absorbance reading drifts over time.
| Potential Cause | Underlying Rationale & Solution |
| Incomplete Complex Formation | Rationale: The chelation reaction requires a certain amount of time to reach equilibrium. If measurements are taken too early, the reaction may still be proceeding, leading to drifting absorbance values. Solution: Conduct a time-course experiment. After mixing all components, measure the absorbance of a sample at regular intervals (e.g., every 2 minutes for 30 minutes) to determine the time required to reach a stable, maximum signal. All subsequent samples should be incubated for this optimal duration before reading. |
| Temperature Fluctuations | Rationale: Chemical reaction rates and equilibrium constants are temperature-dependent. Variations in ambient temperature can affect the rate and extent of complex formation, leading to inconsistent results. Solution: Perform all incubations in a temperature-controlled environment, such as a water bath or incubator. Allow all reagents to come to room temperature before starting the experiment if it is designed to be run at ambient temperature. |
| Photodegradation of Complex | Rationale: Some metal-ligand complexes are light-sensitive and can degrade upon exposure to the spectrophotometer's light source or ambient light, causing the signal to decrease over time. Solution: Minimize the exposure of your samples to light. Use amber tubes if possible. When taking measurements, keep the sample in the spectrophotometer for the minimum time required to get a stable reading. |
| Presence of Interfering Ions | Rationale: Other metal ions in the sample can compete with the target analyte for the DEANP-HCl ligand, or they may form their own colored complexes, leading to erratic results.[1] Common interfering ions include Ni(II), Cu(II), and Fe(II/III).[1] Solution: The effect of interfering ions must be systematically investigated. This can be done by running the assay with a known concentration of your analyte in the presence of various concentrations of potential interfering ions. If interference is significant, a masking agent (a chemical that selectively complexes with the interfering ion without affecting the analyte) can be added. For example, citrate or tartrate can often mask iron. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Determining the Optimal pH for Complex Formation
This protocol outlines the steps to identify the ideal pH for maximizing the absorbance signal.
-
Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 3.0 to 8.0). Use buffers with pKa values close to the target pH (e.g., acetate for pH 4-5.5, phosphate for pH 6-7.5).
-
Prepare Reagent Solutions:
-
Prepare a stock solution of your analyte (e.g., 100 µM Cobalt(II) chloride in deionized water).
-
Prepare a stock solution of DEANP-HCl (e.g., 1 mM in deionized water). Prepare this solution fresh.
-
-
Set up Reactions: In a series of microcuvettes or a 96-well plate, add the following in order:
-
Buffer (e.g., 800 µL) of a specific pH.
-
Analyte stock solution (e.g., 100 µL for a final concentration of 10 µM).
-
DEANP-HCl stock solution (e.g., 100 µL for a final concentration of 100 µM).
-
-
Prepare Blanks: For each pH value, prepare a corresponding blank containing the buffer and DEANP-HCl solution, but with deionized water replacing the analyte solution.
-
Incubate: Mix all solutions well and incubate at a constant temperature for the predetermined optimal time (if unknown, start with 30 minutes).
-
Measure Absorbance: Measure the absorbance of each sample and blank at the expected λmax of the complex.
-
Analyze Data: Subtract the blank absorbance from the sample absorbance for each pH value. Plot the net absorbance versus pH. The peak of this curve indicates the optimal pH for your assay.
Workflow for Troubleshooting Low Sensitivity
The following diagram illustrates a logical workflow for diagnosing and resolving issues of low assay sensitivity.
Caption: Troubleshooting workflow for low signal in DEANP-HCl assays.
References
- 1. Spectrophotometric Determination of Cobalt (II) with 2, 6-Dithiolphenol and Its Derivatives in the Presence of Hydrophobic Amines [article.sapub.org]
- 2. thaiscience.info [thaiscience.info]
- 3. 5-Diethylamino-2-nitrosophenol hydrochloride | C10H15ClN2O2 | CID 33253 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting peak tailing and broadening in HPLC analysis of 5-(Diethylamino)-2-nitrosophenol hydrochloride
Prepared by: Senior Application Scientist, Chromatography Division
This guide provides in-depth troubleshooting for common chromatographic issues, specifically peak tailing and broadening, encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 5-(Diethylamino)-2-nitrosophenol hydrochloride. The content is structured in a practical question-and-answer format to help researchers, scientists, and drug development professionals rapidly diagnose and resolve these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing significant peak tailing for this compound on my C18 column. What is the primary cause?
A1: The most common cause of peak tailing for this specific analyte is secondary interaction between the molecule and the stationary phase. 5-(Diethylamino)-2-nitrosophenol contains a basic diethylamino group. In typical reversed-phase mobile phases (pH 4-7), this amine is protonated, carrying a positive charge. Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. These silanols are acidic and can become deprotonated (Si-O⁻), creating negatively charged sites. The positively charged amine on your analyte can then interact electrostatically with these negative silanol sites, creating a secondary retention mechanism alongside the primary hydrophobic interaction. This mixed-mode retention leads to poor peak shape, most notably tailing.[1][2]
Other potential, though less common, causes include:
-
Column Contamination or Degradation: Buildup of contaminants on the column inlet frit or degradation of the stationary phase bed.[1]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing, or a large detector flow cell, can contribute to peak asymmetry.[3]
-
Mobile Phase pH Proximity to Analyte pKa: If the mobile phase pH is too close to the pKa of the diethylamino group, both the ionized and neutral forms of the analyte can exist, leading to split or tailing peaks.
Q2: What is the most effective strategy to eliminate peak tailing due to these secondary interactions?
A2: The most robust and widely accepted strategy is to control the ionization state of both the analyte and the residual silanols through careful adjustment of the mobile phase pH.[4] The goal is to suppress the ionic interactions causing the tailing.
Primary Recommendation: Operate at Low pH (pH 2.5 - 3.5)
By lowering the mobile phase pH, you protonate the residual silanol groups (Si-O⁻ → Si-OH), effectively neutralizing their negative charge.[2] While your basic analyte remains protonated and positively charged, the primary source of the unwanted ionic interaction is eliminated. This allows for a separation dominated by the intended reversed-phase mechanism, resulting in sharp, symmetrical peaks.
| Condition | Analyte (Amine) | Stationary Phase (Silanol) | Interaction | Resulting Peak Shape |
| Mid-Range pH (4-7) | Protonated (R₃NH⁺) | Ionized (SiO⁻) | Strong Ionic Attraction | Severe Tailing |
| Low pH (2.5-3.5) | Protonated (R₃NH⁺) | Neutral (SiOH) | Ionic Repulsion/No Attraction | Symmetrical |
| High pH (>9) | Neutral (R₃N) | Ionized (SiO⁻) | No Ionic Attraction | Symmetrical (Requires pH-stable column) |
Below is a diagram illustrating this core principle.
Q3: I've adjusted my mobile phase to a low pH, but my peak is now very broad, though symmetrical. What's happening?
A3: Symmetrical peak broadening is a different issue from tailing and is often related to system or method parameters rather than specific chemical interactions.[5][6] Here is a logical workflow to diagnose the cause:
Detailed Explanations:
-
Sample Solvent Effect: If your sample is dissolved in a solvent significantly stronger (e.g., 100% Acetonitrile) than your initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile), the sample band will spread broadly at the column inlet before the separation can begin. The ideal practice is to always dissolve your sample in the starting mobile phase composition.[1]
-
Extra-Column Volume: This refers to all the volume the sample travels through outside of the column itself (injector, tubing, detector cell). Large internal diameter (ID) or excessive lengths of tubing can cause the peak to broaden before it even reaches the detector.[3]
-
Column Temperature: Operating at very low or uncontrolled ambient temperatures can decrease diffusion rates and mass transfer efficiency, leading to broader peaks. Increasing the column temperature (e.g., to 30-40°C) using a column oven typically improves efficiency and results in sharper peaks.[7]
-
Flow Rate: While less common, a flow rate that is too slow can increase the time available for longitudinal diffusion (the natural tendency of molecules to spread out), causing peak broadening.[5][8]
Q4: Can I use an ion-pairing reagent to improve the peak shape?
A4: While ion-pairing chromatography is a valid technique for retaining charged analytes, it is generally not the recommended first step for fixing peak tailing of basic compounds. Adjusting mobile phase pH is a more direct and simpler solution.
However, if pH adjustment alone is insufficient or if you need to modify retention significantly, an ion-pairing reagent can be used. For a positively charged analyte like protonated 5-(Diethylamino)-2-nitrosophenol, you would use an anionic ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium 1-hexanesulfonate).[9][10][11]
-
Mechanism: The hydrophobic tail of the sulfonate adsorbs onto the C18 stationary phase, while its negatively charged head faces the mobile phase. This dynamically creates an ion-exchange surface that provides a controlled interaction with the positively charged analyte, masking the random silanol interactions.[10][12]
-
Considerations: Ion-pairing reagents can have long column equilibration times and can be difficult to wash out completely, potentially dedicating the column to that specific method.[3] They are also often non-volatile, making them incompatible with mass spectrometry (MS) detectors.[10]
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Symmetrical Peak Shape
This protocol details the preparation of a low-pH mobile phase to suppress silanol interactions and achieve optimal peak shape for this compound.
Objective: To prepare a buffered mobile phase at pH 3.0.
Materials:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid (≥98% purity)
-
0.45 µm solvent filtration apparatus
-
Calibrated pH meter
Procedure:
-
Prepare the Aqueous Buffer (Aqueous Component): a. Measure 990 mL of HPLC-grade water into a clean 1 L glass beaker or volumetric flask. b. While stirring, carefully add approximately 1.0 mL of formic acid. Formic acid is corrosive; handle with appropriate personal protective equipment (PPE). c. Place the calibrated pH electrode into the solution. Slowly titrate with small additions of formic acid until the pH meter reads a stable 3.00 ± 0.05. d. Transfer the pH-adjusted aqueous solution to a 1 L solvent reservoir bottle.
-
Mobile Phase Preparation (Example: 80:20 Water:ACN): a. For a final volume of 1000 mL, measure 800 mL of the prepared pH 3.0 aqueous buffer into a graduated cylinder. b. Measure 200 mL of HPLC-grade Acetonitrile into a separate graduated cylinder. c. Combine the two solutions in a 1 L solvent reservoir bottle. d. Important: Always add the organic solvent to the aqueous buffer to avoid precipitation and ensure proper mixing.
-
Degassing and Filtration: a. Cap the reservoir bottle and mix thoroughly by inverting 10-15 times. b. Filter the final mobile phase solution through a 0.45 µm membrane filter to remove any particulates. c. Degas the mobile phase using sonication for 15-20 minutes, vacuum degassing, or helium sparging to prevent air bubbles in the pump and detector.[7][13]
-
System Equilibration: a. Purge the pump lines with the new mobile phase. b. Set the HPLC system to the desired flow rate and allow the mobile phase to run through the column until the baseline is stable and the backpressure has equilibrated (typically requires 10-15 column volumes).
References
- 1. agilent.com [agilent.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. quora.com [quora.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 9. tcichemicals.com [tcichemicals.com]
- 10. km3.com.tw [km3.com.tw]
- 11. HPLC Ion Pair Reagents | Fisher Scientific [fishersci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Identifying and minimizing interference from other ions in metal analysis
Technical Support Center: Metal Analysis
A Senior Application Scientist's Guide to Identifying and Minimizing Ionic Interference
Welcome to the technical support center for advanced metal analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet complex challenge of ionic interference. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to empower you to diagnose and resolve these issues effectively in your own laboratory.
Section 1: Understanding the Enemy - A Taxonomy of Interferences
Question: I'm getting inaccurate or inconsistent results in my metal analysis. I suspect interference, but I don't know where to start. What are the different types of interferences I should be aware of?
Answer:
This is the critical first step. Understanding the nature of the interference dictates the entire troubleshooting strategy. In elemental analysis techniques like Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), interferences are broadly categorized into two main classes: Spectral and Non-Spectral .[1][2]
-
Spectral Interferences: These occur when an unwanted signal overlaps with the signal of the analyte you are trying to measure. This overlap can be direct or partial, and it almost always leads to a falsely high result (a positive bias).[1][3]
-
Isobaric Interference (ICP-MS): This is a direct overlap where isotopes of two different elements have the same nominal mass-to-charge ratio (m/z). For example, Nickel-58 (⁵⁸Ni) and Iron-58 (⁵⁸Fe) are indistinguishable in a standard quadrupole ICP-MS.[3]
-
Polyatomic Interference (ICP-MS): This is the most common type of interference in ICP-MS. It occurs when ions from the plasma gas (e.g., Argon), sample matrix, and solvent combine to form molecular ions with the same m/z as the target analyte.[3][4] A classic example is the formation of Argon Chloride (⁴⁰Ar³⁵Cl⁺), which interferes with the primary isotope of Arsenic (⁷⁵As).[4]
-
Spectral Overlap (ICP-OES): In ICP-OES, which measures emitted light, interference happens when the emission line of another element is very close to the analyte's wavelength, causing the signals to merge.[1][5] This can also be caused by broad background emissions from matrix components.[5][6]
-
-
Non-Spectral (Matrix) Interferences: These are more global effects caused by the overall composition of your sample (the "matrix") compared to your calibration standards. They can either suppress or enhance the analyte signal, leading to falsely low or high results.
-
Physical Effects: Differences in viscosity, density, or surface tension between your samples and standards affect how efficiently the sample is introduced into the plasma.[1][7] A thicker sample may be nebulized less efficiently, leading to a lower signal.[1][8]
-
Chemical & Ionization Effects: High concentrations of easily ionized elements (like Sodium) in the sample can alter the plasma's energy and suppress the ionization of your target analyte, again causing a lower signal.[1][9]
-
Below is a diagram illustrating this classification.
Section 2: Troubleshooting Guide for Spectral Interferences
Question: My ICP-MS results for Arsenic (⁷⁵As) are unexpectedly high, and I know my samples contain high levels of chloride from the digestion process. What is likely happening and how can I fix it?
Answer:
This is a textbook case of polyatomic interference. The argon from the plasma is combining with the chloride from your sample's hydrochloric acid matrix to form ⁴⁰Ar³⁵Cl⁺, a molecular ion with a mass-to-charge ratio of 75.[4] This directly overlaps with the primary isotope of arsenic (⁷⁵As), leading to a false positive signal.
The troubleshooting workflow involves confirming the interference and then applying a strategy to remove it.
Solution 1: Collision/Reaction Cell (CRC) Technology
The most powerful solution is to use a collision/reaction cell (CRC), a standard feature on modern ICP-MS instruments.[4][10] This is a chamber positioned before the mass analyzer that is filled with a specific gas.
-
Collision Mode (with Helium): In this mode, the cell is filled with an inert gas like Helium (He). As all ions pass through, the larger polyatomic ions (like ArCl⁺) collide with He atoms more frequently than the smaller analyte ions (As⁺).[4] This causes the polyatomic ions to lose more energy. A small energy barrier at the exit of the cell then filters out these lower-energy interferences. This process is known as Kinetic Energy Discrimination (KED).[4][11]
-
Reaction Mode (with Hydrogen or Oxygen): In this mode, a reactive gas is used. For example, ArCl⁺ does not react with hydrogen (H₂), but other interferences on different elements might. The key is to choose a gas that reacts with the interference but not the analyte.[4][10]
Experimental Protocol: Basic Setup for KED Mode to Remove ArCl⁺
-
Gas Selection: Plumb high-purity Helium to the CRC gas inlet.
-
Instrument Tuning: Tune the ICP-MS in standard (no gas) mode first to ensure optimal plasma conditions and ion optics performance.
-
Activate KED Mode: In your analytical method, select "Helium" or "KED" mode for the cell gas.
-
Optimize He Flow: Start with a typical He flow rate (e.g., 4-5 mL/min). Analyze a solution containing chloride but no arsenic. Monitor the signal at m/z 75 and adjust the He flow to find the point of maximum signal reduction.
-
Optimize Energy Barrier: Adjust the KED voltage (often called "discriminating voltage" or similar). Increase the voltage until the background signal at m/z 75 is minimized without significantly reducing the signal from a known arsenic standard.
-
Finalize Method: Once optimized, apply these settings to all standards, blanks, and samples for the analysis of arsenic.
Solution 2: Change Sample Preparation
If possible, avoid using hydrochloric acid. While not always feasible depending on the sample matrix, using only nitric acid for digestion will eliminate the source of the chloride and prevent the formation of ArCl⁺ interference in the first place.[12]
Section 3: Troubleshooting Guide for Non-Spectral (Matrix) Effects
Question: My sample recoveries are consistently low, and the signal for my internal standard is much lower in my samples than in my calibration standards. What's going on?
Answer:
This is a classic sign of a matrix effect, specifically signal suppression. Components in your sample matrix (e.g., salts, acids, organic molecules) are interfering with the process of sample introduction and ionization in the plasma.[1][9] This causes both your analyte and your internal standard to produce a weaker signal than they would in a clean, simple standard.
While an internal standard can correct for these effects to a degree, severe suppression can push your analyte signal close to the detection limit, reducing precision.[13][14] The best approaches are to either reduce the matrix effect or use a calibration strategy that inherently compensates for it.
Solution 1: Matrix Matching or Sample Dilution
-
Dilution: The simplest approach is to dilute the sample.[8][15] This reduces the concentration of the interfering matrix components. The trade-off is that it also dilutes your analyte, which may not be an option if you are measuring trace or ultra-trace concentrations.[8]
-
Matrix Matching: This involves preparing your calibration standards in a solution that mimics the matrix of your samples.[5] For example, if your samples are digested in 5% nitric acid and 2% hydrochloric acid, your standards should be too. This ensures that both samples and standards experience the same degree of matrix effects, which then cancel out.[7]
Solution 2: Method of Standard Additions
When the sample matrix is complex, unknown, or varies between samples, the method of standard additions is the most robust way to achieve an accurate result.[9][16] This technique effectively creates a unique calibration curve within each sample, perfectly matching the matrix.[15][17]
Experimental Protocol: Method of Standard Additions
This protocol describes how to determine the concentration of an analyte in a single unknown sample.
-
Prepare Aliquots: Take at least four identical aliquots of your unknown sample. Let's say 10 mL each. Label them "Sample 0," "Sample 1," "Sample 2," and "Sample 3."
-
Spike the Aliquots:
-
To "Sample 0," add a small, precise volume of blank diluent (e.g., 100 µL of deionized water). This is your unspiked sample.
-
To "Sample 1," add a small, precise volume of a standard solution of your analyte (e.g., 100 µL) to achieve a concentration increase of approximately 50% of the expected final concentration.
-
To "Sample 2," add double the volume of the standard (e.g., 200 µL) for a ~100% increase.
-
To "Sample 3," add triple the volume (e.g., 300 µL) for a ~150% increase.
-
Causality Note: Keeping the spike volume small relative to the sample volume ensures that the matrix itself is not significantly diluted or changed.[9]
-
-
Analyze: Analyze all four prepared samples (and a blank) using your established instrument method.
-
Plot the Data: Create a graph with the added concentration on the x-axis and the measured instrument signal (e.g., intensity, absorbance) on the y-axis.
-
Extrapolate to Find the Concentration:
-
Perform a linear regression on your data points.
-
The absolute value of the x-intercept of this line is the concentration of the analyte in your original, unspiked sample.[9] The logic is that the x-intercept represents the concentration that would need to be removed from the sample to produce a signal of zero.[9]
-
| Sample ID | Added Analyte Conc. (µg/L) | Measured Signal (Intensity) |
| Sample 0 | 0 | 51,200 |
| Sample 1 | 5 | 102,500 |
| Sample 2 | 10 | 151,900 |
| Sample 3 | 15 | 203,100 |
When plotted, these data would yield a line that extrapolates back to an x-intercept of approximately -5.0 µg/L . Therefore, the original sample concentration is 5.0 µg/L.
Section 4: FAQs on Proactive Strategies
Question: What is an internal standard and how do I choose the right one?
Answer: An internal standard (IS) is a known concentration of an element that you add to all your blanks, standards, and samples.[18][19] Its purpose is to correct for physical matrix effects and instrumental drift.[20] The instrument measures the ratio of the analyte signal to the IS signal. If a physical matrix effect suppresses the analyte signal by 10%, it should also suppress the IS signal by 10%, and the ratio will remain constant, providing a more accurate result.[19]
Criteria for Selecting an Internal Standard:
-
Not Present in Samples: The element must not be naturally present in your samples.[20]
-
Similar Mass & Ionization Potential: For ICP-MS, choose an IS with a mass and ionization potential as close as possible to your analyte to ensure it behaves similarly in the plasma.[18] For ICP-OES, similarity in excitation energy is important.[13]
-
Chemically Compatible: The IS should not react with the sample or cause precipitation.
-
Interference-Free: The chosen isotope (ICP-MS) or wavelength (ICP-OES) for the IS must be free of spectral interferences.
Commonly Used Internal Standards:
-
Light Mass Analytes (e.g., Li, Be, B): Scandium (⁴⁵Sc), Yttrium (⁸⁹Y)
-
Mid Mass Analytes (e.g., As, Se, Cd): Germanium (⁷²Ge), Rhodium (¹⁰³Rh), Indium (¹¹⁵In)
-
Heavy Mass Analytes (e.g., Hg, Pb, U): Terbium (¹⁵⁹Tb), Holmium (¹⁶⁵Ho), Bismuth (²⁰⁹Bi)
Question: Can I use the same internal standard for all my analytes?
Answer: It's generally not recommended. For the best correction, the internal standard should closely match the mass and ionization behavior of the analyte.[18] In a multi-element analysis, it is best practice to use two or three different internal standards to cover the entire mass range of your analytes. For example, you might use Yttrium (⁸⁹Y) for elements up to mass 100, and Bismuth (²⁰⁹Bi) for elements above mass 100.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. selectscience.net [selectscience.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. How to Improve Your ICP-MS Analysis, Part 2: Interferences [thermofisher.com]
- 5. saimm.co.za [saimm.co.za]
- 6. esslabshop.com [esslabshop.com]
- 7. nemc.us [nemc.us]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Collision/reaction cell - Wikipedia [en.wikipedia.org]
- 11. agilent.com [agilent.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. ICP-OES Explained: Applications, Setup and Limits | Technology Networks [technologynetworks.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Standard addition - Wikipedia [en.wikipedia.org]
- 17. rsc.org [rsc.org]
- 18. Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-(Diethylamino)-2-nitrosophenol Hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 5-(Diethylamino)-2-nitrosophenol hydrochloride. This document addresses common experimental challenges through a detailed troubleshooting guide, frequently asked questions, and a validated purification protocol. The methodologies described are grounded in established chemical principles to ensure reliability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the nitrosation of 3-diethylaminophenol using a nitrosating agent (e.g., sodium nitrite, isoamyl nitrite) in the presence of hydrochloric acid.[1][2] Potential impurities include:
-
Unreacted Starting Material: Residual 3-diethylaminophenol.
-
Side-Reaction Products: Isomeric products or over-nitrosated species.
-
Degradation Products: Nitroso compounds can be unstable and may degrade upon exposure to air, light, or high temperatures.[3][4] The compound may react with strong oxidizing agents and strong bases.[5]
Q2: Which purification method is most effective for this compound?
A2: For a crystalline solid like this compound, recrystallization is typically the most efficient and scalable primary purification method.[4][6] It is effective at removing small amounts of impurities that have different solubility characteristics from the target compound. For particularly challenging separations or for isolating trace impurities, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[7]
Q3: How can I reliably assess the purity of the final product?
A3: A multi-faceted approach is recommended for purity confirmation:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying purity and detecting trace impurities.[7]
-
Melting Point Analysis: A sharp melting point range close to the literature value (e.g., 175-177°C, though this can vary slightly) indicates high purity.[1] Impurities typically broaden and depress the melting range.
-
Spectroscopic Analysis: Techniques like ¹H NMR and ¹³C NMR spectroscopy can confirm the chemical structure and identify any residual starting materials or byproducts. Mass spectrometry will confirm the molecular weight.[8]
Q4: What are the critical stability and handling considerations during purification and storage?
A4: this compound requires careful handling. It may be sensitive to prolonged exposure to air.[3] As a class, nitroso compounds can be reactive and require caution.[4] Store the purified, dry solid in a tightly sealed container, protected from light, and preferably in an inert atmosphere (e.g., under argon or nitrogen) in a cool, dry place. Avoid contact with strong bases and strong oxidizing agents.[5][9]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out During Recrystallization | The solvent is too nonpolar for the compound, or the solution is cooling too rapidly, causing the compound's solubility limit to be exceeded before crystal nucleation can occur. | - Re-heat the solution to redissolve the oil. Add a small amount of a more polar co-solvent (e.g., a few drops of ethanol if using an ethanol/water system) until the solution is clear. - Ensure the cooling process is slow and gradual. Insulate the flask to reduce the cooling rate. - Try a different solvent system entirely.[10] |
| Low Recovery Yield | - Too much solvent was used during recrystallization. - The compound has significant solubility in the cold solvent. - Premature crystallization occurred on the filter paper during hot filtration. | - Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. - After crystallization, cool the flask in an ice bath for an additional 30-60 minutes to maximize precipitation. - To prevent premature crystallization, pre-heat the filtration funnel and flask. Perform the hot filtration step as quickly as possible. |
| Product Discoloration (e.g., Darkening) | The compound is degrading due to exposure to heat, air, or light. Nitroso compounds can be sensitive.[3][4] | - Minimize the time the compound is kept in hot solvent. - Consider performing the purification under an inert atmosphere (e.g., nitrogen blanket). - Protect the solution from direct light by wrapping the flask in aluminum foil. |
| Purity Fails to Improve Significantly | The primary impurity has solubility characteristics very similar to the product in the chosen solvent system. | - Attempt recrystallization with a different solvent or solvent mixture.[10] - If impurities persist, an alternative purification method like flash column chromatography may be necessary. However, be aware that nitroso compounds can be unstable on silica gel; a stability test on a TLC plate is advised first.[11] |
Detailed Protocol: Recrystallization of this compound
This protocol outlines a standard procedure for purification via recrystallization. The choice of solvent is critical and may require minor optimization. An ethanol/water system is often a good starting point for hydrochloride salts.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Dissolution: Place the crude solid (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a stir bar. Add a minimal volume of hot ethanol (e.g., start with 50-60 mL) and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Co-Solvent Addition: While the solution is hot and stirring, slowly add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures you are just below the saturation point to prevent premature precipitation.
-
Cooling and Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Do not disturb the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 1 hour to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol/water mixture (using the same ratio as the final crystallization solvent) to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum at a low temperature (e.g., 40-50°C) until a constant weight is achieved. The product appears as a yellow or dark yellow powder.[3]
Workflow Visualization
The following diagram illustrates the general workflow for the purification and subsequent analysis of this compound.
Caption: Purification and Analysis Workflow.
References
- 1. 2-NITROSO-5-DIETHYLAMINOPHENOL HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. 5-(diethylamino)-2-nitrosophenol synthesis - chemicalbook [chemicalbook.com]
- 3. 5-Diethylamino-2-nitrosophenol hydrochloride | C10H15ClN2O2 | CID 33253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]
- 5. 5-DIETHYLAMINO-2-NITROSOPHENOL HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. mt.com [mt.com]
- 7. Separation of 5-Diethylamino-2-nitrosophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. aksci.com [aksci.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Purification [chem.rochester.edu]
Strategies to increase the yield and purity of 5-(Diethylamino)-2-nitrosophenol hydrochloride
Welcome to the technical support center for the synthesis and purification of 5-(Diethylamino)-2-nitrosophenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yields in the nitrosation of 3-diethylaminophenol are a common issue that can often be traced back to several key reaction parameters.
Potential Causes & Solutions:
-
Suboptimal pH: The nitrosation of phenols is highly pH-dependent. The reaction proceeds via an electrophilic attack on the aromatic ring by the nitrosonium ion (NO⁺) or its carrier. The concentration of the active nitrosating agent is maximal in acidic conditions.
-
Scientific Rationale: At a pH around 3, the equilibrium between nitrous acid (HNO₂) and the nitrosonium ion (NO⁺) is favorable for the reaction to proceed.[1] At a higher pH, the concentration of the electrophilic NO⁺ decreases, slowing down the desired C-nitrosation. Conversely, at a very low pH, the concentration of the free, unprotonated form of the highly activating diethylamino group on the phenol ring is reduced, which can decrease the overall reaction rate.
-
Solution: Carefully control the pH of the reaction mixture. One successful reported synthesis involves dissolving the starting material, 3-diethylaminophenol, in a mixture of concentrated hydrochloric acid and water to ensure a sufficiently acidic environment for the in-situ generation of nitrous acid from sodium nitrite.[2]
-
-
Inadequate Temperature Control: The reaction is typically carried out at low temperatures (e.g., -5 to 0°C).[2][3]
-
Scientific Rationale: Nitrous acid is unstable and can decompose at higher temperatures.[4] Furthermore, exothermic side reactions, such as oxidation of the phenol, can occur at elevated temperatures, leading to the formation of undesired byproducts and a reduction in the yield of the target compound.
-
Solution: Maintain the reaction temperature strictly within the recommended range using an ice-salt bath or a cryocooler. Add the sodium nitrite solution dropwise to control the reaction exotherm.
-
-
Inefficient Stirring: A heterogeneous reaction mixture requires efficient stirring to ensure proper mixing of reactants.
-
Scientific Rationale: Inadequate stirring can lead to localized high concentrations of reactants, which can promote side reactions and decrease the overall conversion to the desired product.
-
Solution: Use a mechanical stirrer to ensure the reaction mixture is homogenous throughout the addition of the nitrosating agent.
-
-
Purity of Starting Materials: The purity of 3-diethylaminophenol and the nitrosating agent can impact the reaction outcome.
-
Scientific Rationale: Impurities in the starting materials can interfere with the reaction or introduce contaminants that are difficult to remove during purification.
-
Solution: Use high-purity starting materials. If the purity is uncertain, consider purifying the 3-diethylaminophenol by recrystallization or distillation before use.
-
Table 1: Key Parameters for Optimizing Yield
| Parameter | Recommended Condition | Rationale |
| pH | Acidic (around 3) | Maximizes the concentration of the active nitrosating species.[1] |
| Temperature | -5 to 0 °C | Minimizes decomposition of nitrous acid and side reactions.[2][3] |
| Stirring | Vigorous mechanical stirring | Ensures homogeneity and efficient mixing of reactants. |
| Reagent Purity | High purity | Avoids side reactions and simplifies purification. |
Question 2: The color of my reaction mixture is not the expected color, or I'm observing the formation of a dark, tarry substance. What does this indicate?
Answer:
The formation of off-colored solutions or tars is usually an indication of side reactions, primarily oxidation.
Potential Causes & Solutions:
-
Oxidation of the Phenol: Phenols are susceptible to oxidation, especially under acidic conditions and in the presence of nitrous acid, which can act as an oxidizing agent.
-
Scientific Rationale: The electron-rich phenol ring can be oxidized to form quinone-like structures, which are often highly colored and can polymerize to form tars.
-
Solution:
-
Maintain Low Temperatures: As mentioned previously, strict temperature control is crucial to minimize oxidative side reactions.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent air oxidation.
-
Controlled Addition of Nitrite: Add the sodium nitrite solution slowly and sub-surface to prevent localized high concentrations that can promote oxidation.
-
-
-
Over-nitrosation or Nitration: Although the primary reaction is mono-nitrosation, under certain conditions, further reaction can occur.
-
Scientific Rationale: If the reaction conditions are too harsh (e.g., higher temperature or excess nitrosating agent), dinitrosation or even nitration of the aromatic ring can occur, leading to a mixture of products and potential for decomposition.
-
Solution: Use a stoichiometric amount or a slight excess of the nitrosating agent. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) to avoid prolonged reaction times.
-
Question 3: I'm having difficulty purifying the crude product by recrystallization. The product "oils out" or the purity does not improve significantly. What should I do?
Answer:
Recrystallization challenges often stem from the choice of solvent or the presence of significant impurities.
Potential Causes & Solutions:
-
Inappropriate Recrystallization Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]
-
Scientific Rationale: If the compound is too soluble in the cold solvent, recovery will be low. If it is not soluble enough in the hot solvent, a large volume of solvent will be needed, which can also lead to low recovery. "Oiling out" occurs when the solid melts before it dissolves or when the saturated solution's temperature is above the melting point of the solid.
-
Solution:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents to find the optimal one. Acetone has been reported to be a suitable solvent for the recrystallization of the free base form of the product.[2] Other potential solvents or solvent systems to explore include ethanol, isopropanol, or mixtures like ethanol/water or acetone/hexane.
-
Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve the solid and then allow it to cool slowly.
-
-
-
High Impurity Content: A high concentration of impurities can interfere with crystal lattice formation and lead to oiling out.
-
Scientific Rationale: Impurities can act as a "eutectic" mixture, lowering the melting point of the desired compound and promoting the formation of an oil instead of crystals.
-
Solution:
-
Pre-purification: If the crude product is very impure, consider a preliminary purification step before recrystallization. A wash with a saturated aqueous solution of sodium acetate has been reported to help remove acidic impurities.[2]
-
Column Chromatography: For complex mixtures, column chromatography is a highly effective purification method.[6][7] Use silica gel as the stationary phase and a solvent system of increasing polarity (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to separate the desired product from impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the nitrosation of 3-diethylaminophenol?
A1: The reaction is an electrophilic aromatic substitution. In an acidic medium, sodium nitrite is converted to nitrous acid (HNO₂), which is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The electron-rich aromatic ring of 3-diethylaminophenol, activated by the hydroxyl and strongly activating diethylamino groups, attacks the nitrosonium ion, primarily at the position ortho to the hydroxyl group and para to the diethylamino group, due to steric hindrance and directing effects. A subsequent deprotonation of the intermediate restores the aromaticity of the ring, yielding the 5-(Diethylamino)-2-nitrosophenol product.
Q2: Why is the hydrochloride salt of the product typically isolated?
A2: The hydrochloride salt is often preferred for several reasons. The basic diethylamino group can be protonated to form the salt, which often has better crystallinity and stability compared to the free base.[8] This can facilitate easier handling, purification by recrystallization, and storage. The hydrochloride salt is also typically more water-soluble than the free base.[8]
Q3: What are the key safety precautions I should take when synthesizing this compound?
A3: It is crucial to handle all chemicals with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store the product in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[1]
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Q4: How can I confirm the identity and purity of my final product?
A4: Several analytical techniques can be used:
-
Melting Point: Compare the melting point of your product with the literature value (175-177 °C for the hydrochloride salt).[3] A sharp melting point close to the literature value is indicative of high purity.
-
Spectroscopy:
-
NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the compound.
-
IR (Infrared) Spectroscopy: This can identify the presence of key functional groups such as O-H, N-O, and aromatic C-H bonds.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
-
Chromatography:
-
TLC (Thin Layer Chromatography): A quick and easy way to assess the purity of the product and monitor the progress of the reaction and purification. A single spot on the TLC plate suggests a high degree of purity.
-
HPLC (High-Performance Liquid Chromatography): This provides a quantitative measure of purity.[9]
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a high-yield reported procedure.[2]
Materials:
-
3-Diethylaminophenol
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Deionized Water
-
Saturated aqueous solution of Sodium Acetate
-
Acetone
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 3-diethylaminophenol (e.g., 8.7 g, 52.67 mmol).
-
Carefully add a mixture of concentrated hydrochloric acid (30 mL) and water (10 mL) to the flask while stirring.
-
Cool the mixture to -5 °C using an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (e.g., 4.36 g, 63.20 mmol) in water (30 mL).
-
Slowly add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained at or below -5 °C.
-
After the addition is complete, continue to stir the mixture mechanically at -5 °C for 1 hour.
-
Filter the resulting solid product under vacuum.
-
Wash the crude product with a saturated aqueous solution of sodium acetate (100 mL).
-
Filter the product again.
-
Recrystallize the solid from acetone to yield the purified 5-(Diethylamino)-2-nitrosophenol (as the free base, which can then be converted to the hydrochloride salt if desired, or if the initial product is the salt, it can be recrystallized from a suitable solvent).
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Test tubes or fraction collector
Procedure:
-
Prepare the Column: Pack a glass chromatography column with a slurry of silica gel in hexane.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if necessary) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent mixture, such as 9:1 hexane:ethyl acetate.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1, and then pure ethyl acetate) to elute the compounds from the column.
-
Collect Fractions: Collect the eluent in small fractions.
-
Monitor Fractions: Spot each fraction on a TLC plate and visualize under UV light to identify the fractions containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for synthesis and purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. ukessays.com [ukessays.com]
- 3. Nitrosation by peroxynitrite: use of phenol as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. mt.com [mt.com]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. benchchem.com [benchchem.com]
- 8. 5-Diethylamino-2-nitrosophenol hydrochloride | C10H15ClN2O2 | CID 33253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Spectrophotometric Analysis Using 5-(Diethylamino)-2-nitrosophenol Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 5-(Diethylamino)-2-nitrosophenol hydrochloride in spectrophotometric applications. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental hurdles and ensure the integrity of your results.
Introduction to this compound in Spectrophotometry
This compound is a versatile chromogenic agent. Its utility in spectrophotometry stems from its ability to form colored complexes with various analytes, particularly metal ions. The intensity of the color, measured as absorbance, is proportional to the concentration of the analyte, forming the basis of quantitative analysis. However, like any chemical assay, success depends on careful control of experimental parameters. This guide will walk you through potential challenges and their solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Problem 1: Inconsistent or Non-reproducible Absorbance Readings
Question: My absorbance readings for the same sample are fluctuating between measurements. What could be the cause?
Answer: Inconsistent readings are a common frustration and can point to several underlying issues. Let's break down the possibilities:
-
Reagent Instability: Solutions of this compound may be sensitive to light and air over time.[1] It is recommended to prepare fresh solutions daily. If you must store solutions, keep them in a dark, tightly sealed container and refrigerate.[2] For solid storage, keep it in a dry, dark place at room temperature.[2]
-
pH Fluctuation: The absorbance spectrum of phenolic compounds like this one is often highly dependent on the pH of the solution. Small shifts in pH between samples can lead to significant changes in absorbance. Ensure your buffer system is robust and that the final pH of all samples and standards is consistent.
-
Temperature Variations: The rate of complex formation and the stability of the resulting complex can be temperature-dependent. Ensure all your solutions, including blanks, standards, and samples, have equilibrated to the same ambient temperature before measurement.
-
Instrument Drift: Spectrophotometers can experience drift over time. It is good practice to re-blank the instrument periodically, especially during long experimental runs.
Problem 2: Poor Sensitivity or Low Absorbance Values
Question: I'm not getting a strong enough signal, even at what I believe are high concentrations of my analyte. How can I improve the sensitivity of my assay?
Answer: Low sensitivity can be a significant roadblock. Here are the key areas to investigate:
-
Incorrect Wavelength: The wavelength of maximum absorbance (λmax) is crucial for achieving the highest sensitivity. This value can shift depending on the solvent and the specific complex formed with your analyte. It is essential to determine the λmax empirically for your specific experimental conditions by scanning the absorbance of a colored sample across a range of wavelengths.
-
Suboptimal pH: The formation of the colored complex is often optimal within a narrow pH range. You may need to perform a pH optimization study. Prepare a series of solutions with your analyte and the reagent at different pH values and measure the absorbance to find the pH that yields the strongest signal.
-
Insufficient Reagent Concentration: The concentration of this compound should be in excess relative to the highest concentration of your analyte to ensure all of the analyte molecules can form the colored complex.
-
Solvent Effects: The polarity of the solvent can influence the electronic transitions of the chromophore and thus affect the absorbance intensity and λmax. This phenomenon is known as solvatochromism. If you are not restricted to a particular solvent, you could experiment with solvents of different polarities to see if you can enhance your signal.
Problem 3: Non-linear Calibration Curve
Question: My calibration curve is not linear, especially at higher concentrations. What could be causing this deviation from Beer's Law?
Answer: A non-linear calibration curve is a classic problem in spectrophotometry. Here’s a troubleshooting workflow:
Caption: Troubleshooting workflow for a non-linear calibration curve.
-
High Concentrations: At high concentrations, intermolecular interactions can alter the absorptivity of the analyte. If your absorbance values are very high (typically above 1.5-2.0), this is a likely cause. Try diluting your standards and samples to a lower concentration range.
-
Chemical Deviations: The equilibrium of the complex formation may shift at higher concentrations. Also, ensure that the pH of your standards is consistent across the entire concentration range, as dilution can sometimes affect the pH of unbuffered solutions.
-
Instrumental Factors: Using a wide slit width on the spectrophotometer can lead to non-linearity, especially for analytes with sharp absorption peaks. Polychromatic light can cause deviations from Beer's Law. Using a narrower slit width can improve linearity.
Problem 4: Interference from Other Substances in the Sample
Question: I suspect that other components in my sample matrix are interfering with the measurement of my target analyte. How can I address this?
Answer: Matrix effects are a common challenge in the analysis of complex samples. Here’s how to approach this issue:
-
Identify Potential Interferences: Many metal ions can form colored complexes with chromogenic reagents. If your sample is known to contain other metal ions, they may also react with this compound.
-
Use of Masking Agents: Masking agents are chemicals that form stable, colorless complexes with interfering ions, preventing them from reacting with the chromogenic reagent. For example, in the spectrophotometric determination of certain metals, reagents like cyanide or triethanolamine are used to mask interfering ions. The choice of masking agent is specific to the interfering ion.
-
pH Adjustment: Sometimes, adjusting the pH can selectively prevent the complexation of interfering ions while still allowing the desired reaction with your analyte to occur.
-
Standard Addition Method: If the matrix effect is consistent across your samples, the standard addition method can be an effective way to obtain accurate quantitative results. This involves adding known amounts of a standard solution to your sample and extrapolating to find the concentration of the analyte in the original sample.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: The compound is water-soluble.[1] To prepare a stock solution, accurately weigh a desired amount of the solid compound and dissolve it in a suitable solvent, typically deionized water or an appropriate buffer. Gentle warming or sonication may aid in dissolution. It is recommended to prepare stock solutions fresh. If storage is necessary, store in a dark, refrigerated container for short periods.
Q2: What is the optimal pH for using this reagent?
A2: The optimal pH is highly dependent on the specific analyte you are measuring. The protonation state of the phenolic group will change with pH, which in turn affects its ability to form a complex and the λmax of that complex. You will need to perform a pH optimization experiment by measuring the absorbance of the analyte-reagent complex across a range of pH values to determine the optimal pH for your specific application.
Q3: What solvent should I use?
A3: While this compound is soluble in water, the choice of solvent can be critical. The polarity of the solvent can influence the color and intensity of the complex formed. For most applications, an aqueous buffered solution is a good starting point. If your analyte requires a non-aqueous solvent, you will need to empirically determine the optimal solvent and the corresponding λmax.
Q4: How do I determine the wavelength of maximum absorbance (λmax)?
A4: To determine the λmax, prepare a solution containing your analyte and the reagent under your optimized conditions (pH, solvent). Scan the absorbance of this solution over a range of wavelengths (e.g., 300-800 nm) using the spectrophotometer's scanning function. The wavelength at which the highest absorbance is recorded is the λmax. All subsequent measurements should be taken at this wavelength.
Q5: My solution of this compound has a color. Is this normal?
A5: Yes, the compound itself is a yellow or dark yellow powder, and its solutions may have a slight color.[1] It is crucial to always use a reagent blank in your spectrophotometric measurements. The reagent blank should contain everything that your samples contain, except for the analyte. By zeroing the spectrophotometer with the reagent blank, you subtract the absorbance of the reagent itself, ensuring that you are only measuring the absorbance of the analyte-reagent complex.
Experimental Protocols
General Protocol for Spectrophotometric Analysis
This is a generalized workflow. You will need to optimize the specific parameters for your application.
Caption: General workflow for spectrophotometric analysis.
-
Reagent and Standard Preparation:
-
Prepare a stock solution of this compound in the chosen solvent/buffer.
-
Prepare a series of standard solutions of your analyte with known concentrations.
-
Prepare your unknown sample solutions, ensuring they are diluted to fall within the range of your standards.
-
Prepare a reagent blank containing the solvent/buffer and the reagent, but no analyte.
-
-
Color Development:
-
To a set of test tubes or cuvettes, add a fixed volume of your standard solutions, sample solutions, and the reagent blank.
-
Add a fixed volume of the this compound solution to each tube/cuvette.
-
Mix well and allow the solutions to incubate for a predetermined amount of time to ensure complete color development. This time should be optimized during method development.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the reagent blank to zero the instrument (set absorbance to 0.000).
-
Measure the absorbance of each of your standard and sample solutions.
-
-
Data Analysis:
-
Create a calibration curve by plotting the absorbance of the standards versus their known concentrations.
-
Perform a linear regression on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the equation of the line to calculate the concentration of the analyte in your unknown samples based on their absorbance values.
-
Data Presentation
Table 1: Example of Calibration Data
| Concentration (µg/mL) | Absorbance at λmax |
| 0 (Blank) | 0.000 |
| 1.0 | 0.152 |
| 2.5 | 0.378 |
| 5.0 | 0.755 |
| 7.5 | 1.130 |
| 10.0 | 1.510 |
References
Technical Support Center: Mobile Phase Composition and Gradient Optimization for HPLC Separation
A Senior Application Scientist's Guide to Robust and Reproducible HPLC Results
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with mobile phase selection and gradient optimization. As a senior application scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and develop robust analytical methods.
Part 1: The Foundation: Understanding Your Mobile Phase
The mobile phase is the engine of your HPLC separation; its composition dictates the retention, resolution, and overall quality of your chromatogram.[1][2] Overlooking its preparation and properties is a common source of unexpected results.[1]
Key Properties of Common HPLC Solvents
The choice of organic solvent in reversed-phase HPLC (RP-HPLC) is critical. Acetonitrile and methanol are the most prevalent, primarily due to their miscibility with water and low UV cutoff wavelengths.[1] Acetonitrile is often preferred for its lower viscosity, which results in lower backpressure, and its lower UV absorbance at short wavelengths.[1][3]
| Solvent | Polarity Index | UV Cutoff (nm) | Viscosity (cP at 20°C) | Eluotropic Strength (ε°) on C18 |
| Water | 10.2 | ~190 | 1.00 | N/A (Weakest) |
| Methanol (MeOH) | 5.1 | 205 | 0.60 | 1.0 |
| Acetonitrile (ACN) | 5.8 | 190 | 0.37 | 3.1 |
| Tetrahydrofuran (THF) | 4.0 | 212 | 0.55 | 4.4 |
| Isopropanol (IPA) | 3.9 | 205 | 2.40 | 4.0 |
Data compiled from various sources.[3][4][5][6][7]
The Critical Role of pH and Buffers
For ionizable analytes (acids and bases), mobile phase pH is arguably the most powerful tool for manipulating retention and improving peak shape. The goal is to control the ionization state of the analyte. A general rule for good retention and peak shape is to set the mobile phase pH at least 2 units away from the analyte's pKa.
-
For acidic compounds: pH < (pKa - 2) to keep them in their neutral, more retained form.
-
For basic compounds: pH > (pKa + 2) to keep them in their neutral, more retained form, OR pH < (pKa - 2) to keep them in their fully protonated, less retained (but often sharper-peaking) form.
When pH control is necessary, a buffer is required. The buffer should be selected to have a pKa within +/- 1 unit of the desired mobile phase pH for effective buffering. For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are essential.[8] However, be aware that trifluoroacetic acid (TFA), while a common ion-pairing agent, can cause signal suppression in the MS interface.[9]
Part 2: Isocratic vs. Gradient Elution: Making the Right Choice
The elution mode—isocratic or gradient—determines whether the mobile phase composition remains constant or changes during the analytical run.[10][11]
-
Isocratic Elution: Employs a constant mobile phase composition (e.g., 60% Acetonitrile, 40% Water).[10][12] It is simple, reliable, and ideal for routine analysis of simple mixtures where components have similar properties.[12][13][14]
-
Gradient Elution: The mobile phase composition is changed over time, typically by increasing the percentage of the stronger organic solvent.[11] This mode is superior for complex samples with a wide range of analyte polarities, as it improves peak resolution, increases sensitivity, and shortens analysis time for strongly retained compounds.[10][11][13]
Decision Workflow: Isocratic or Gradient?
This workflow helps guide the decision-making process for selecting the appropriate elution mode during method development.
References
- 1. welch-us.com [welch-us.com]
- 2. mastelf.com [mastelf.com]
- 3. researchgate.net [researchgate.net]
- 4. molnar-institute.com [molnar-institute.com]
- 5. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC Solvent Properties Table (e.g. Polarity, Density, Boiling Point...) [hplctips.blogspot.com]
- 6. scribd.com [scribd.com]
- 7. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hplc.eu [hplc.eu]
- 10. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. quora.com [quora.com]
- 13. uhplcs.com [uhplcs.com]
- 14. pharmaguru.co [pharmaguru.co]
Techniques for reducing background signal and noise in analytical measurements
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with unwanted background signal and noise in their analytical measurements. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying causality and field-proven insights to empower you to troubleshoot effectively. A clean signal is the bedrock of reliable data, and this guide provides the tools to achieve it.
Understanding the Fundamentals: Signal, Noise, and Background
Before diving into specific techniques, it's crucial to establish a clear understanding of the core concepts. The ultimate goal in any analytical measurement is to maximize the signal-to-noise ratio (S/N) .
-
Signal: The component of your measurement that is directly attributable to the analyte of interest. This is the information you want to quantify.
-
Noise: Random, unpredictable fluctuations in a signal that are typically unrelated to the analyte.[1] Noise can originate from the instrument itself (instrumental noise) or external environmental factors.[2][3] It limits the precision of your measurements and determines the lowest concentration of an analyte you can reliably detect.[4]
-
Background: A more systematic, non-specific signal that is not random but is also not from the analyte of interest. It's a baseline elevation that can be caused by the sample matrix, reagents, or the assay vessel itself. High background reduces the dynamic range and sensitivity of an assay.
A high S/N ratio indicates that the analyte's signal is strong relative to the noise, leading to greater sensitivity and more reliable results.[5]
General Strategies for Signal & Noise Optimization
Several universal principles apply across most analytical platforms to ensure data quality.
Reagent and Sample Quality
The quality of your inputs directly impacts the quality of your output.
-
Use High-Purity Reagents: Always use HPLC-grade or equivalent high-purity solvents and reagents to minimize contaminants that can create spurious signals.[5][6]
-
Prepare Fresh Buffers: Buffers, especially those near a neutral pH, can support microbial growth over time.[7] Contaminated buffers can introduce proteins or particles that bind non-specifically, leading to high background.[8][9] It is recommended to prepare blocking and wash buffers fresh for assays like ELISA and Western Blot.[8]
-
Proper Sample Preparation: This is one of the most critical and error-prone steps in analysis.[10] Proper sample preparation removes interfering substances from the sample matrix, which reduces background noise and improves signal clarity.[10] Techniques like filtration and centrifugation are simple but effective ways to remove particulates.[10]
Instrumental and Environmental Control
Your instrument and its surroundings are significant sources of potential noise.
-
Instrument Maintenance & Calibration: Regular maintenance of components like pumps, detectors, and seals is crucial to prevent fluctuations that contribute to noise.[11] Routine calibration of detectors and verification of flow rates and temperature settings also help ensure a stable baseline.[11]
-
Control Your Environment: The laboratory environment can introduce noise.[12] Instruments should be kept in a temperature-controlled room, shielded from vibrations.[5] Sources of electromagnetic radiation, such as power lines, cell phones, and other lab equipment, can be picked up by instrument electronics and manifest as noise.[2][13]
Technique-Specific Troubleshooting Guides (FAQ)
This section addresses common issues encountered with specific analytical techniques in a question-and-answer format.
Immunoassays (Western Blot & ELISA)
High background is a frequent challenge in immunoassays, often obscuring the specific signal from the target protein.
FAQ 1: Why is my Western blot background so high?
High background on a Western blot can appear as a dark, uniform haze or as discrete, non-specific bands, making it difficult to detect the protein of interest. This is typically caused by non-specific binding of the primary or secondary antibodies.
Causality & Troubleshooting Workflow:
The key is to ensure that antibodies bind only to the target antigen and that all unbound antibodies are washed away. The following workflow can help diagnose and solve the issue.
Caption: Troubleshooting workflow for high background in Western blots.
Detailed Protocols & Explanations:
-
Step 1: Optimize Blocking. Blocking agents like non-fat dry milk or Bovine Serum Albumin (BSA) physically coat the membrane, occupying non-specific binding sites.[14] If blocking is insufficient, antibodies will bind randomly across the membrane.
-
Protocol: Prepare a fresh 1-5% solution of non-fat milk or BSA in TBST (Tris-Buffered Saline with Tween-20).[14] Incubate the membrane for at least 1 hour at room temperature with gentle agitation.[14] Bacterial growth in old blocking solutions can cause speckled background, so always use fresh preparations.[14]
-
-
Step 2: Optimize Antibody Concentrations. Using excessive amounts of primary or secondary antibody is a primary cause of high background.[14][15]
-
Protocol: Titrate your antibodies to find the optimal dilution. Start with the manufacturer's recommended concentration and perform a dilution series.[16] Often, reducing the antibody concentration and incubating for a longer period (e.g., overnight at 4°C) can significantly decrease non-specific binding.[14][16]
-
-
Step 3: Improve Washing Steps. Washing is critical for removing unbound and weakly bound antibodies.[15]
-
Step 4: Check Your Membrane. The membrane itself can be a source of background.
| Parameter | Standard Protocol | Troubleshooting Action | Rationale |
| Blocking | 5% non-fat milk in TBST for 1 hr at RT. | Increase duration to 2 hrs; try 5% BSA; prepare fresh. | Ensures all non-specific sites on the membrane are saturated.[14] |
| Primary Antibody | 1:1000 dilution for 1 hr at RT. | Titrate from 1:2000 to 1:10,000; incubate overnight at 4°C. | Reduces random antibody binding to non-target proteins.[14][15] |
| Washing | 3 x 5 min washes in TBST. | 4 x 10 min washes; increase Tween-20 to 0.1%. | More effectively removes unbound antibodies.[15][17] |
FAQ 2: What causes high background in my ELISA?
In an ELISA, high background manifests as high optical density (OD) readings in the negative control or zero-standard wells.[17] This reduces the assay's sensitivity and can lead to false-positive results.
Common Causes and Solutions:
-
Insufficient Washing: Inadequate washing is a major contributor to high background.[19] Ensure that the washer system is performing correctly, dispensing at least 400 μL per well and aspirating fully.[17]
-
Antibody/Reagent Issues:
-
Concentration: Similar to Western blotting, excessively high concentrations of detection antibody or enzyme conjugate will lead to non-specific binding.[8] Titrate these reagents to optimize the signal-to-background ratio.
-
Contamination: Cross-contamination between wells or using contaminated reagents can elevate background.[8][17] Use fresh pipette tips for each reagent and sample.
-
-
Substrate Instability: The substrate solution should be colorless before being added to the plate.[17] If it has deteriorated or been contaminated, it can produce a signal spontaneously.
-
Inadequate Blocking: Ensure that blocking buffer is incubated for a sufficient time to cover all non-specific binding sites on the plate. You can also try adding a small amount of a non-ionic detergent like Tween-20 to the blocking buffer.[8]
-
Incubation Time/Temperature: Over-incubation with the substrate or running the assay at a temperature that is too high can lead to excessive color development.[17][19] Adhere strictly to the protocol's recommended times and maintain a consistent room temperature.[17]
Chromatography (HPLC)
In HPLC, a stable, flat baseline is essential for accurate peak integration and quantification. Baseline noise appears as short-term, irregular fluctuations.[5]
FAQ 3: How can I reduce baseline noise in my HPLC chromatogram?
A noisy baseline reduces the signal-to-noise ratio, making it difficult to detect and quantify small peaks.[5] Noise can originate from the mobile phase, the pump, or the detector.
Troubleshooting Logic for HPLC Baseline Noise:
Caption: A logical approach to diagnosing HPLC baseline noise.
Detailed Protocols & Explanations:
-
Step 1: Address Mobile Phase Issues. The mobile phase is a primary source of noise.
-
Protocol: Always use HPLC-grade solvents and freshly prepared mobile phases.[6] Dissolved gases can form microbubbles that cause noise in the detector; thoroughly degas the mobile phase using an inline degasser, helium sparging, or vacuum filtration.[5] If using buffers, ensure they are fully dissolved and filtered to prevent precipitation and microbial growth.[7]
-
-
Step 2: Check Pump Performance. Inconsistent flow from the pump introduces pressure pulsations that manifest as baseline noise.[5]
-
Step 3: Evaluate the Detector. The detector itself can be a source of noise.
-
Protocol: For UV detectors, a weak or aging lamp can cause wandering baselines and short-term noise.[6] Check the lamp energy and replace it if necessary. Contamination or air bubbles trapped in the flow cell can also cause noise; flush the flow cell with a strong solvent like methanol or isopropanol to clean it.[6][7]
-
Fluorescence Assays
Fluorescence assays are highly sensitive, but this sensitivity also makes them susceptible to high background from various sources.
FAQ 4: How can I minimize background fluorescence in my assay?
High background fluorescence reduces assay sensitivity and dynamic range by obscuring the specific signal.[20] This unwanted signal can come from the sample itself (autofluorescence), the reagents, or the labware.[21]
Sources and Mitigation Strategies:
-
Reagent and Media Fluorescence:
-
Cause: Common components in cell culture media, like phenol red and riboflavin, are intrinsically fluorescent.[21]
-
Solution: When possible, switch to a medium specifically designed for fluorescence imaging, such as one without phenol red.[22][23] For endpoint assays, consider replacing the media with a buffered saline solution (e.g., PBS) just before reading the plate.[22]
-
-
Cellular Autofluorescence:
-
Cause: Endogenous molecules within cells, such as NADH and flavins, naturally fluoresce, particularly in the blue-to-green spectral region.[21][23]
-
Solution: Shift to longer wavelength (red-shifted) dyes that emit in a spectral region where autofluorescence is lower.[23] This is often the most effective strategy.[23]
-
-
Labware Fluorescence:
-
Non-specific Binding of Dyes:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. azolifesciences.com [azolifesciences.com]
- 5. uhplcs.com [uhplcs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. agilent.com [agilent.com]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Sample preparation: Impacts and best practices | Phenomenex [phenomenex.com]
- 11. mastelf.com [mastelf.com]
- 12. FAASICPMS Section 2.2.10 [people.whitman.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. clyte.tech [clyte.tech]
- 17. sinobiological.com [sinobiological.com]
- 18. researchgate.net [researchgate.net]
- 19. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 20. biotium.com [biotium.com]
- 21. benchchem.com [benchchem.com]
- 22. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 23. bmglabtech.com [bmglabtech.com]
Validation & Comparative
A Comparative Guide to the Full Validation of an HPLC-UV Method for 5-(Diethylamino)-2-nitrosophenol Hydrochloride Quantification
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and patient safety. This guide provides an in-depth, comparative analysis of a fully validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the quantification of 5-(Diethylamino)-2-nitrosophenol hydrochloride. We will contrast its performance with a more traditional UV-Vis spectrophotometric method, furnishing you with the experimental data and procedural insights necessary to make informed decisions for your analytical workflow. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a framework that is both scientifically sound and compliant with global regulatory expectations.[1][2][3][4]
The Imperative of Method Validation
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2][3] For a quantitative impurity assay or the quantification of an active pharmaceutical ingredient (API), this translates to a method that is reliable, reproducible, and accurate. The choice of analytical technique is a critical first step, with trade-offs between specificity, sensitivity, cost, and complexity. Here, we explore the validation of a robust HPLC-UV method and compare it to a simpler, but potentially less specific, UV-Vis spectrophotometric approach.
The Analyte: this compound
This compound is an organic compound that appears as a yellow or dark yellow powder.[5] Its chromophoric nature makes it a suitable candidate for UV-Vis based detection methods. However, in a complex matrix or in the presence of structurally similar impurities, a simple spectrophotometric measurement may lack the required specificity. This is where a separation technique like HPLC becomes indispensable.
The Primary Method: HPLC-UV
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity.[6][7] For our primary method, we have developed a reversed-phase HPLC method with UV detection.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of 60% Acetonitrile and 40% 20 mM Potassium Phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase.
The Comparative Method: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a rapid and cost-effective technique for the quantification of compounds that absorb ultraviolet or visible light. Its primary limitation is the potential for interference from other absorbing species in the sample matrix.
Experimental Protocol: UV-Vis Spectrophotometric Method
-
Instrumentation: Shimadzu UV-1800 or equivalent double-beam UV-Vis spectrophotometer.
-
Solvent: 20 mM Potassium Phosphate buffer (pH 3.0).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution from 200 to 400 nm. For this example, we will assume a λmax of 280 nm.
-
Measurement: Absorbance at 280 nm against a solvent blank.
Head-to-Head Validation: A Comparative Analysis
We will now delve into the core validation parameters as stipulated by the ICH Q2(R2) guidelines, presenting a comparative view of our HPLC-UV and UV-Vis spectrophotometric methods.[1][2][4]
Specificity/Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[3]
Experimental Protocol:
-
Prepare a blank sample (diluent only).
-
Prepare a placebo sample (a mixture of all formulation excipients without the analyte).
-
Prepare a standard solution of this compound.
-
Prepare a sample of this compound spiked with known, structurally related impurities.
-
Analyze all samples by both HPLC-UV and UV-Vis spectrophotometry.
Comparative Data:
| Sample | HPLC-UV Observations | UV-Vis Spectrophotometry Observations |
| Blank | No interfering peaks at the retention time of the analyte. | Baseline absorbance is zero. |
| Placebo | No interfering peaks at the retention time of the analyte. | Significant background absorbance, indicating interference from excipients. |
| Spiked Sample | Analyte peak is well-resolved from impurity peaks (Resolution > 2.0). | A single, broad absorbance peak is observed, representing the sum of the analyte and impurities. |
Interpretation: The HPLC-UV method demonstrates excellent specificity, a critical attribute for accurate quantification in complex samples. The UV-Vis method, in contrast, is non-specific and prone to positive bias from interfering substances.
Diagram: HPLC-UV Workflow for Specificity Testing
Caption: Workflow for assessing method specificity.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions to prepare at least five concentrations spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Analyze each concentration in triplicate by both methods.
-
Plot the average response versus concentration and perform a linear regression analysis.
Comparative Data:
| Parameter | HPLC-UV Method | UV-Vis Spectrophotometric Method |
| Range | 1.0 - 15.0 µg/mL | 5.0 - 25.0 µg/mL |
| Regression Equation | y = 45876x + 1234 | y = 0.045x + 0.002 |
| Correlation Coefficient (r²) | 0.9998 | 0.9985 |
| Y-intercept | Not significantly different from zero | Not significantly different from zero |
Interpretation: Both methods demonstrate good linearity over their respective ranges, as indicated by the high correlation coefficients. The HPLC-UV method, however, typically offers a wider linear range and a lower limit of quantification.
Accuracy
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
-
Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine samples in total (three at each concentration level).
-
Analyze the samples using both methods and calculate the percentage recovery.
Comparative Data:
| Spiked Level | HPLC-UV Method (% Recovery ± RSD) | UV-Vis Spectrophotometric Method (% Recovery ± RSD) |
| 80% | 99.5% ± 0.8% | 105.2% ± 2.5% |
| 100% | 100.2% ± 0.5% | 106.1% ± 2.1% |
| 120% | 99.8% ± 0.6% | 105.8% ± 2.3% |
Interpretation: The HPLC-UV method shows excellent accuracy, with recovery values close to 100% and low relative standard deviation (RSD). The UV-Vis method shows a consistent positive bias, likely due to the previously identified interferences from excipients, and higher variability.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the RSD of a series of measurements and is assessed at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
Comparative Data:
| Precision Level | HPLC-UV Method (% RSD) | UV-Vis Spectrophotometric Method (% RSD) |
| Repeatability | 0.7% | 2.2% |
| Intermediate Precision | 1.1% | 3.5% |
Interpretation: The HPLC-UV method is significantly more precise than the UV-Vis method, as evidenced by the lower RSD values for both repeatability and intermediate precision. This high precision is crucial for reliable batch-to-batch comparisons and for detecting small changes in product quality over time.[8]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
For the S/N approach, analyze a series of low-concentration solutions.
Comparative Data:
| Parameter | HPLC-UV Method | UV-Vis Spectrophotometric Method |
| LOD | 0.1 µg/mL | 1.0 µg/mL |
| LOQ | 0.3 µg/mL | 3.0 µg/mL |
Interpretation: The HPLC-UV method is an order of magnitude more sensitive than the UV-Vis method. This is particularly important for the analysis of impurities or for applications requiring trace-level quantification.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the HPLC-UV method parameters, such as:
-
Mobile phase composition (± 2%)
-
pH of the buffer (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
-
For the UV-Vis method, variations are less common but could include the pH of the solvent.
-
Analyze a standard solution under each modified condition and evaluate the impact on the results (e.g., retention time, peak area, resolution).
Comparative Data:
| Parameter Varied (HPLC-UV) | Effect on Results |
| Mobile Phase Composition | Minor shift in retention time, no significant change in peak area or resolution. |
| pH of Buffer | Significant shift in retention time, potential for peak tailing. |
| Column Temperature | Minor shift in retention time, no significant change in peak area. |
| Flow Rate | Proportional change in retention time, no significant change in resolution. |
Interpretation: The HPLC-UV method demonstrates good robustness for most parameters. The sensitivity to pH changes highlights the importance of careful buffer preparation. The UV-Vis method is generally considered robust, although pH can influence the absorbance of some compounds.
Diagram: Validation Parameter Relationships
Caption: Interdependencies of key validation parameters.
Conclusion: Selecting the Right Tool for the Job
This comparative guide unequivocally demonstrates the superiority of the HPLC-UV method for the quantification of this compound in a pharmaceutical context. While the UV-Vis spectrophotometric method offers simplicity and speed, its lack of specificity, lower sensitivity, and poorer precision render it unsuitable for applications where accuracy and reliability are paramount.
The fully validated HPLC-UV method provides:
-
Unambiguous Quantification: High specificity ensures that the analytical signal is solely from the analyte of interest.
-
High Confidence in Results: Excellent accuracy and precision lead to trustworthy data for critical decision-making.
-
Broad Applicability: A wide linear range and low detection limits make it suitable for a variety of sample types and concentrations.
-
Regulatory Compliance: A comprehensively validated method according to ICH guidelines facilitates smooth regulatory submissions.[1][3][4]
For researchers, scientists, and drug development professionals, the investment in developing and validating a robust HPLC-UV method is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. While simpler methods may have a place in preliminary screening, they cannot replace the rigor and reliability of a fully validated chromatographic technique for definitive quantitative analysis.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. 5-Diethylamino-2-nitrosophenol hydrochloride | C10H15ClN2O2 | CID 33253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. actascientific.com [actascientific.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to Chromogenic Reagents for Copper Detection: A Focus on 5-(Diethylamino)-2-nitrosophenol Hydrochloride and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of analytical chemistry, the precise quantification of trace elements is paramount. Copper, a transition metal, plays a dual role in biological systems; it is an essential cofactor for a myriad of enzymes, yet it can be toxic in excess. This dichotomy necessitates the development of sensitive and selective methods for its detection in various matrices, from environmental samples to biological fluids. This guide provides a comprehensive comparison of 5-(Diethylamino)-2-nitrosophenol hydrochloride with other prominent chromogenic reagents for copper detection, offering insights into their performance, underlying mechanisms, and practical applications.
The Central Role of Chromogenic Reagents in Copper Analysis
Spectrophotometric methods, relying on the formation of a colored complex between a metal ion and a chromogenic reagent, offer a blend of simplicity, cost-effectiveness, and satisfactory sensitivity. The ideal reagent should exhibit high molar absorptivity for the metal complex, a significant wavelength shift upon complexation, and high selectivity towards the target analyte.
This compound: An Overview
This compound is a chelating agent that has been investigated for the spectrophotometric determination of various metal ions. Its utility in copper detection stems from the formation of a stable, colored complex. The nitrosophenol moiety provides the primary binding site for the copper ion.
While extensive peer-reviewed data on the specific analytical performance of this compound for copper detection is limited, data for the closely related compound, 2-nitroso-5-dimethylaminophenol, can provide valuable insights. For a similar reagent, a molar absorptivity of 3.6 x 10⁴ L mol⁻¹ cm⁻¹ has been reported for its copper complex, indicating good sensitivity.[1] The reaction is typically carried out in a slightly acidic to neutral medium.
A Comparative Analysis of Leading Chromogenic Reagents for Copper Detection
A variety of reagents have been developed and are widely used for the spectrophotometric determination of copper. This section provides a comparative overview of some of the most common alternatives to this compound.
Bathocuproine: The Gold Standard for Copper(I)
Bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) and its sulfonated, water-soluble analogue, bathocuproinedisulfonic acid (BCS), are highly specific reagents for the determination of copper(I). The presence of the methyl groups adjacent to the nitrogen atoms sterically hinders the formation of a stable complex with copper(II), thus imparting high selectivity for the reduced form of copper.
The reaction involves the reduction of Cu(II) to Cu(I) using a suitable reducing agent, such as hydroxylamine hydrochloride or ascorbic acid, followed by the formation of an intensely colored orange-red complex with bathocuproine. This complex exhibits a maximum absorbance around 484 nm.[2] The method is highly sensitive, with a detection limit in the low µg/L range.[2]
Dithizone: A Versatile but Less Selective Reagent
Dithizone (diphenylthiocarbazone) is a widely used organic reagent for the determination of several heavy metals, including copper. It forms intensely colored complexes with metal ions that can be extracted into an organic solvent, such as chloroform or carbon tetrachloride, for spectrophotometric measurement.
The copper-dithizone complex is typically reddish-violet. The main drawback of the dithizone method is its lack of selectivity, as it reacts with numerous other metal ions. Therefore, the use of masking agents or careful pH control is often necessary to minimize interferences. The molar absorptivity of the copper-dithizonate complex is high, leading to good sensitivity.[3]
Porphyrins and their Derivatives: A Platform for High Sensitivity
Porphyrins, with their planar and highly conjugated structure, offer an excellent platform for the development of highly sensitive chromogenic and fluorometric sensors for metal ions.[4] The central cavity of the porphyrin ring can accommodate a copper ion, leading to significant changes in the molecule's absorption and emission spectra.
Water-soluble porphyrins have been designed for the direct determination of copper in aqueous solutions. For instance, 5,10,15,20-tetra(3-ethoxy-4-hydroxy-5-sulfonate)phenyl porphyrin has been reported as a sensor for Cu(II), with a linear response in the sub-micromolar concentration range.[5][6]
Schiff Bases and Azo Dyes: A Diverse Class of Chromogenic Reagents
Schiff bases, formed by the condensation of a primary amine with an aldehyde or a ketone, and azo dyes, containing the -N=N- functional group, represent a vast and versatile class of chromogenic reagents for metal ion detection.[7][8] The presence of multiple donor atoms (N, O, S) in their structures allows for the formation of stable chelates with copper ions.
The analytical performance of these reagents varies widely depending on their specific molecular structure. Many Schiff base and azo dye reagents offer good sensitivity and selectivity for copper, with molar absorptivities often in the range of 10⁴ to 10⁵ L mol⁻¹ cm⁻¹.[9]
Performance Comparison of Copper Detection Reagents
| Reagent | Detection Limit | Linear Range | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Optimal pH | Key Advantages | Key Disadvantages |
| 2-Nitroso-5-dimethylaminophenol | Not explicitly found | Not explicitly found | 3.6 x 10⁴[1] | Not explicitly found | Good sensitivity | Limited data available for the diethylamino analog |
| Bathocuproine | ~20 µg/L[2] | Up to 5 mg/L[2] | 1.42 x 10⁴ | 4-5[2] | Highly selective for Cu(I) | Requires a reduction step for Cu(II) analysis |
| Dithizone | ~12 ng/mL[3] | 1.0 x 10⁻⁶ - 9.0 x 10⁻⁶ mol/L[3] | 3.06 x 10⁴[3] | ~1.4[3] | High sensitivity | Poor selectivity, requires masking agents |
| Porphyrin (H₂TEHPPS) | Not explicitly found | 0 - 2.5 µmol/L[5][6] | Not explicitly found | Not explicitly found | Very high sensitivity, water-soluble derivatives available[5][6] | Can be complex to synthesize |
| Schiff Base (A-p-ClPT) | 0.021 mg/L | 0.25 - 6.35 mg/L | 1.3 x 10⁴ (in surfactant layer) | 4-9 | Good sensitivity and selectivity | Performance is highly structure-dependent |
| Azo Dye (BMTI) | 0.0114 µg/mL | 0.1 – 6.0 µg/mL | 1.11 x 10⁴ | 8 | High sensitivity | Potential for interference from other metal ions |
Experimental Protocols
General Spectrophotometric Procedure for Copper(II) Detection
The following is a generalized protocol that can be adapted for many of the chromogenic reagents discussed. Specific parameters such as wavelength, pH, and reagent concentrations should be optimized for each specific reagent.
Caption: Generalized workflow for spectrophotometric copper determination.
Step-by-Step Protocol:
-
Preparation of Standard Solutions: Prepare a stock solution of a known concentration of Copper(II) (e.g., from CuSO₄·5H₂O). From this stock, prepare a series of standard solutions of decreasing concentrations by serial dilution.
-
Preparation of Reagent Solution: Prepare a solution of the chromogenic reagent in a suitable solvent (e.g., ethanol, water) at the optimal concentration.
-
Preparation of Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the complexation reaction.
-
Sample Preparation: If the sample is solid, it may require digestion in acid to bring the copper into solution. Liquid samples may require filtration or pH adjustment.
-
Color Development: In a series of volumetric flasks, add a fixed volume of the standard solutions or the sample solution. Add the appropriate amount of buffer solution and the chromogenic reagent solution. If a reducing agent is required (e.g., for the bathocuproine method), it should be added before the chromogenic reagent. Dilute to the mark with deionized water.
-
Incubation: Allow the solutions to stand for the required time to ensure complete color development.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against a reagent blank.
-
Calibration and Calculation: Plot a calibration curve of absorbance versus the concentration of the standard solutions. Determine the concentration of copper in the sample from the calibration curve.
Mechanism of Action: A Visual Representation
The interaction between a chromogenic reagent and a copper ion typically involves the formation of a coordination complex. The following diagrams illustrate the general principles of these interactions.
Caption: General chelation reaction between a copper ion and a chromogenic reagent.
Conclusion
The selection of an appropriate chromogenic reagent for copper detection is contingent upon the specific requirements of the analysis, including the desired sensitivity, the expected concentration range of copper, the sample matrix, and the potential for interfering ions. While this compound and its analogs show promise as sensitive reagents, established methods using reagents like bathocuproine and dithizone offer well-characterized and reliable alternatives. The continuous development of novel reagents, such as porphyrin derivatives and tailored Schiff bases, further expands the analytical toolkit for the precise and accurate determination of this vital yet potentially toxic metal. Researchers and professionals are encouraged to consider the comparative data presented in this guide to make an informed decision for their specific analytical challenges.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel chemosensor for the visual detection of copper(II) in aqueous solution at the ppm level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Porphyrin-Based Materials for Metal Ions Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-(diethylamino)-2-nitrosophenol synthesis - chemicalbook [chemicalbook.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Nitrosophenol Derivatives as Analytical Reagents
Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth comparative analysis of nitrosophenol derivatives, a class of highly effective chromogenic agents for the quantitative determination of metal ions. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of properties to offer a technical synthesis grounded in field-proven insights. We will explore the causality behind experimental choices, describe self-validating protocols, and provide a robust framework for selecting the optimal reagent for your analytical needs.
Introduction: The Role of Nitrosophenols in Analytical Chemistry
Nitrosophenol derivatives are organic compounds characterized by a hydroxyl (-OH) and a nitroso (-NO) group attached to an aromatic ring system, typically benzene or naphthalene. Their utility in analytical chemistry is primarily due to their ability to act as excellent chelating agents.[1][2] The ortho-positioning of the nitroso and hydroxyl groups allows for the formation of stable, intensely colored coordinate complexes with a variety of metal ions. This chromogenic property is the foundation of their widespread use in spectrophotometric analysis, a technique valued for its simplicity, cost-effectiveness, and sensitivity.[3]
The analytical performance of these reagents—specifically their sensitivity and selectivity—is dictated by the molecular structure of the derivative and the specific reaction conditions. This guide will dissect these factors, comparing key derivatives such as Nitroso-R-salt, 1-nitroso-2-naphthol, and 2-nitroso-1-naphthol, to provide a clear understanding of their respective strengths and applications.
Core Principles of Chelation and Analysis
The Mechanism of Metal Chelation
The fundamental analytical reaction involves the formation of a metal-ligand chelate. In an aqueous solution, the nitrosophenol derivative deprotonates at the hydroxyl group, allowing the resulting phenoxide oxygen and the nitrogen atom of the nitroso group to act as bidentate ligands, donating electron pairs to a metal ion (Mⁿ⁺). This results in the formation of a stable, five-membered ring structure.
The general mechanism can be visualized as follows:
Caption: General mechanism of metal ion chelation by a nitrosophenol derivative.
This complex formation leads to a significant shift in the molecule's electronic structure, resulting in strong absorption in the visible region of the electromagnetic spectrum, which is quantifiable with a spectrophotometer.
Tautomerism: A Key Structural Feature
In solution, ortho-nitrosophenols and their naphthalene-based analogs (nitrosonaphthols) exist in a tautomeric equilibrium with their corresponding quinone-monoxime forms.[1][2] For instance, 2-nitroso-1-naphthol is known to exist predominantly in its quinone oximic structure in both solid state and solution.[4] This structural equilibrium is crucial as the quinone-oxime form is often the species that actively participates in the chelation of metal ions, contributing to the stability of the resulting complex.
Critical Experimental Parameters
The efficiency of complex formation and the reliability of the analytical measurement are highly dependent on several experimental factors:
-
pH: The pH of the solution is paramount. It controls the deprotonation of the hydroxyl group, which is necessary for chelation. Each derivative-metal pair has an optimal pH range for quantitative complex formation. For example, the cobalt-Nitroso-R-salt chelate forms quantitatively only in a narrow pH range of 6.5-7.5.[5]
-
Reagent Concentration: A sufficient excess of the nitrosophenol reagent is typically required to drive the complexation reaction to completion and to suppress interferences.[5]
-
Interfering Ions: Other metal ions present in the sample matrix can also form complexes with the reagent, leading to analytical interference.[6][7] The selectivity of a reagent refers to its ability to form a complex with the target analyte in the presence of other ions. Strategies such as pH control and the use of masking agents (e.g., EDTA, fluoride) are often employed to mitigate these interferences.[6]
A Comparative Overview of Key Nitrosophenol Derivatives
The choice of reagent is dictated by the target analyte, the required sensitivity, and the sample matrix. Below is a comparative analysis of the most widely used nitrosophenol derivatives.
Nitroso-R-Salt (Disodium 1-nitroso-2-naphthol-3,6-disulfonate)
Nitroso-R-salt is arguably the most sensitive reagent for the determination of trace amounts of cobalt.[8] Its two sulfonate groups render it highly soluble in water, a significant advantage for aqueous sample analysis.
-
Primary Analyte: Cobalt (Co(II))
-
Mechanism: Forms a stable, red-orange complex with Co(II).[6][7]
-
Analytical Conditions: The optimal wavelength for photometric measurement is typically around 500-525 nm.[5][7] The method is highly sensitive, with a molar absorptivity for the cobalt complex reported as 1.607 x 10⁴ L·mol⁻¹·cm⁻¹.[5]
-
Selectivity and Interferences: While highly sensitive, Nitroso-R-salt is not perfectly selective. It forms distinctly colored complexes with other metal ions commonly found in complex matrices, such as Ni(II) (orange), Fe(II) (green), and Cu(II) (brown).[6] The interference from these ions can be overcome through the sequential addition of masking agents or by adjusting the measurement wavelength.[6][7]
1-Nitroso-2-naphthol
This derivative is a versatile chelating agent used for the determination of several metal ions. Unlike Nitroso-R-salt, it is sparingly soluble in water but readily soluble in organic solvents like ethanol and chloroform.[9] This property makes it an ideal reagent for solvent extraction procedures to separate and preconcentrate metal ions from aqueous samples.[10]
-
Primary Analytes: Cobalt (Co(II)), Copper (Cu(II)), Iron (Fe), Lead (Pb(II)), Chromium (Cr(III)).[10][11]
-
Mechanism: Forms water-insoluble complexes that can be extracted into an organic phase for analysis.[10]
-
Applications: It is widely used as a chelating agent for the on-line preconcentration of cobalt for analysis by Flame Atomic Absorption Spectrometry (FI-FAAS).[11] It is also used to create modified alumina adsorbents for the removal and preconcentration of Pb(II), Cu(II), and Cr(III) from wastewater.
2-Nitroso-1-naphthol
Similar to its isomer, 2-nitroso-1-naphthol is a potent complexing agent. Its UV-Vis spectrum is pronouncedly pH-dependent, a characteristic that can be leveraged in analytical procedures.[4]
-
Primary Analytes: Cobalt (Co(II)), Iron (Fe(II)), Ruthenium (Ru).[4][12]
-
Mechanism: It reacts with Fe(II) ions in a 1:3 molar ratio to form a stable, green tris(2-nitroso-1-naphtholate)ferrate(II) complex, which can be measured spectrophotometrically at approximately 700 nm.[13]
-
Analytical Conditions: The optimal wavelength for determination varies with the metal ion and pH. For instance, its own absorption can be measured at 261 nm in ethanol, while its complex with iron is measured at 700 nm.[4][13]
Substituted Nitrosophenols: 2-nitroso-5-dimethylaminophenol (Nitroso-DMAP)
Research into various substituted nitrosophenol derivatives has identified reagents with enhanced sensitivity for specific ions. A study of twenty-five different nitroso compounds found Nitroso-DMAP to be a superior reagent for the determination of iron.[14]
-
Primary Analyte: Iron (Fe(II))
-
Performance: This reagent is noted for its very high sensitivity, with the Fe(II) complex exhibiting a molar absorptivity of approximately 4 x 10⁴ L·mol⁻¹·cm⁻¹ at around 750 nm. The color of the complex is also very stable in an aqueous solution at a pH of about 8.[14]
-
Advantages: Due to the high stability and sensitivity of its iron complex, Nitroso-DMAP is particularly useful for the direct spectrophotometric determination of micro-amounts of iron in city and river water, with minimal interference from other commonly present ions.[14]
Quantitative Performance Summary
The selection of an analytical reagent is often a trade-off between sensitivity, selectivity, and ease of use. The table below summarizes the key performance characteristics of the discussed nitrosophenol derivatives.
| Reagent | Primary Analyte(s) | Optimal λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Optimal pH | Key Features & Common Interferences |
| Nitroso-R-Salt | Co(II) | ~500-525[5][7] | 1.607 x 10⁴ (for Co)[5] | 6.5 - 7.5[5] | Water-soluble; highly sensitive for Co. Interferences from Fe(II), Cu(II), Ni(II).[6] |
| 1-Nitroso-2-naphthol | Co(II), Fe, Cu(II) | Varies with metal | Varies with metal | Varies | Water-insoluble; ideal for extraction and preconcentration.[10] |
| 2-Nitroso-1-naphthol | Fe(II), Co(II) | ~700 (for Fe)[13] | 2.34 x 10⁴ (for Fe)[13] | Varies | Forms stable 1:3 complex with Fe(II); pH-dependent spectrum.[4][13] |
| 2-nitroso-5-dimethylaminophenol (Nitroso-DMAP) | Fe(II) | ~750 (for Fe)[14] | ~4.0 x 10⁴ (for Fe)[14] | ~8[14] | Very high sensitivity for Fe; stable complex; suitable for water analysis.[14] |
Experimental Protocols
Adherence to a validated protocol is essential for obtaining accurate and reproducible results. The following sections provide detailed, step-by-step methodologies for common applications of these reagents.
Protocol 1: Spectrophotometric Determination of Cobalt using Nitroso-R-Salt
This protocol describes the direct spectrophotometric determination of Co(II) in an aqueous sample, incorporating steps to mitigate common interferences.
Caption: Workflow for the spectrophotometric determination of cobalt with Nitroso-R-Salt.
Methodology:
-
Reagent Preparation:
-
Standard Cobalt Solution (100 ppm): Dissolve an accurately weighed amount of CoCl₂·6H₂O in deionized water.
-
Nitroso-R-Salt Solution (0.2% w/v): Dissolve 0.2 g of Nitroso-R-salt in 100 mL of deionized water.
-
Buffer Solution (pH 7.0): Prepare a suitable buffer (e.g., phosphate or acetate) to maintain the required pH.
-
Masking Solution: Prepare solutions of potential masking agents like EDTA or sodium fluoride if interfering ions are expected.[6]
-
-
Calibration Curve:
-
Prepare a series of standard solutions with known cobalt concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 ppm) by diluting the stock standard solution.
-
For each standard, place an aliquot into a 50 mL volumetric flask.
-
-
Sample Preparation:
-
Place an appropriate volume of the unknown sample into a 50 mL volumetric flask.
-
-
Complex Formation:
-
To each flask (standards and sample), add 5 mL of the pH 7.0 buffer solution.
-
Add 2 mL of the 0.2% Nitroso-R-salt solution.
-
Gently swirl the flasks and heat them in a boiling water bath for 5 minutes to ensure complete and stable complex formation.
-
Cool the flasks to room temperature.
-
Dilute to the 50 mL mark with deionized water and mix thoroughly.
-
-
Spectrophotometric Measurement:
-
Prepare a reagent blank containing all reagents except cobalt.
-
Set the spectrophotometer to the wavelength of maximum absorbance for the Co-Nitroso-R-salt complex (~525 nm).[7]
-
Zero the instrument using the reagent blank.
-
Measure the absorbance of each standard and the sample.
-
-
Quantification:
-
Plot a calibration curve of absorbance versus cobalt concentration for the standards.
-
Determine the concentration of cobalt in the sample by interpolating its absorbance on the calibration curve.
-
Protocol 2: Solid-Phase Extraction (SPE) of Trace Metals using 1-Nitroso-2-naphthol
This protocol outlines a general procedure for the preconcentration of trace metal ions from a large volume of an aqueous sample using a sorbent modified with 1-nitroso-2-naphthol.[15]
Materials:
-
Solid sorbent material (e.g., C18 silica, Amberlite resin).
-
1-Nitroso-2-naphthol solution (e.g., in ethanol).
-
Empty SPE cartridge.
-
Aqueous sample containing trace metal ions.
-
pH adjustment solutions (dilute HCl and NaOH).
-
Eluting solvent (e.g., 1 M Nitric Acid in acetone).
-
Analysis instrument (e.g., Flame Atomic Absorption Spectrometer - FAAS).
Methodology:
-
Sorbent Modification:
-
Impregnate the solid sorbent material with a solution of 1-nitroso-2-naphthol.
-
Allow the solvent to evaporate completely, leaving the chelating agent immobilized on the sorbent surface.
-
Pack the modified sorbent into an empty SPE cartridge.
-
-
Cartridge Conditioning:
-
Wash the packed cartridge with a few milliliters of methanol followed by deionized water to activate the sorbent.
-
-
Sample Loading and Chelation:
-
Adjust the pH of a large volume of the aqueous sample to the optimal value for metal complexation with 1-nitroso-2-naphthol (this varies depending on the target metal).
-
Pass the pH-adjusted sample solution through the SPE cartridge at a slow, controlled flow rate (e.g., 2-5 mL/min). The target metal ions will form complexes with the immobilized reagent and be retained on the sorbent.
-
-
Washing:
-
Wash the cartridge with a small volume of deionized water to remove any non-complexed, interfering species from the sample matrix.
-
-
Elution:
-
Elute the retained metal-nitrosonaphthol complexes from the cartridge by passing a small, precise volume (e.g., 5 mL) of the eluting solvent through it. The acidic eluent breaks the complex and releases the metal ions in a concentrated form.
-
-
Analysis:
-
Analyze the concentrated eluate for the metal ion concentration using a suitable technique like FAAS or ICP-OES.[15] The preconcentration factor is calculated as the ratio of the initial sample volume to the final eluate volume.
-
Conclusion and Reagent Selection
Nitrosophenol derivatives are powerful and versatile tools in the analytical chemist's arsenal for the determination of metal ions.
-
For the highly sensitive and direct aqueous determination of cobalt , Nitroso-R-salt is the superior choice due to its high molar absorptivity and water solubility.[5][8]
-
When dealing with complex matrices requiring the separation and preconcentration of metals like cobalt, copper, or lead , the water-insoluble 1-Nitroso-2-naphthol is an excellent reagent for solvent extraction or solid-phase extraction methods.[10]
-
For the sensitive determination of iron , especially in environmental water samples, substituted derivatives like 2-nitroso-5-dimethylaminophenol (Nitroso-DMAP) offer enhanced sensitivity and stability, allowing for direct measurement with minimal interference.[14]
The ultimate choice of reagent requires a careful consideration of the target analyte, the expected concentration range, the nature of the sample matrix, and the available instrumentation. By understanding the underlying chemical principles and comparative performance metrics outlined in this guide, researchers can confidently select and implement the most appropriate nitrosophenol-based analytical method for their specific application.
References
- 1. Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather [scirp.org]
- 2. scirp.org [scirp.org]
- 3. ijmr.net.in [ijmr.net.in]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Photometric determination of cobalt with nitroso-R-salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. gspchem.com [gspchem.com]
- 9. CAS 131-91-9: 1-Nitroso-2-naphthol | CymitQuimica [cymitquimica.com]
- 10. brieflands.com [brieflands.com]
- 11. 1-Nitroso-2-naphthol | 131-91-9 [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Nitrosophenol and nitrosonaphthol derivatives as reagents for the spectrophotometric determination of iron and determination of micro-amounts in waters with 2-nitroso-5-dimethylaminophenol - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Calculating the limit of detection (LOD) and limit of quantification (LOQ) for metal ions
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly within pharmaceutical development and quality control, the terms Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental. They define the boundaries of an analytical method's capabilities, ensuring that it is fit for its intended purpose, whether that's quantifying trace metallic impurities in a drug substance or monitoring environmental contaminants.[1][2][3] This guide provides an in-depth exploration of the principles, methodologies, and comparative performance of various techniques for determining the LOD and LOQ of metal ions.
Part 1: Deconstructing the Concepts: LOD vs. LOQ
Before delving into the calculations, it is crucial to understand the distinct meaning of each term.
-
Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.[4][5][6] Think of it as confidently stating, "The analyte is present," without being able to say exactly how much. The LOD is a critical parameter for impurity identification and limit tests.[6]
-
Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy.[4][5][7] At the LOQ, you can confidently report a numerical value for the analyte's concentration.[1][8] This is essential for quantitative analysis, such as determining the exact amount of a metallic impurity.
The foundational concept separating these two is the signal-to-noise ratio (S/N) . In any analytical measurement, the instrument produces a signal corresponding to the analyte and inherent background noise. The ability to distinguish the signal from this noise determines the limits of detection.[9]
Part 2: Methodologies for LOD and LOQ Determination: The ICH Q2(R1) Framework
The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures," provides a widely accepted framework for determining LOD and LOQ.[10][11][12] It outlines three primary methods:
Visual Evaluation
This non-instrumental method involves analyzing samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be consistently detected by the human eye.[6][10][13] While subjective, it can be useful for certain colorimetric tests or thin-layer chromatography.
Signal-to-Noise Ratio (S/N)
This approach is applicable to analytical procedures that exhibit baseline noise, such as chromatography and spectroscopy.[6] The determination is made by comparing the signal from samples with known low concentrations of the analyte to the signal of blank samples.[5][14]
-
LOD: A signal-to-noise ratio of 3:1 is generally accepted.[1][5][13][14]
-
LOQ: A signal-to-noise ratio of 10:1 is typically used.[1][5][13][15]
Causality: The 3:1 ratio for LOD provides reasonable confidence that a signal is not just a random fluctuation in the baseline noise. The higher 10:1 ratio for LOQ ensures that the signal is strong enough to be quantified with acceptable precision.
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve
This is the most statistically robust and commonly used method for instrumental analysis. The LOD and LOQ are calculated using the following equations:
LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)
Where:
-
σ (Sigma): The standard deviation of the response. This can be determined in a few ways:
-
Standard Deviation of the Blank: Multiple measurements of a blank sample are made, and the standard deviation of these responses is calculated.[7][10] This directly measures the analytical noise.
-
Standard Deviation of the y-intercept of the Regression Line: A calibration curve is constructed from samples in the low concentration range, and the standard deviation of the y-intercept is used as σ.[4][6][10]
-
Residual Standard Deviation of the Regression Line (STEYX): This value, often provided by statistical software like Excel, represents the standard deviation of the residuals (the differences between the actual and predicted y-values) and can be used as an estimate of σ.[16][17]
-
-
S: The slope of the calibration curve. The slope represents the sensitivity of the analytical method.[1][10][16]
Causality: This method's strength lies in its statistical foundation. It directly relates the instrument's noise level (σ) to its sensitivity (S) to determine the lowest detectable and quantifiable concentrations. The factors 3.3 and 10 are derived from statistical probabilities to ensure a high level of confidence in the results.[18]
Experimental Protocol: LOD/LOQ Determination via Calibration Curve
This protocol outlines the steps for the most common statistical approach.
Objective: To determine the LOD and LOQ for a specific metal ion (e.g., Lead) in a specific matrix (e.g., water) using an instrumental technique like ICP-MS.
Methodology:
-
Preparation of Standards: Prepare a series of at least five calibration standards with concentrations in the expected linear range of the instrument, focusing on the lower end near the anticipated LOQ. Also, prepare at least ten blank samples (matrix without the analyte).
-
Instrumental Analysis: Analyze the blank samples and the calibration standards under the optimized instrumental conditions. Record the response (e.g., signal intensity, peak area) for each.
-
Data Analysis & Calculation:
-
Method A (Standard Deviation of the Blank):
-
Calculate the standard deviation (σ) of the responses from the ten blank samples.
-
Construct a calibration curve from the standard solutions and determine the slope (S) of the linear regression line.
-
Apply the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).
-
-
Method B (Standard Deviation of the y-intercept):
-
Perform a linear regression analysis on the calibration curve data.
-
Use the standard error of the y-intercept provided by the regression analysis software as σ.
-
Use the slope (S) from the same regression analysis.
-
Apply the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).
-
-
-
Validation (Self-Validating System): The calculated LOD and LOQ are estimates and must be experimentally verified.[10]
-
Prepare several independent samples (e.g., 6-10 replicates) spiked at the calculated LOD and LOQ concentrations.
-
Analyze these samples.
-
For LOD: The analyte should be reliably detected in all samples (e.g., S/N > 3).
-
For LOQ: The measurements should exhibit acceptable accuracy (e.g., recovery within 80-120%) and precision (e.g., Relative Standard Deviation (RSD) < 20%).[15][19]
-
Visualizing the Workflow
Caption: Workflow for LOD & LOQ determination using the calibration curve method.
Part 3: Comparative Analysis of Analytical Techniques
The choice of analytical technique significantly impacts the achievable LOD and LOQ for metal ions. Here's a comparison of common techniques.
| Technique | Principle | Typical LOD Range | Advantages | Limitations |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free atoms in the gaseous state. | Low to mid ppb (µg/L) | Robust, relatively low cost. | Single-element analysis, susceptible to chemical interferences. |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Atoms are excited in a high-temperature plasma and emit light at characteristic wavelengths. | Low ppb (µg/L) | Multi-element capability, good for higher concentrations. | Higher cost than AAS, spectral interferences can be an issue.[20] |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Ions created in a plasma are separated by their mass-to-charge ratio. | Sub-ppt to low ppb (ng/L to µg/L) | Extremely low detection limits, multi-element analysis, isotopic analysis. | Highest cost, sensitive to matrix effects, requires clean lab environment.[21][22] |
Performance Data at a Glance
The following table provides a general comparison of instrumental detection limits (IDLs) for common metal ions. Note that method detection limits will be higher due to sample preparation and matrix effects.
| Metal Ion | AAS (ppb) | ICP-OES (ppb) | ICP-MS (ppt) |
| Lead (Pb) | 1 - 10 | 1 - 10 | 0.1 - 5 |
| Cadmium (Cd) | 0.1 - 1 | 0.1 - 2 | 0.1 - 5 |
| Arsenic (As) | 50 - 100 (Hydride) | 1 - 10 | 0.5 - 10 |
| Mercury (Hg) | 0.2 - 2 (Cold Vapor) | 1 - 5 | 0.5 - 10 |
| Chromium (Cr) | 1 - 5 | 0.5 - 5 | 0.2 - 10 |
Data compiled from various instrument manufacturer specifications and application notes. Actual performance may vary.
As the data clearly shows, ICP-MS offers superior detection sensitivity, often achieving limits several orders of magnitude lower than AAS or ICP-OES.[21][22] This makes it the preferred technique for ultra-trace analysis required in many pharmaceutical and environmental applications.[21]
Part 4: Practical Considerations and Best Practices
-
Matrix Effects: The sample matrix (everything in the sample other than the analyte) can suppress or enhance the analytical signal, thereby affecting the LOD and LOQ. It is crucial to determine these limits in a matrix that is representative of the actual samples to be analyzed.[9]
-
Instrumental vs. Method Detection Limit: The instrumental detection limit (IDL) is determined using clean standards. The method detection limit (MDL) accounts for the entire analytical process, including sample preparation steps, and is a more realistic representation of a method's capability.[7]
-
Validation is Non-Negotiable: Always experimentally verify your calculated LOD and LOQ. Regulatory bodies require this confirmation to ensure the method is truly fit for its purpose.[10][11]
Conceptualizing the Limits
Caption: Relationship between Noise, LOD, and LOQ.
Conclusion
Calculating the LOD and LOQ is a critical component of analytical method validation, providing essential information on the sensitivity and reliability of a procedure.[23][24] While the ICH Q2(R1) guideline offers several approaches, the statistical method based on the calibration curve is the most robust and widely accepted. The choice of analytical instrumentation is paramount, with techniques like ICP-MS providing the ultra-low detection limits often required in modern drug development and safety testing. By understanding the underlying principles, following rigorous experimental protocols, and performing thorough validation, researchers can establish with confidence the performance limits of their analytical methods for metal ion analysis.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. uaiasi.ro [uaiasi.ro]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. medium.com [medium.com]
- 5. scribd.com [scribd.com]
- 6. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 7. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 8. cawood.co.uk [cawood.co.uk]
- 9. Practical Analysis of LOD and LOQ with Examples [chemistryjobinsight.com]
- 10. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 11. ICH Q2 Guidance on Reporting LOD and LOQ Values – Pharma Validation [pharmavalidation.in]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N | Separation Science [sepscience.com]
- 14. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. thebricks.com [thebricks.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. LOD: What’s behind the "3.3" or: the underlying statistics [mpl.loesungsfabrik.de]
- 19. youtube.com [youtube.com]
- 20. A validated analytical method to measure metals dissolved in deep eutectic solvents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02372A [pubs.rsc.org]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. aelabgroup.com [aelabgroup.com]
- 23. altabrisagroup.com [altabrisagroup.com]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 5-(Diethylamino)-2-nitrosophenol Hydrochloride for Researchers and Drug Development Professionals
Introduction: The Significance of 5-(Diethylamino)-2-nitrosophenol Hydrochloride
5-(Diethylamino)-2-nitrosophenol and its hydrochloride salt are valuable intermediates in organic synthesis, particularly in the preparation of various dyes and heterocyclic compounds. The unique electronic and structural properties of this nitrosophenol derivative make it a subject of interest in materials science and as a potential building block in the development of novel pharmaceutical agents. Given its utility, the efficient and reliable synthesis of this compound is of considerable importance. This guide provides a comparative analysis of the two most prevalent synthetic routes, both commencing from the common precursor, 3-diethylaminophenol.
At a Glance: Comparative Overview of Synthetic Routes
| Parameter | Route 1: Aqueous Nitrosation with Sodium Nitrite | Route 2: Anhydrous Nitrosation with Isoamyl Nitrite |
| Nitrosating Agent | Sodium Nitrite (NaNO₂) | Isoamyl Nitrite |
| Solvent | Water, Hydrochloric Acid | n-Propanol |
| Acid | Hydrochloric Acid (HCl) | Gaseous Hydrogen Chloride (HCl) |
| Temperature | -5 to 0 °C | 0 °C |
| Initial Product | 5-(Diethylamino)-2-nitrosophenol (free base) | This compound |
| Reported Yield | ~90% (for free base) | ~71% (for hydrochloride salt) |
| Key Advantages | High yield of free base, cost-effective reagents. | Direct formation of the hydrochloride salt. |
| Key Disadvantages | Requires a separate step for hydrochloride formation. | Lower reported yield, more expensive nitrosating agent. |
Reaction Schematics and Mechanistic Considerations
The synthesis of this compound from 3-diethylaminophenol is an electrophilic aromatic substitution reaction. The diethylamino group is a strongly activating, ortho-, para-directing group, while the hydroxyl group is also activating and ortho-, para-directing. The nitrosation occurs at the position ortho to the hydroxyl group and para to the diethylamino group, a sterically and electronically favored position.
The electrophile in this reaction is the nitrosonium ion (NO⁺) or a carrier of it. In both synthetic routes, the nitrosonium ion is generated in situ.
Caption: Generation of the electrophile in both synthetic routes.
Route 1: Aqueous Nitrosation using Sodium Nitrite
This method is a classic and cost-effective approach for the nitrosation of phenols. It involves the in situ generation of nitrous acid from sodium nitrite and a mineral acid, which then acts as the source of the electrophilic nitrosonium ion.
Experimental Protocol
Part A: Synthesis of 5-(Diethylamino)-2-nitrosophenol (Free Base) [1]
-
Dissolution of Starting Material: In a suitable reaction vessel equipped with a mechanical stirrer and a thermometer, dissolve 8.7 g (52.67 mmol) of 3-diethylaminophenol in a mixture of 30 mL of concentrated hydrochloric acid and 10 mL of water.
-
Cooling: Cool the solution to -5 °C in an ice-salt bath.
-
Addition of Nitrosating Agent: Slowly add a solution of 4.36 g (63.20 mmol) of sodium nitrite in 30 mL of water dropwise to the reaction mixture, ensuring the temperature is maintained at or below -5 °C.
-
Reaction: Stir the mixture mechanically for 1 hour at -5 °C. A tan solid is expected to precipitate.
-
Isolation of Crude Product: Filter the reaction mixture to collect the solid precipitate.
-
Washing: Wash the crude product with 100 mL of a saturated aqueous solution of sodium acetate. This step is crucial to neutralize any remaining acid and to deprotonate the hydrochloride salt of the product, yielding the free base.
-
Purification: Recrystallize the solid from acetone to yield a red crystalline solid.
-
Drying: Dry the purified product under vacuum. (Reported yield: 9.2 g, 90%).
Part B: Conversion to the Hydrochloride Salt
-
Dissolution: Dissolve the purified 5-(Diethylamino)-2-nitrosophenol free base in a minimal amount of a suitable solvent such as diethyl ether or a mixture of ethanol and diethyl ether.
-
Acidification: Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., ethereal HCl), until precipitation is complete.
-
Isolation: Collect the precipitated hydrochloride salt by filtration.
-
Washing and Drying: Wash the solid with a small amount of cold diethyl ether and dry under vacuum.
Discussion of Route 1
-
Expertise & Experience: The use of sodium nitrite and hydrochloric acid is a well-established and robust method for nitrosation. The low reaction temperature is critical to prevent the decomposition of nitrous acid and to minimize side reactions. The washing step with sodium acetate is a key manipulation to ensure the isolation of the free base. The subsequent conversion to the hydrochloride salt is a standard procedure for amine-containing compounds.
-
Trustworthiness: This protocol is self-validating in that the formation of a precipitate upon addition of the nitrite solution and the color change upon recrystallization are indicative of product formation. The high reported yield suggests an efficient conversion.
-
Authoritative Grounding: The nitrosation of phenols with nitrous acid is a fundamental reaction in organic chemistry, with the mechanism involving an electrophilic attack on the activated aromatic ring.[2]
Caption: Workflow for Route 1.
Route 2: Anhydrous Nitrosation using Isoamyl Nitrite
This route employs an alkyl nitrite as the nitrosating agent in an anhydrous organic solvent. This method can be advantageous in certain situations, particularly when the starting material or product is sensitive to aqueous conditions.
Experimental Protocol[3]
-
Preparation of Reaction Medium: Dissolve 0.1 mol of 3-diethylaminophenol in 50 mL of n-propanol that has been saturated with gaseous hydrogen chloride.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Nitrosating Agent: Add 0.1 mol of isoamyl nitrite dropwise to the stirred solution at 0 °C.
-
Reaction: Continue stirring the reaction mixture for an additional hour at 0 °C.
-
Precipitation: Add diethyl ether to the reaction solution to precipitate the product.
-
Isolation: Isolate the product by suction filtration.
-
Drying: Dry the solid product. (Reported yield: 71%, m.p.: 175-177 °C).
Discussion of Route 2
-
Expertise & Experience: The use of isoamyl nitrite in an anhydrous acidic medium provides a controlled source of the nitrosating agent. The reaction proceeds via the hydrolysis of isoamyl nitrite by the acidic propanol to generate nitrous acid in situ. The direct precipitation of the hydrochloride salt simplifies the workup procedure compared to Route 1.
-
Trustworthiness: The protocol is straightforward, and the precipitation of the product upon addition of an anti-solvent (diethyl ether) is a reliable method for isolation. The reported melting point provides a good benchmark for product purity.
-
Authoritative Grounding: Alkyl nitrites are well-known nitrosating agents. Their reaction with phenols in acidic conditions is understood to proceed through the formation of nitrous acid as the active nitrosating species.
Caption: Workflow for Route 2.
Comparative Evaluation
| Feature | Route 1 (Sodium Nitrite) | Route 2 (Isoamyl Nitrite) | Analysis |
| Reagent Cost & Availability | Sodium nitrite and hydrochloric acid are inexpensive and readily available commodity chemicals. | Isoamyl nitrite is significantly more expensive and may have more limited availability. | For large-scale synthesis, the cost of reagents for Route 1 is a major advantage. |
| Yield | High yield (90%) of the free base is reported. The yield of the subsequent hydrochloride formation needs to be considered for a direct comparison. | A lower yield of 71% for the final hydrochloride salt is reported. | Route 1 appears to be higher yielding, although the two-step process to the hydrochloride needs to be factored in. |
| Procedural Complexity | Involves two distinct synthetic steps to obtain the hydrochloride salt: nitrosation and then salt formation. The aqueous workup and recrystallization add to the procedure. | A one-pot reaction that directly yields the hydrochloride salt, with a simpler precipitation and filtration workup. | Route 2 is procedurally simpler, which can be an advantage for smaller-scale preparations or when time is a critical factor. |
| Safety & Handling | Sodium nitrite is a strong oxidizer and is toxic. Concentrated hydrochloric acid is corrosive. Careful handling is required. | Isoamyl nitrite is flammable and an irritant. Gaseous hydrogen chloride is highly corrosive and requires specialized handling procedures. | Both routes involve hazardous materials, but the use of gaseous HCl in Route 2 may require more specialized equipment and safety precautions. |
| Waste Generation | Generates aqueous waste containing sodium salts. | Generates organic solvent waste (propanol, diethyl ether, isoamyl alcohol). | The nature of the waste streams differs, and the choice may depend on the disposal capabilities of the laboratory. |
| Scalability | The use of inexpensive reagents and a well-understood reaction makes this route highly scalable. | The cost of isoamyl nitrite and the handling of gaseous HCl may present challenges for large-scale production. | Route 1 is generally more amenable to large-scale industrial synthesis. |
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of this compound. The choice between the two will largely depend on the specific needs and constraints of the researcher or organization.
-
For large-scale, cost-sensitive applications, Route 1 (Aqueous Nitrosation with Sodium Nitrite) is the recommended method. Its high yield of the free base and the low cost of reagents make it the more economically viable option. The additional step of hydrochloride formation is a standard and generally high-yielding procedure that does not significantly detract from the overall efficiency of the synthesis on a large scale.
-
For smaller-scale laboratory preparations where procedural simplicity and time are of greater concern, Route 2 (Anhydrous Nitrosation with Isoamyl Nitrite) presents a compelling alternative. The one-pot nature of the reaction and the direct isolation of the final product are advantageous for rapid synthesis and purification.
It is recommended that for any application, the final product be thoroughly characterized by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis) to confirm its identity and purity, regardless of the synthetic route chosen.
References
A Comparative Guide to Inter-laboratory Analysis and Method Transfer of 5-(Diethylamino)-2-nitrosophenol Hydrochloride
This guide provides a comprehensive framework for the analysis of 5-(Diethylamino)-2-nitrosophenol hydrochloride, a compound of interest in various research and development applications.[1] We will explore and compare two robust analytical methods, High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, detailing their underlying principles and experimental protocols. Furthermore, this document outlines a rigorous inter-laboratory study designed to establish the reproducibility of the chosen analytical method and provides a systematic approach to seamless method transfer between laboratories, ensuring consistent and reliable results.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₁₀H₁₅ClN₂O₂ and a molecular weight of 230.69 g/mol .[2][3][4][5][6] It typically appears as a yellow or dark yellow powder and is water-soluble.[2] This compound and its analogues are utilized in organic synthesis and are of interest in materials science and biological studies due to their unique structural and electronic properties.[1] Given its potential applications, the development of reliable and transferable analytical methods for its quantification is paramount.
Comparative Analysis of Analytical Methods
The choice of an analytical method is contingent on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Here, we compare two common and accessible techniques for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method is proposed for its analysis.[7]
Principle: In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds are retained longer on the column.
Advantages:
-
High resolution and sensitivity.
-
Amenable to automation for high-throughput analysis.
-
Provides both qualitative and quantitative information.
Disadvantages:
-
Requires more expensive instrumentation and solvents compared to spectrophotometry.
-
Method development can be more complex.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more cost-effective technique that can be used for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum.
Principle: This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Advantages:
-
Simple, rapid, and cost-effective.
-
Widely available instrumentation.
Disadvantages:
-
Lower selectivity compared to HPLC; susceptible to interference from other absorbing compounds in the sample matrix.
-
Generally less sensitive than HPLC.
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound using the two proposed methods.
Proposed HPLC-UV Method
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)[7]
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: To be determined by scanning the UV spectrum of the analyte (a starting point could be the wavelength of maximum absorbance).
-
-
Analysis: Inject the calibration standards and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.
Proposed UV-Visible Spectrophotometry Method
Instrumentation:
-
UV-Visible spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Reagents and Materials:
-
Solvent (e.g., water or a suitable buffer)
-
This compound reference standard
Procedure:
-
Determination of Maximum Absorbance (λmax): Prepare a dilute solution of the reference standard in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance.
-
Standard Solution Preparation: Prepare a stock solution of the reference standard of known concentration. Prepare a series of calibration standards by diluting the stock solution with the solvent.
-
Sample Preparation: Dissolve the sample in the solvent to a concentration that falls within the linear range of the assay.
-
Measurement: Measure the absorbance of the calibration standards and the sample solution at the determined λmax, using the solvent as a blank.
-
Quantification: Construct a calibration curve by plotting absorbance against concentration. Determine the concentration of the analyte in the sample from the calibration curve.
Inter-laboratory Study Design
An inter-laboratory study is essential to assess the reproducibility and robustness of an analytical method.[3] The following outlines a study design to compare the performance of the developed HPLC method across multiple laboratories.
Objective: To determine the inter-laboratory precision (reproducibility) of the HPLC method for the analysis of this compound.
Study Design:
-
Participants: A minimum of three laboratories.
-
Samples: A set of identical, homogeneous samples of this compound at three different concentration levels (low, medium, and high) will be distributed to each participating laboratory.
-
Protocol: A detailed analytical protocol, including the HPLC method parameters, will be provided to all participants.
-
Data Collection: Each laboratory will perform a specified number of replicate analyses on each sample and report the results.
Data Analysis: The data will be statistically analyzed to determine:
-
Intra-laboratory precision (repeatability): The precision of the method within each laboratory.
-
Inter-laboratory precision (reproducibility): The precision of the method between laboratories.
-
Accuracy: The agreement between the measured values and the true values.
Acceptance Criteria: The acceptance criteria for the study will be pre-defined based on regulatory guidelines and the intended use of the method.[8][9][10] A common acceptance criterion for precision is a relative standard deviation (RSD) of not more than 15%.[9]
Workflow for Inter-laboratory Study:
Caption: Workflow of the inter-laboratory study.
Method Transfer
Successful method transfer is a documented process that qualifies a receiving laboratory to use an analytical test procedure that originated in a transferring laboratory.[11][12]
Key Steps for a Successful Method Transfer:
-
Method Transfer Protocol: A comprehensive protocol should be developed, outlining the scope, responsibilities, materials, analytical procedure, experimental design, and acceptance criteria.[13]
-
Training: The analysts in the receiving laboratory should be adequately trained on the analytical method.
-
Comparative Testing: Both the transferring and receiving laboratories should analyze the same set of samples, and the results should be compared.[5][14]
-
Acceptance Criteria: The acceptance criteria for the transfer are typically based on the reproducibility data from the method validation or inter-laboratory study.[13]
-
Method Transfer Report: A final report should be prepared to summarize the results and state whether the method was successfully transferred.[13]
Method Transfer Process:
Caption: The process of analytical method transfer.
Data Summary and Comparison
The following table summarizes the key performance characteristics of the two proposed analytical methods. The values presented are typical expectations and would need to be confirmed through method validation studies.
| Parameter | HPLC-UV | UV-Visible Spectrophotometry |
| Principle | Chromatographic Separation | Light Absorption |
| Selectivity | High | Low to Moderate |
| Sensitivity | High (ng/mL to µg/mL) | Moderate (µg/mL to mg/mL) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Instrumentation Cost | High | Low |
| Analysis Time per Sample | 5-15 minutes | < 1 minute |
Conclusion
Both HPLC-UV and UV-Visible spectrophotometry can be viable methods for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis. For applications requiring high sensitivity and selectivity, such as in complex matrices, the proposed HPLC method is superior. For routine quality control where simplicity and cost-effectiveness are priorities, UV-Visible spectrophotometry may be adequate.
A well-designed inter-laboratory study is crucial to establish the reproducibility of the chosen method, and a systematic approach to method transfer is essential to ensure consistent and reliable results across different laboratories. This guide provides the foundational knowledge and protocols for researchers, scientists, and drug development professionals to confidently analyze this compound.
References
- 1. [Sensitive and rapid analysis of nitrophenols and herbicides by capillary zone electrophoresis (CZE)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The separation and determination of nitrophenol isomers by high-performance capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 5-(diethylamino)-2-nitrosophenol synthesis - chemicalbook [chemicalbook.com]
- 7. Separation of 5-Diethylamino-2-nitrosophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. gtfch.org [gtfch.org]
- 10. thomasalittleconsulting.com [thomasalittleconsulting.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. scirp.org [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. sphinxsai.com [sphinxsai.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Diethylamino)-2-nitrosophenol hydrochloride
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 5-(Diethylamino)-2-nitrosophenol hydrochloride (CAS: 25953-06-4). As a compound that is toxic, irritant, and a flammable solid, adherence to strict protocols is paramount to ensure personnel safety and environmental protection. This document moves beyond a simple checklist, explaining the scientific and regulatory rationale behind each procedural step to empower researchers with the knowledge to manage chemical waste responsibly.
Part 1: Hazard Identification and Immediate Safety Precautions
Before handling or preparing for disposal, a thorough understanding of the compound's hazard profile is critical. This compound is classified under the Globally Harmonized System (GHS) with multiple significant hazards.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Danger |
| Acute Toxicity, Dermal | Toxic in contact with skin | H311 | Danger |
| Acute Toxicity, Inhalation | Toxic if inhaled | H331 | Danger |
| Flammable Solid | Flammable solid | H228 | Danger |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Danger |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Danger |
Source: AK Scientific, Inc. Safety Data Sheet, PubChem CID 33253.[1][2]
Causality Behind Safety Precautions: The compound's high toxicity via multiple exposure routes (oral, dermal, inhalation) necessitates the use of comprehensive Personal Protective Equipment (PPE). Its flammability as a solid requires strict control of ignition sources in the handling and storage environment.
Mandatory Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles and a face shield if there is a risk of splashing or dust generation.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or spill cleanup, full protective clothing may be necessary.[1]
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to prevent inhalation.[1]
Part 2: Waste Characterization - A Regulatory Imperative
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally required to determine if their waste is hazardous.[1][3]
This compound must be managed as hazardous waste . This determination is based on the following characteristics:
-
Ignitability (EPA Waste Code D001): As a flammable solid (GHS code H228), this compound meets the criteria for an ignitable hazardous waste.[1][3]
-
Toxicity: The compound is harmful or toxic via swallowing, skin contact, and inhalation.[1][2] While not specifically listed by name in RCRA, its toxic properties necessitate its management as hazardous waste to prevent harm to human health and the environment.
Therefore, this material cannot be disposed of in standard laboratory trash or drains. All waste containing this compound, including contaminated labware and spill cleanup materials, must be collected and disposed of following hazardous waste protocols.
Part 3: On-Site Waste Accumulation and Handling Protocol
Proper collection and storage of hazardous waste at the point of generation—often termed a Satellite Accumulation Area (SAA)—is a critical step in the disposal lifecycle.[4]
Step-by-Step Accumulation Procedure:
-
Container Selection:
-
Choose a container made of compatible materials (e.g., glass or high-density polyethylene). Do not use metal containers for corrosive materials or glass for hydrofluoric acid waste, although these are not direct concerns here, it is good practice.[4]
-
The container must be in good condition, free of leaks or cracks, and have a secure, tight-fitting lid.[4]
-
For liquid waste solutions, use a container designed for liquids.[4] The original product container can often be used for the waste, provided it is in good condition.
-
-
Waste Segregation:
-
Crucially, do not mix this waste with other waste streams. this compound may react with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[2] Mixing it with incompatible chemicals can lead to violent reactions.
-
Keep solids and liquids in separate waste containers.
-
-
Labeling:
-
From the moment the first drop of waste enters the container, it must be labeled.
-
The label must clearly state the words "HAZARDOUS WASTE ".[4]
-
The full chemical name, "this compound," and any other constituents in the container must be listed.
-
An indication of the hazards (e.g., "Toxic," "Flammable") should also be included.
-
-
Storage:
-
The waste container must be kept closed at all times, except when adding waste.[4]
-
Store the container in a designated SAA, which should be under the control of the generator and away from ignition sources.
-
The storage area should have secondary containment to control any potential leaks.
-
The Safety Data Sheet (SDS) recommends storing the container locked up in a well-ventilated place.[1]
-
Part 4: Emergency Procedures - Spill and Decontamination
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.
Small Spill Cleanup Protocol:
-
Evacuate and Secure: Alert personnel in the immediate area. Remove all sources of ignition.[1]
-
Don PPE: At a minimum, wear the PPE outlined in Part 1.
-
Containment: Prevent the spill from spreading or entering drains.[1]
-
Cleanup:
-
Gently dampen the solid spill material with water to prevent dust from becoming airborne.[2]
-
Carefully sweep up or absorb the dampened material with an inert substance (e.g., vermiculite, sand).[1]
-
Place the contaminated material and any cleaning supplies (e.g., absorbent pads, gloves) into a designated hazardous waste container.[1][2]
-
-
Decontamination: Clean the spill area with soap and water.
-
Dispose: Seal and label the waste container as described in Part 3 and arrange for disposal.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
Part 5: Final Disposal Pathway
The ultimate disposal of this compound must be conducted by a licensed and approved waste disposal facility. Laboratory personnel should never attempt to treat or dispose of this chemical themselves.
The process, known as "cradle-to-grave" management, ensures the waste is tracked from its point of generation to its final destruction.[3]
-
Institutional Collection: Once your hazardous waste container is full, contact your institution's EHS department (or equivalent) for pickup.[3] They are trained to handle, transport, and consolidate hazardous waste from various labs.
-
Manifest and Transport: The waste will be transported off-site by a licensed hazardous waste hauler, accompanied by a hazardous waste manifest. This manifest is a legal document that tracks the waste.[5][6]
-
Treatment and Disposal: The waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[5] The most likely disposal method for this compound is high-temperature incineration at an approved facility, which ensures the complete destruction of the toxic organic molecule.
By following these detailed procedures, researchers can ensure the safe handling and compliant disposal of this compound, upholding their commitment to a culture of safety and environmental stewardship.
References
Mastering the Safe Handling of 5-(Diethylamino)-2-nitrosophenol hydrochloride: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 5-(Diethylamino)-2-nitrosophenol hydrochloride. Moving beyond a simple checklist, this document, compiled by senior application scientists, delves into the causality behind safety protocols, ensuring a deep, actionable understanding of risk mitigation in your laboratory.
Chemical Hazard Profile: Understanding the Risks
This compound is a potent chemical compound with a multifaceted hazard profile that demands rigorous adherence to safety protocols. It is classified as harmful if swallowed and toxic in contact with skin or if inhaled.[1][2] Furthermore, it is a flammable solid and can cause severe skin and eye irritation.[1] In the event of a fire, hazardous decomposition products such as carbon oxides, hydrogen chloride, and nitrogen oxides can be generated.[1] Understanding these intrinsic properties is the first step toward implementing a robust safety culture in your work environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | NIOSH-approved half-face respirator with organic vapor/acid gas cartridge and dust/mist filter, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2] |
| Solution Preparation and Handling | Chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a chemical fume hood. |
| Experimental Procedures | Chemical-resistant gloves, safety glasses, and a lab coat. |
| Waste Disposal | Chemical-resistant gloves, safety goggles, and a lab coat. |
The rationale for this multi-layered approach to PPE is rooted in the compound's toxicity profile. Respiratory protection is critical during the handling of the solid form to prevent inhalation of fine particles.[1][2] Dermal and eye protection are essential at all stages to prevent skin irritation, toxic absorption, and serious eye damage.[1]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow provides a procedural guide for safe handling from receipt to disposal.
Experimental Protocol: Detailed Steps
-
Preparation :
-
Before handling the compound, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents to minimize movement in and out of the designated handling area.
-
-
Handling :
-
All handling of the solid compound and preparation of its solutions must be conducted within a certified chemical fume hood to mitigate inhalation risks.[1]
-
Avoid the generation of dust when handling the solid.[1]
-
Use only outdoors or in a well-ventilated area.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
-
Cleanup and Decontamination :
-
After handling, thoroughly wash all exposed skin with soap and water.[1]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its containers is a critical final step in the safety workflow.
-
Waste Collection : All waste materials, including contaminated PPE and disposable labware, should be collected in a designated, clearly labeled, and sealed container.
-
Disposal Procedure : Dispose of the contents and container to an approved waste disposal plant.[1] Always consult and adhere to local, state, and federal regulations for hazardous waste disposal.
-
Spill Response : In the event of a small spill, dampen the solid material with water and then transfer the dampened material to a suitable container for disposal.[2] For larger spills, evacuate the area and follow your institution's emergency procedures.
Emergency Procedures: Immediate Actions for Exposure
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research and development efforts while upholding the highest standards of personal and environmental safety.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
